molecular formula C21H28O2 B1670234 Demegestone CAS No. 10116-22-0

Demegestone

Cat. No.: B1670234
CAS No.: 10116-22-0
M. Wt: 312.4 g/mol
InChI Key: JWAHBTQSSMYISL-MHTWAQMVSA-N
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Description

Demegestone (also known as R-2453, RU-2453, and brand name Lutionex) is a synthetic progestin, or progestogen, belonging to the 19-norpregnane class of steroids that acts as a highly potent and selective agonist of the progesterone receptor (PR) . First described in the 1960s and previously used clinically in France to treat luteal insufficiency, it is now a compound of significant interest for research applications . Its mechanism of action is primarily mediated through its high-affinity binding to nuclear progesterone receptors, inducing genomic effects that are characteristic of progestogens . Preclinical data indicates that this compound is approximately 50 times more potent than natural progesterone in classical bioassays and is noted for its lack of androgenic activity, possessing instead some antiandrogenic properties . This clean receptor profile makes it a valuable tool for studying the specific effects of progestin signaling without the confounding influence of androgenic side effects. This compound is also characterized by its good oral bioavailability and a metabolic pathway that includes hydroxylation at several positions . Researchers utilize this compound in various fields, including reproductive biology, endocrinology, and the study of hormone-responsive tissues. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(8S,13S,14S,17S)-17-acetyl-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-13(22)20(2)11-9-19-18-6-4-14-12-15(23)5-7-16(14)17(18)8-10-21(19,20)3/h12,18-19H,4-11H2,1-3H3/t18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAHBTQSSMYISL-MHTWAQMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878581
Record name Demegestone
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10116-22-0
Record name Demegestone
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Record name Demegestone [INN:DCF]
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Record name Demegestone
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Foundational & Exploratory

Demegestone's Progesterone Receptor Binding Affinity: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demegestone is a synthetic progestin that exerts its biological effects through interaction with the progesterone receptor (PR). Understanding the binding affinity of this compound for the PR is crucial for elucidating its potency and selectivity, and for the development of related compounds. This technical guide provides a comprehensive overview of the binding characteristics of this compound to the progesterone receptor, including comparative binding data with other progestins. It also details a representative experimental protocol for determining receptor binding affinity and illustrates the associated molecular pathways.

Introduction

This compound, a derivative of 19-norprogesterone, is a potent synthetic progestogen. Its primary mechanism of action involves binding to and activating the progesterone receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors. The binding of a ligand to the PR initiates a conformational change in the receptor, leading to its dimerization, translocation to the nucleus, and binding to specific progesterone response elements (PREs) on the DNA. This, in turn, modulates the transcription of target genes, resulting in various physiological effects. The affinity with which this compound binds to the PR is a key determinant of its biological activity.

Quantitative Binding Affinity Data

For comparative purposes, the following table summarizes the relative binding affinities (RBAs) of various progestins for the rabbit myometrium progesterone receptor, with promegestone (R5020) serving as the reference compound[1]. A higher RBA value indicates a greater affinity for the receptor.

CompoundRelative Binding Affinity (RBA) (%)[1]
Promegestone (R5020)100
Norethisterone> Promegestone
Levonorgestrel< Norethisterone
Progesterone< Levonorgestrel
Medroxyprogesterone Acetate< Progesterone

Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinity of a compound like this compound for the progesterone receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity (e.g., [³H]-promegestone or [³H]-ORG 2058).

Materials and Reagents
  • Progesterone Receptor Source: Cytosolic fraction from tissues rich in progesterone receptors, such as the uterus of estrogen-primed rabbits or human breast cancer cell lines (e.g., T47D, MCF-7).

  • Radioligand: A high-affinity, radiolabeled progestin, such as [³H]-promegestone (R5020) or [³H]-ORG 2058.

  • Unlabeled Competitor: this compound and a reference progestin (e.g., unlabeled promegestone).

  • Assay Buffer: Tris-HCl buffer containing molybdate (to stabilize the receptor) and dithiothreitol (DTT) or other reducing agents.

  • Separation Medium: Dextran-coated charcoal or filtration apparatus with glass fiber filters to separate bound from free radioligand.

  • Scintillation Cocktail and Counter: For quantifying the radioactivity of the bound radioligand.

Assay Procedure
  • Receptor Preparation: Prepare a cytosolic fraction from the chosen tissue or cell source by homogenization and ultracentrifugation. The protein concentration of the cytosol should be determined.

  • Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with a fixed amount of the receptor preparation.

  • Competition: To these tubes, add increasing concentrations of the unlabeled competitor (this compound) or the reference compound. Include a set of tubes with only the radioligand and receptor (total binding) and a set with an excess of the unlabeled reference compound to determine non-specific binding.

  • Equilibrium: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by adding a dextran-coated charcoal suspension, which adsorbs the free radioligand, followed by centrifugation. Alternatively, the mixture can be filtered through glass fiber filters, which retain the receptor-ligand complex.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, can be determined from this curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Progesterone Receptor Signaling Pathway

The binding of this compound to the progesterone receptor initiates a cascade of molecular events, as depicted in the following signaling pathway diagram.

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_complex Inactive PR-HSP Complex This compound->PR_complex Binds PR_active Active PR Dimer PR_complex->PR_active HSP Dissociation & Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Translocation & DNA Binding Transcription Modulation of Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA

Caption: Progesterone receptor signaling pathway initiated by this compound.

Competitive Binding Assay Workflow

The following diagram illustrates the key steps involved in a competitive binding assay to determine the binding affinity of this compound for the progesterone receptor.

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Receptor_Prep Prepare Progesterone Receptor Source Incubate Incubate Receptor, Radioligand, and Competitor (this compound) Receptor_Prep->Incubate Ligand_Prep Prepare Radiolabeled and Unlabeled Ligands Ligand_Prep->Incubate Separate Separate Bound from Free Radioligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Calculate IC50 and Ki Quantify->Analyze

Caption: Workflow of a competitive progesterone receptor binding assay.

Conclusion

This compound is a potent progestin that acts as an agonist for the progesterone receptor. While specific quantitative binding affinity data are limited, its high biological activity implies a strong interaction with the receptor. The competitive radioligand binding assay remains the gold standard for determining the binding affinity of such compounds, providing valuable data for structure-activity relationship studies and drug development. The elucidation of the progesterone receptor signaling pathway further enhances our understanding of the molecular mechanisms underlying the therapeutic effects of this compound.

References

Demegestone: A Technical Overview of its Molecular Characteristics and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular formula, molar mass, and associated characterization methodologies for Demegestone. Additionally, it elucidates the compound's mechanism of action through a detailed examination of its interaction with the progesterone receptor signaling pathway.

Core Molecular and Physical Data

This compound is a synthetic progestin, a class of steroid hormones that act as agonists for the progesterone receptor.[1][2] Its fundamental chemical properties are summarized below.

PropertyValue
Molecular Formula C₂₁H₂₈O₂[1][3][4]
Molar Mass 312.45 g/mol (also cited as 312.453 g·mol⁻¹)
Exact Mass 312.2089 u
Elemental Analysis C: 80.73%, H: 9.03%, O: 10.24%
CAS Registry Number 10116-22-0
Synonyms Lutionex, R 2453
IUPAC Name (8S,13S,14S,17S)-17-acetyl-13,17-dimethyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one

Experimental Protocols for Structural Elucidation

The determination of the molecular formula and molar mass of steroidal compounds like this compound relies on a combination of high-resolution analytical techniques. The following protocols outline the standard methodologies employed.

Mass Spectrometry for Molar Mass and Molecular Formula Determination

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a gold standard for steroid analysis, providing high specificity and sensitivity.

Objective: To determine the precise molar mass and confirm the molecular formula of this compound.

Methodology:

  • Sample Preparation:

    • A precisely weighed sample of this compound is dissolved in a suitable organic solvent, such as methanol or acetonitrile, to create a stock solution of known concentration.

    • For analysis in complex biological matrices (e.g., plasma), a liquid-liquid or solid-phase extraction is performed to isolate the steroid and reduce matrix effects.

  • Chromatographic Separation:

    • The sample solution is injected into a high-performance liquid chromatography (HPLC) system.

    • A C8 or C18 reversed-phase column is typically used for the separation of steroids.

    • A gradient elution with a mobile phase consisting of water with a small percentage of formic acid and methanol or acetonitrile is employed to separate this compound from any impurities.

  • Ionization:

    • The eluent from the HPLC is directed to the mass spectrometer's ion source.

    • Electrospray ionization (ESI) is a common technique for steroids, which transforms the neutral this compound molecules into charged ions (e.g., [M+H]⁺).

  • Mass Analysis:

    • The ionized molecules are guided into a tandem mass spectrometer (e.g., Quadrupole-Time of Flight, Q-TOF, or Triple Quadrupole, QqQ).

    • In the first stage (MS1), the mass-to-charge ratio (m/z) of the precursor ion is measured to determine the molecular weight.

    • In the second stage (MS2), the precursor ion is fragmented, and the m/z of the resulting fragment ions are measured to provide structural information, further confirming the identity of the compound.

  • Data Analysis:

    • The high-resolution mass measurement from the MS1 scan provides the exact mass, which is used to deduce the most probable molecular formula.

    • The fragmentation pattern from the MS2 scan is compared against spectral libraries or known fragmentation pathways of steroids to confirm the structure.

Elemental Analysis for Empirical Formula Validation

Elemental analysis, specifically CHNSO analysis, is a combustion-based technique used to determine the weight percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. This provides the empirical formula, which can be compared with the molecular formula derived from mass spectrometry.

Objective: To experimentally determine the elemental composition of this compound and validate its empirical formula.

Methodology:

  • Sample Preparation:

    • A small, precisely weighed amount (typically a few milligrams) of pure this compound is placed in a tin or silver capsule.

  • Combustion:

    • The sample is introduced into a high-temperature furnace (around 1000°C) in an oxygen-rich environment.

    • This process causes the complete combustion of the organic compound.

  • Gas Separation and Detection:

    • The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are passed through a series of columns.

    • These columns separate the individual gases.

    • The separated gases then flow through a thermal conductivity detector, which measures the concentration of each gas.

  • Data Analysis:

    • The instrument's software calculates the percentage of each element (C, H, O in the case of this compound) based on the detector's response and the initial sample weight.

    • The resulting percentages are used to calculate the empirical formula of the compound.

    • This empirical formula is then compared to the molecular formula obtained from mass spectrometry to ensure consistency.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Characterization

The following diagram illustrates the general workflow for the analytical characterization of this compound, from sample preparation to final data interpretation.

G Experimental Workflow for this compound Characterization cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation start Pure this compound Sample dissolve Dissolution in Solvent start->dissolve extract Extraction (for biological matrices) start->extract lcms LC-MS/MS Analysis dissolve->lcms ea Elemental Analysis (CHNSO) dissolve->ea extract->lcms mass_spec_data High-Resolution Mass Spectrum lcms->mass_spec_data elemental_data Elemental Composition (%) ea->elemental_data mol_formula Molecular Formula Determination mass_spec_data->mol_formula molar_mass Molar Mass Confirmation mass_spec_data->molar_mass elemental_data->mol_formula final_char Structural Confirmation mol_formula->final_char molar_mass->final_char

Workflow for the analytical characterization of this compound.
Progesterone Receptor Signaling Pathway Activated by this compound

This compound functions as an agonist of the progesterone receptor (PR). Its mechanism of action follows the classical steroid hormone signaling pathway, which involves the regulation of gene expression.

In its inactive state, the progesterone receptor resides in the cytoplasm as part of a multiprotein complex with chaperone proteins. Upon binding of a ligand like this compound, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and dimerizes. This activated complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of coactivators and other transcription factors, leading to the modulation (activation or repression) of gene transcription and subsequent cellular responses.

G This compound-Activated Progesterone Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound pr_complex Inactive PR-Chaperone Complex This compound->pr_complex Binding active_pr_dimer Active PR Dimer pr_complex->active_pr_dimer Conformational Change & Dimerization pre Progesterone Response Element (PRE) active_pr_dimer->pre Nuclear Translocation & Binding dna DNA gene Target Gene transcription Transcription (mRNA synthesis) pre->transcription Recruitment of Coactivators response Cellular Response transcription->response

Simplified schematic of the progesterone receptor signaling pathway.

References

An In-Depth Technical Guide on the Hormonal Effects of Demegestone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demegestone, a synthetic progestin, has been a subject of interest for its distinct hormonal profile. This technical guide provides a comprehensive overview of the hormonal effects of Demegegestone, focusing on its mechanism of action, receptor binding affinity, and its impact on various hormonal pathways. The information is presented to serve as a core resource for researchers, scientists, and professionals involved in drug development.

Core Hormonal Activities

This compound is primarily a potent progestogen, meaning it mimics the effects of the natural hormone progesterone.[1] It is devoid of androgenic activity and exhibits some anti-androgenic and antiglucocorticoid properties.[1]

Table 1: Summary of this compound's Hormonal Activities
Hormonal ActivityEffect
Progestogenic Potent agonist of the progesterone receptor.[1]
Androgenic Devoid of androgenic activity.[1]
Anti-androgenic Possesses some anti-androgenic activity.[1]
Glucocorticoid Low affinity for the glucocorticoid receptor; exhibits antiglucocorticoid activity.
Mineralocorticoid The major metabolite, 21-hydroxythis compound, has weak mineralocorticoid activity.

Receptor Binding Affinity

The hormonal effects of this compound are dictated by its binding affinity to various steroid receptors. While specific quantitative data for this compound is limited in publicly available literature, its qualitative binding profile is summarized below.

Table 2: Qualitative Receptor Binding Affinity Profile of this compound
ReceptorRelative Binding Affinity
Progesterone Receptor (PR) High
Androgen Receptor (AR) Low to negligible
Glucocorticoid Receptor (GR) Low
Mineralocorticoid Receptor (MR) Not well characterized for the parent compound; the 21-hydroxy metabolite has weak affinity.

Progestogenic Effects

This compound's primary mechanism of action is its agonistic activity at the progesterone receptor (PR). This interaction initiates a cascade of molecular events that regulate gene expression in target tissues.

Signaling Pathway

Upon binding to this compound, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. There, it binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.

Progestogenic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound PR_this compound PR-Demegestone Complex This compound->PR_this compound PR Progesterone Receptor (PR) PR->PR_this compound Binds HSPs Heat Shock Proteins (HSPs) Dimer Dimerized Complex PR_this compound->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation PRE Progesterone Response Element (PRE) Nucleus->PRE Binds to Transcription Modulation of Gene Transcription PRE->Transcription

Progestogenic signaling pathway of this compound.
Experimental Assessment: The Clauberg Test

The progestational activity of this compound is quantified using the Clauberg test. This bioassay assesses the ability of a substance to induce endometrial proliferation in immature female rabbits that have been primed with estrogen.

Experimental Protocol: Clauberg Test

  • Animal Model: Immature female rabbits.

  • Priming: Daily subcutaneous injections of an estrogen (e.g., estradiol benzoate) for 6 consecutive days to induce endometrial proliferation.

  • Treatment: Following estrogen priming, the test substance (this compound) is administered daily for 5 consecutive days. A control group receives the vehicle only.

  • Endpoint: 24 hours after the last injection, the animals are euthanized, and the uteri are excised. The degree of endometrial proliferation is assessed histologically and graded on a scale (e.g., McPhail scale).

  • Data Analysis: The progestational potency is determined by comparing the endometrial response of the treated group to that of a reference progestogen. This compound is reported to be 50 times more potent than progesterone in this assay.

Anti-Androgenic Effects

This compound is noted for its lack of androgenic effects and the presence of some anti-androgenic activity. This suggests that it may interfere with the action of androgens at the androgen receptor (AR).

Mechanism of Action

The anti-androgenic effect of this compound likely stems from its ability to act as a weak antagonist at the androgen receptor, thereby competing with androgens like testosterone and dihydrotestosterone (DHT) for receptor binding. This competitive inhibition prevents the androgen-receptor complex from effectively modulating the transcription of androgen-responsive genes.

AntiAndrogenic_Mechanism cluster_cell Target Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Competitively Binds Androgen Androgen (e.g., DHT) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen AR_this compound AR-Demegestone Complex (Inactive) AR->AR_this compound Nucleus Nucleus AR_Androgen->Nucleus Translocation NoTranscription Inhibition of Transcription AR_this compound->NoTranscription ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Transcription Androgenic Gene Transcription ARE->Transcription

Proposed anti-androgenic mechanism of this compound.
Experimental Assessment: The Hershberger Bioassay

The anti-androgenic activity of a compound can be evaluated using the Hershberger bioassay. This in vivo assay measures changes in the weight of androgen-dependent tissues in castrated male rats.

Experimental Protocol: Hershberger Bioassay (for Anti-androgens)

  • Animal Model: Peripubertal male rats, castrated at approximately 42 days of age.

  • Treatment: After a post-castration recovery period of 7-10 days, animals are treated for 10 consecutive days. One group receives a reference androgen (e.g., testosterone propionate, TP) alone. Other groups receive the reference androgen co-administered with different doses of the test substance (this compound). A control group receives the vehicle only.

  • Endpoint: Approximately 24 hours after the last dose, the animals are euthanized. The following androgen-dependent tissues are excised and weighed: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.

  • Data Analysis: A statistically significant decrease in the weight of at least two of the five androgen-dependent tissues in the groups receiving the test substance plus the reference androgen, compared to the group receiving the reference androgen alone, indicates anti-androgenic activity.

Antiglucocorticoid and Other Hormonal Effects

This compound has been shown to have a low affinity for the glucocorticoid receptor and to exhibit antiglucocorticoid activity in certain bioassays. The precise mechanism of this antiglucocorticoid action is not fully elucidated but likely involves competitive binding to the glucocorticoid receptor, similar to its anti-androgenic effect.

The primary metabolite of this compound, 21-hydroxythis compound, is a moderately potent progestogen and also possesses weak mineralocorticoid activity. This suggests that at higher concentrations or with prolonged use, some effects related to mineralocorticoid receptor activation might be observable.

In Vivo Hormonal Effects

The potent progestogenic activity of this compound leads to significant effects on the endocrine system, primarily through the negative feedback mechanism on the hypothalamic-pituitary-gonadal (HPG) axis.

Workflow for Assessing In Vivo Hormonal Effects

InVivo_Workflow AnimalModel Animal Model (e.g., Rat, Rabbit, Primate) Dosing This compound Administration (Route, Dose, Duration) AnimalModel->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling HormoneAssay Hormone Assays (e.g., ELISA, RIA) BloodSampling->HormoneAssay DataAnalysis Data Analysis (Changes in Hormone Levels) HormoneAssay->DataAnalysis

Workflow for in vivo hormonal assessment.

By acting as a potent progestogen, this compound is expected to suppress the secretion of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), from the pituitary gland. This suppression leads to anovulation, which is the basis for its use as a contraceptive. The ovulation-inhibiting dosage of this compound is reported to be 2.5 mg/day.

Conclusion

This compound is a synthetic steroid with a primary and potent progestogenic activity, mediated through its agonist action on the progesterone receptor. It is distinguished by its lack of androgenic effects and the presence of some anti-androgenic and antiglucocorticoid properties. Its hormonal profile makes it a subject of continued interest for various therapeutic applications. This guide provides a foundational understanding of its hormonal effects, supported by established experimental protocols, to aid in further research and development.

References

Methodological & Application

Demegestone In Vitro Receptor Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demegestone, a synthetic progestin, is a steroid hormone that exhibits a high affinity and selectivity for the progesterone receptor (PR). Its pharmacological profile is of significant interest in drug development for hormonal therapies. Understanding the binding characteristics of this compound to its primary target, the progesterone receptor, as well as its potential off-target interactions with other steroid hormone receptors such as the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), is crucial for elucidating its mechanism of action and predicting its clinical efficacy and potential side effects.

These application notes provide detailed protocols for in vitro competitive radioligand binding assays to determine the binding affinity of this compound to the progesterone, androgen, glucocorticoid, and mineralocorticoid receptors.

Data Presentation: Quantitative Binding Affinity of this compound

The following table summarizes the relative binding affinity (RBA) of this compound for various steroid hormone receptors. The RBA is a measure of the test compound's ability to displace a specific radioligand from its receptor, relative to the unlabeled form of that same radioligand.

ReceptorReference LigandRelative Binding Affinity (RBA) of this compound (%)
Progesterone Receptor (PR)ProgesteroneHigh
Androgen Receptor (AR)Dihydrotestosterone (DHT)Low
Glucocorticoid Receptor (GR)DexamethasoneLow to Moderate
Mineralocorticoid Receptor (MR)AldosteroneLow

Note: Specific quantitative values such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) can be derived from the experimental data generated using the protocols below. The Cheng-Prusoff equation can be used to calculate the Ki from the IC50 value.

Experimental Protocols

Competitive radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor[1]. These assays measure the ability of an unlabeled test compound (this compound) to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor of interest[1]. The general principle involves incubating a source of the receptor (e.g., cell lysates, purified receptor) with the radioligand and varying concentrations of the unlabeled test compound. After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is quantified.

Progesterone Receptor (PR) Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound to the progesterone receptor using [³H]-Promegestone (also known as R5020) as the radioligand.

Materials:

  • Receptor Source: Cytosol from T47D human breast cancer cells, which are rich in progesterone receptors.

  • Radioligand: [³H]-Promegestone (specific activity ~80-90 Ci/mmol).

  • Unlabeled Competitor: this compound (serial dilutions).

  • Reference Compound: Unlabeled Promegestone or Progesterone.

  • Assay Buffer (TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM dithiothreitol (DTT), 10% glycerol, pH 7.4. DTT should be added just prior to use.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Separation Medium: Dextran-coated charcoal (DCC) suspension (0.5% charcoal, 0.05% dextran in Assay Buffer).

  • Scintillation Cocktail.

  • 96-well plates.

  • Scintillation counter.

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and the reference compound in the Assay Buffer.

    • Dilute the [³H]-Promegestone in Assay Buffer to a final concentration of 0.5-1.0 nM.

    • Prepare the T47D cell cytosol according to standard laboratory procedures. The protein concentration should be determined and adjusted to approximately 50-100 µg per assay tube.

  • Assay Setup (in 96-well plates):

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]-Promegestone, and 150 µL of cytosol.

    • Non-specific Binding: Add 50 µL of a high concentration of unlabeled Promegestone (e.g., 1000-fold excess), 50 µL of [³H]-Promegestone, and 150 µL of cytosol.

    • Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]-Promegestone, and 150 µL of cytosol.

  • Incubation:

    • Incubate the plates at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add 100 µL of ice-cold DCC suspension to each well.

    • Incubate on ice for 10-15 minutes with occasional shaking.

    • Centrifuge the plates at 3000 x g for 10 minutes at 4°C to pellet the charcoal.

  • Quantification:

    • Carefully transfer a 200 µL aliquot of the supernatant from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

Androgen Receptor (AR) Competitive Binding Assay

This protocol outlines the determination of this compound's binding affinity to the androgen receptor using [³H]-Dihydrotestosterone ([³H]-DHT) as the radioligand. A scintillation proximity assay (SPA) format is described here for high-throughput screening[2].

Materials:

  • Receptor Source: Purified, full-length human androgen receptor.

  • Radioligand: [³H]-Dihydrotestosterone (specific activity ~100-120 Ci/mmol).

  • Unlabeled Competitor: this compound (serial dilutions).

  • Reference Compound: Unlabeled Dihydrotestosterone (DHT).

  • Assay Buffer: 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2.

  • SPA Beads: Ni-chelate coated FlashPlate® or other suitable SPA beads.

  • 96-well or 384-well plates.

  • Microplate scintillation counter.

Protocol:

  • Receptor Immobilization:

    • Add 50 µL of the purified AR solution (e.g., 5 µM) to each well of the Ni-chelate coated plate.

    • Incubate for 30-60 minutes to allow the receptor to bind to the plate.

    • Discard the protein solution and wash the wells with Assay Buffer.

  • Assay Setup:

    • Add 25 µL of serial dilutions of this compound or the reference compound in Assay Buffer to the wells.

    • Add 25 µL of [³H]-DHT solution in Assay Buffer to each well (final concentration ~20 nM)[2].

  • Incubation:

    • Seal the plate and incubate at room temperature for 2-4 hours, or at 4°C overnight, to reach equilibrium.

  • Quantification:

    • Measure the radioactivity in a microplate scintillation counter. No separation step is required in an SPA format.

  • Data Analysis:

    • Determine the IC50 value for this compound by plotting the scintillation counts against the log concentration of the competitor and fitting the data to a sigmoidal dose-response curve.

Glucocorticoid Receptor (GR) Competitive Binding Assay

This protocol describes a method to assess the affinity of this compound for the human glucocorticoid receptor using a fluorescently labeled ligand in a fluorescence polarization (FP) assay[3]. Alternatively, a radioligand binding assay with [³H]-Dexamethasone can be performed following a similar principle to the PR assay.

Materials:

  • Receptor Source: Purified human Glucocorticoid Receptor (GR).

  • Fluorescent Ligand: Fluormone™ GS Red or a similar fluorescent glucocorticoid ligand.

  • Unlabeled Competitor: this compound (serial dilutions).

  • Reference Compound: Unlabeled Dexamethasone.

  • Assay Buffer: GR Screening Buffer (commercially available or a buffer containing components like DTT to maintain receptor stability).

  • Black, low-volume 96-well or 384-well plates.

  • Fluorescence polarization plate reader.

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and the reference compound in the Assay Buffer.

    • Prepare a working solution of the GR and the fluorescent ligand in the Assay Buffer according to the manufacturer's instructions.

  • Assay Setup:

    • Add the diluted this compound or reference compound to the wells.

    • Add the GR solution to each well.

    • Add the fluorescent ligand solution to each well. The final volume is typically 100 µL.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 2-4 hours.

  • Measurement:

    • Measure the fluorescence polarization in each well using a plate reader equipped with appropriate filters for the fluorescent ligand.

  • Data Analysis:

    • The polarization value will decrease as the fluorescent ligand is displaced by the competitor.

    • Plot the polarization values against the log concentration of this compound to determine the IC50 value.

Mineralocorticoid Receptor (MR) Competitive Binding Assay

This protocol is for determining the binding affinity of this compound to the mineralocorticoid receptor using [³H]-Aldosterone as the radioligand.

Materials:

  • Receptor Source: Cytosol from rat kidney or hippocampus, or cells expressing recombinant human MR.

  • Radioligand: [³H]-Aldosterone (specific activity ~50-60 Ci/mmol).

  • Unlabeled Competitor: this compound (serial dilutions).

  • Reference Compound: Unlabeled Aldosterone.

  • Assay Buffer: Similar to the PR assay buffer (TEDG buffer).

  • Wash Buffer: Ice-cold Assay Buffer.

  • Separation Method: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

  • Scintillation Cocktail.

  • 96-well plates.

  • Scintillation counter.

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and the reference compound.

    • Dilute [³H]-Aldosterone to a final concentration of 1-2 nM.

    • Prepare the receptor-containing cytosol.

  • Assay Setup:

    • Follow a similar setup as described for the PR competitive binding assay, substituting the respective receptor source, radioligand, and competitors.

  • Incubation:

    • Incubate at 4°C for 18-24 hours.

  • Separation of Bound and Free Ligand:

    • If using HAP, add the slurry to each well, incubate, and then wash the HAP pellet to remove unbound ligand.

    • If using DCC, follow the procedure described for the PR assay.

  • Quantification and Data Analysis:

    • Measure radioactivity and analyze the data as described for the PR assay to determine the IC50 of this compound for the MR.

Mandatory Visualizations

Experimental Workflow for a Competitive Radioligand Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_analysis Data Analysis Receptor Receptor Source (e.g., Cytosol) Incubation Incubate to Equilibrium Receptor->Incubation Radioligand Radioligand ([3H]-Ligand) Radioligand->Incubation Competitor Unlabeled Competitor (this compound) Competitor->Incubation Separation Separate Bound from Free Ligand (e.g., DCC, Filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Calculate IC50/Ki Quantification->Analysis

Caption: Workflow for a typical competitive radioligand binding assay.

Logical Relationship of this compound Binding to Steroid Receptors

demegestone_binding cluster_receptors Steroid Hormone Receptors This compound This compound PR Progesterone Receptor (PR) This compound->PR High Affinity (Primary Target) AR Androgen Receptor (AR) This compound->AR Low Affinity GR Glucocorticoid Receptor (GR) This compound->GR Low to Moderate Affinity MR Mineralocorticoid Receptor (MR) This compound->MR Low Affinity

Caption: this compound's binding selectivity for steroid hormone receptors.

References

Application Notes and Protocols for the Quantification of Demegestone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this document, specific, validated analytical methods for the quantification of Demegestone are not widely available in the public domain. The following application notes and protocols are proposed based on established and validated methods for other structurally similar synthetic progestins, such as progesterone and its derivatives. These protocols should be considered as a starting point for method development and will require full validation for this compound in the specific sample matrix of interest.

Introduction

This compound is a synthetic progestin that has been used in the treatment of luteal insufficiency.[1] Accurate and precise quantification of this compound in various biological and pharmaceutical samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document provides detailed proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a general protocol for the development of an Enzyme-Linked Immunosorbent Assay (ELISA).

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for analytical method development.

PropertyValue/InformationReference
Chemical FormulaC₂₁H₂₈O₂[1]
Molar Mass312.45 g/mol [1]
MetabolismPrimarily through hydroxylation at C1, C2, C11, and C21 positions. The major metabolite is 21-hydroxythis compound.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application: This method is suitable for the quantification of this compound in bulk pharmaceutical ingredients (APIs) and solid dosage forms. It can also be adapted for the analysis of biological samples following appropriate extraction and concentration steps.

Proposed Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[2]

  • Mobile Phase: An isocratic mobile phase of Methanol and Water (80:20, v/v) can be initially tested. The ratio can be optimized to achieve a suitable retention time and peak shape for this compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the chromophores present in the this compound structure (α,β-unsaturated ketone), a starting wavelength of around 240-250 nm is proposed for detection. A UV scan of a standard solution should be performed to determine the λmax.

  • Injection Volume: 20 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.

  • Sample Preparation (for Pharmaceutical Formulations):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

    • Disperse the powder in a suitable volume of methanol and sonicate for 15-20 minutes to ensure complete dissolution of the drug.

    • Dilute the solution to a known volume with methanol and filter through a 0.45 µm syringe filter.

    • Further dilute the filtered solution with the mobile phase to a concentration within the calibration curve range.

3. Method Validation Parameters (Proposed):

The following parameters should be validated according to ICH guidelines:

ParameterProposed Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intraday ≤ 2.0%, Interday ≤ 2.0%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Specificity No interference from excipients or degradation products
Quantitative Data Summary (Hypothetical for this compound)
ParameterHPLC-UV
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Quantification (LOQ) ~0.5 µg/mL
Accuracy (% Recovery) 99.5 ± 1.5%
Precision (%RSD) < 2%

Experimental Workflow for HPLC-UV Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Standard Dissolve_Standard Dissolve in Methanol (Stock) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject into HPLC System Dilute_Standard->Inject Sample Weigh Tablet Powder Extract_Sample Extract with Methanol Sample->Extract_Sample Filter_Sample Filter Extract Extract_Sample->Filter_Sample Dilute_Sample Dilute to Final Concentration Filter_Sample->Dilute_Sample Dilute_Sample->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (~245 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound in Sample Calibrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for this compound quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application: This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma, serum, and urine, which is essential for pharmacokinetic and metabolism studies.

Proposed Experimental Protocol

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a common choice for steroids.

  • Column: A reversed-phase C18 or similar column with smaller dimensions (e.g., 50 mm x 2.1 mm, 1.8 µm) for faster analysis times.

  • Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is a typical starting point.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode will be used for quantification. Proposed MRM transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer. A hypothetical transition could be derived from the protonated molecule [M+H]⁺. For this compound (m/z 312.45), the precursor ion would be m/z 313.2. Product ions would be determined experimentally.

2. Sample Preparation (for Biological Samples - Plasma/Serum):

  • Protein Precipitation:

    • To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar progestin).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may also be employed for cleaner extracts and improved sensitivity.

3. Method Validation Parameters (Proposed):

ParameterProposed Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) Within ±15% (±20% at LLOQ)
Lower Limit of Quantification (LLOQ) To be determined experimentally
Matrix Effect To be assessed and minimized
Recovery Consistent and reproducible
Quantitative Data Summary (Hypothetical for this compound)
ParameterLC-MS/MS
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) ~0.1 ng/mL
Accuracy (% Bias) < 15%
Precision (% CV) < 15%

Experimental Workflow for LC-MS/MS Bioanalysis of this compound

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Report Concentration Quantify->Report ELISA_Logic cluster_components Assay Components cluster_reaction Competitive Binding & Detection Sample_this compound This compound (in Sample) Competition Competition for Antibody Binding Sample_this compound->Competition Coated_this compound Coated this compound-BSA Coated_this compound->Competition Antibody Anti-Demegestone Antibody Antibody->Competition Enzyme_Conjugate Enzyme-Labeled Secondary Antibody Detection Enzyme Converts Substrate Enzyme_Conjugate->Detection Substrate Substrate Substrate->Detection Binding Antibody Binds to Coated this compound Competition->Binding Binding->Enzyme_Conjugate binds to primary Ab Signal Colorimetric Signal Detection->Signal

References

Experimental Design for Efficacy Testing of Demegestone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demegestone is a potent synthetic progestogen, demonstrating a high affinity and agonist activity at the progesterone receptor (PR).[1] It has been historically used for luteal insufficiency and exhibits notable progestational potency, being approximately 50 times more potent than progesterone in the Clauberg test.[1] Furthermore, this compound is characterized by some antiandrogenic activity and a low affinity for the glucocorticoid receptor.[1] These characteristics make it a compound of interest for various therapeutic applications, including hormone replacement therapy and contraception.

This document provides a comprehensive set of protocols and application notes for the preclinical evaluation of this compound's efficacy. The experimental design encompasses a tiered approach, beginning with in vitro characterization of its receptor binding and functional activity, followed by cellular assays to determine its effects on endometrial cells, and culminating in in vivo models to assess its physiological effects.

I. In Vitro Efficacy Assessment

A. Progesterone Receptor (PR) Competitive Binding Assay

This assay determines the binding affinity of this compound for the progesterone receptor by measuring its ability to compete with a radiolabeled or fluorescently-labeled progestin for binding to the receptor.

Protocol:

  • Receptor Preparation:

    • Prepare cytosol from rabbit uterus or use commercially available human progesterone receptor ligand-binding domain (PR-LBD).

    • For uterine cytosol preparation, homogenize frozen rabbit uterine tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris, followed by ultracentrifugation (e.g., 105,000 x g) to pellet membranes. The resulting supernatant is the cytosol containing the progesterone receptors.[2]

    • Determine the protein concentration of the cytosol using a standard protein assay (e.g., BCA assay).

  • Competitive Binding Incubation:

    • In a 96-well plate, incubate a fixed concentration of a high-affinity radioligand (e.g., [³H]-Promegestone) or a fluorescently-labeled progestin with the prepared receptor.

    • Add increasing concentrations of unlabeled this compound or a reference progestin (e.g., Progesterone).

    • Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[2]

  • Separation of Bound and Unbound Ligand:

    • For radioligand assays, rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like polyethyleneimine (PEI).

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • For fluorescence polarization assays, the separation step is not required as the assay measures the change in polarization of the fluorescent ligand upon binding to the receptor in a homogenous solution.

  • Quantification:

    • For radioligand assays, measure the radioactivity retained on the filters using a scintillation counter.

    • For fluorescence polarization assays, measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand) by non-linear regression analysis.

    • Determine the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Data Presentation:

CompoundReceptor SourceLabeled LigandIC50 (nM)Ki (nM)
This compoundRabbit Uterine Cytosol[³H]-Promegestone
Progesterone (Reference)Rabbit Uterine Cytosol[³H]-Promegestone
This compoundHuman PR-LBD (recombinant)Fluormone™ PL Green
Progesterone (Reference)Human PR-LBD (recombinant)Fluormone™ PL Green
B. Progesterone Receptor Transactivation Assay

This assay evaluates the functional activity of this compound as a PR agonist by measuring its ability to induce the transcription of a reporter gene under the control of a progesterone-responsive promoter.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable human cell line that expresses the progesterone receptor, such as T47D or MCF-7 breast cancer cells.

    • Transiently transfect the cells with a luciferase reporter plasmid containing progesterone response elements (PREs) upstream of a minimal promoter (e.g., pTAT-2xPRE-E1b-luciferase).

    • Co-transfect with a control plasmid expressing a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.

  • Compound Treatment:

    • After transfection, treat the cells with increasing concentrations of this compound or a reference agonist (e.g., Promegestone R5020).

    • Include a vehicle control (e.g., DMSO) and a positive control.

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

Data Presentation:

CompoundCell LineReporter ConstructEC50 (nM)Maximal Response (% of R5020)
This compoundT47D2xPRE-Luciferase
Promegestone (R5020)T47D2xPRE-Luciferase100%
This compoundMCF-72xPRE-Luciferase
Promegestone (R5020)MCF-72xPRE-Luciferase100%

II. Cellular Efficacy Assessment in Endometrial Models

A. In Vitro Endometrial Decidualization Assay

This assay assesses the ability of this compound to induce the differentiation of endometrial stromal cells into decidual cells, a key process for embryo implantation.

Protocol:

  • Cell Culture:

    • Isolate and culture primary human endometrial stromal cells (HESCs) or use an immortalized HESC line.

    • Culture the cells in a suitable medium (e.g., DMEM) supplemented with serum.

  • Decidualization Induction:

    • To induce decidualization, treat the confluent HESCs with a combination of estradiol (E2), a progestin (this compound or a reference compound like medroxyprogesterone acetate - MPA), and a cyclic AMP (cAMP) analog (e.g., 8-bromo-cAMP).

    • A typical treatment regimen is 10 nM E2, 1 µM MPA (or varying concentrations of this compound), and 0.5 mM 8-bromo-cAMP.

    • Culture the cells for a period of 3 to 8 days, changing the medium every 2 days.

  • Assessment of Decidualization Markers:

    • Morphological Changes: Observe the cells for a change from an elongated, fibroblastic shape to a more rounded, epithelioid morphology characteristic of decidual cells.

    • Biochemical Markers: Measure the expression and/or secretion of decidualization markers such as prolactin (PRL) and insulin-like growth factor-binding protein 1 (IGFBP1) using qRT-PCR and ELISA, respectively.

  • Data Analysis:

    • Quantify the changes in marker gene expression and protein secretion in response to different concentrations of this compound.

    • Compare the effects of this compound to the reference progestin.

Data Presentation:

Treatment GroupThis compound Conc. (nM)Prolactin (PRL) mRNA (fold change)IGFBP1 mRNA (fold change)Prolactin Secretion (ng/mL)
Vehicle Control01.01.0
This compound1
This compound10
This compound100
MPA (1 µM)-
B. Endometrial Epithelial Cell Proliferation Assay

This assay evaluates the anti-proliferative effect of this compound on endometrial epithelial cells, a crucial action of progestins in opposing estrogen-driven growth.

Protocol:

  • Cell Culture:

    • Culture a human endometrial epithelial cell line (e.g., Ishikawa or HEC-1A) in a suitable growth medium.

    • For some experiments, co-culture with endometrial stromal cells may be performed to investigate paracrine interactions.

  • Treatment:

    • Seed the cells in 96-well plates and allow them to adhere.

    • Treat the cells with estradiol (E2) to stimulate proliferation.

    • Concurrently, treat with increasing concentrations of this compound or a reference progestin.

  • Proliferation Assessment:

    • After a defined period (e.g., 24-72 hours), assess cell proliferation using a standard method such as:

      • MTS/MTT Assay: Measures mitochondrial activity, which correlates with cell number.

      • BrdU Incorporation Assay: Measures DNA synthesis.

      • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of E2-stimulated proliferation for each concentration of this compound.

    • Determine the IC50 value for the anti-proliferative effect.

Data Presentation:

Treatment GroupThis compound Conc. (nM)Proliferation (% of E2 control)IC50 (nM)
Vehicle Control00
Estradiol (E2)0100
E2 + this compound1
E2 + this compound10
E2 + this compound100
E2 + Progesterone100

III. In Vivo Efficacy Assessment

A. Clauberg-McPhail Test for Progestational Activity

This classic in vivo assay determines the progestational potency of a compound by its ability to induce endometrial transformation in immature, estrogen-primed rabbits.

Protocol:

  • Animal Preparation:

    • Use immature female rabbits.

    • Prime the rabbits with daily injections of estradiol for several days to induce endometrial proliferation.

  • Compound Administration:

    • Administer this compound or a reference progestin (e.g., progesterone) daily for a set period (e.g., 5 days) via a suitable route (e.g., subcutaneous injection or oral gavage).

  • Histological Evaluation:

    • At the end of the treatment period, euthanize the animals and collect the uteri.

    • Fix, process, and section the uterine tissue for histological examination.

    • Score the degree of endometrial transformation (glandular proliferation and secretion) according to the McPhail scale (0 to +4).

  • Data Analysis:

    • Determine the dose of this compound required to produce a defined McPhail score (e.g., +2).

    • Compare the potency of this compound to that of the reference progestin.

Data Presentation:

CompoundDose (mg/kg)Mean McPhail ScoreRelative Potency (vs. Progesterone)
Vehicle Control--
This compound
Progesterone1
B. Rodent Model of Contraception (Ovulation Inhibition)

This model assesses the contraceptive efficacy of this compound by its ability to suppress ovulation in female rodents.

Protocol:

  • Animal Model:

    • Use adult female rats or mice with regular estrous cycles.

    • Monitor the estrous cycle daily by vaginal smear cytology.

  • Compound Administration:

    • Administer this compound or a vehicle control daily for a defined period (e.g., two to four weeks) via an appropriate route.

  • Efficacy Assessment:

    • Estrous Cycle Disruption: Continue daily vaginal smears to determine if this compound disrupts normal cyclicity and induces a diestrus-like state.

    • Ovulation Inhibition: At the end of the treatment period, euthanize the animals on the morning of expected estrus.

    • Examine the oviducts under a microscope for the presence of ova.

    • Alternatively, mate the treated females with fertile males and assess the pregnancy rate.

  • Data Analysis:

    • Calculate the percentage of animals in which ovulation is inhibited at different doses of this compound.

    • Determine the effective dose for ovulation inhibition (ED50).

Data Presentation:

Treatment GroupDose (mg/kg/day)% Ovulation Inhibition% Pregnancy Rate
Vehicle Control-
This compound
This compound
This compound

IV. Assessment of Anti-Androgenic Activity

A. In Vivo Hershberger Assay

This assay evaluates the potential anti-androgenic activity of this compound in castrated male rats.

Protocol:

  • Animal Preparation:

    • Use castrated prepubertal or young adult male rats.

  • Compound Administration:

    • Treat the animals with a constant dose of an androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent tissues.

    • Co-administer this compound or a reference anti-androgen (e.g., flutamide) at various doses.

  • Endpoint Measurement:

    • After a set treatment period (e.g., 5-10 days), euthanize the animals and carefully dissect and weigh the androgen-dependent tissues, including the ventral prostate, seminal vesicles, and levator ani-bulbocavernosus muscle.

  • Data Analysis:

    • Compare the weights of the androgen-dependent tissues in the this compound-treated groups to the group receiving testosterone propionate alone.

    • Calculate the percentage of inhibition of androgen-stimulated growth.

Data Presentation:

Treatment GroupDose (mg/kg/day)Ventral Prostate Weight (mg)Seminal Vesicle Weight (mg)Levator Ani Weight (mg)
Vehicle Control-
Testosterone Propionate (TP)
TP + this compound
TP + this compound
TP + Flutamide

V. Visualizations

Signaling Pathway of Progesterone Receptor Activation

Progesterone_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds PR_HSP Inactive PR-HSP Complex PR->PR_HSP PR_dimer Active PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins (HSP) HSP->PR_HSP PR_HSP->PR Dissociation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to DNA Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Decidualization, Anti-proliferation) Protein->Response

Caption: Progesterone receptor signaling pathway activated by this compound.

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Assays cluster_in_vivo In Vivo Models receptor_binding Progesterone Receptor Binding Assay transactivation PR Transactivation Assay receptor_binding->transactivation Confirms functional activity anti_androgen Hershberger Assay (Anti-Androgenic Activity) receptor_binding->anti_androgen Investigates off-target effects decidualization Endometrial Decidualization Assay transactivation->decidualization Informs cellular effects proliferation Endometrial Cell Proliferation Assay transactivation->proliferation Informs cellular effects clauberg Clauberg-McPhail Test (Progestational Activity) decidualization->clauberg Predicts in vivo endometrial effects contraception Rodent Contraception Model proliferation->contraception Relates to contraceptive mechanism clauberg->contraception Confirms progestational potency in vivo

Caption: Tiered experimental workflow for assessing this compound's efficacy.

References

Application Notes and Protocols for Assessing the Antiandrogenic Activity of Demegestone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Demegestone and its Antiandrogenic Potential

This compound is a synthetic progestin that has been used in the treatment of luteal insufficiency.[1] Like many progestins, its activity is not limited to the progesterone receptor; it also possesses some antiandrogenic properties.[1] This characteristic makes it a subject of interest for researchers investigating endocrine activity and for professionals in drug development exploring compounds with specific hormonal profiles. Antiandrogenic activity refers to the ability of a substance to prevent or reduce the biological effects of androgens, such as testosterone and dihydrotestosterone (DHT). This can occur through various mechanisms, including direct competition for the androgen receptor (AR), inhibition of enzymes involved in androgen synthesis, or modulation of AR signaling pathways.[2][3]

These application notes provide a comprehensive overview of the established protocols to quantitatively and qualitatively assess the antiandrogenic activity of this compound. The following sections detail the methodologies for key in vitro and in vivo experiments, present data in a structured format for comparative analysis, and illustrate the underlying molecular pathways and experimental workflows.

Mechanisms of Antiandrogenic Action

The primary mechanism by which antiandrogens exert their effects is through interaction with the androgen receptor (AR), a ligand-activated transcription factor.[4] In its inactive state, the AR resides in the cytoplasm. Upon binding to an androgen, it undergoes a conformational change, translocates to the nucleus, and binds to androgen response elements (AREs) on DNA, thereby regulating the transcription of target genes.

Antiandrogens can interfere with this process in several ways:

  • Competitive Inhibition: The compound binds to the AR's ligand-binding domain, preventing androgens from binding and activating the receptor.

  • Conformational Changes: Binding of an antagonist can induce a conformational change in the AR that prevents its proper interaction with coactivator proteins, thereby inhibiting transcriptional activation.

  • Inhibition of Nuclear Translocation: Some antagonists may interfere with the translocation of the AR from the cytoplasm to the nucleus.

The following diagram illustrates the canonical androgen receptor signaling pathway and the points of potential inhibition by an antiandrogen like this compound.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR Complex (with HSPs) Androgen->AR_inactive Binds to AR This compound This compound (Antiandrogen) This compound->AR_inactive Competitively Binds to AR AR_active Active AR AR_inactive->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Canonical Androgen Receptor Signaling Pathway and Antiandrogen Inhibition.

Data Presentation: Comparative Antiandrogenic Activity

Table 1: Comparative Androgen Receptor (AR) Binding Affinity of Various Progestins

CompoundRelative Binding Affinity (RBA) for AR (%) (Testosterone = 100%)Reference Compound
Dihydrotestosterone (DHT)HighEndogenous Androgen
Cyproterone AcetateHighSteroidal Antiandrogen
DrospirenoneModerateProgestin with Antiandrogenic Activity
DienogestModerateProgestin with Antiandrogenic Activity
Chlormadinone AcetateModerateProgestin with Antiandrogenic Activity
Nomegestrol AcetateLow to ModerateProgestin with Antiandrogenic Activity
ProgesteroneLowEndogenous Progestogen

Note: The table presents a qualitative summary based on available literature. Exact RBA values can vary depending on the assay conditions.

Table 2: Comparative In Vitro Antiandrogenic Potency of Progestins in a Reporter Gene Assay

CompoundIC50 (nM) for Inhibition of DHT-induced AR ActivityNotes
Hydroxyflutamide~100-200Non-steroidal Antiandrogen (Reference)
DrospirenoneSimilar to HydroxyflutamidePotent antiandrogenic activity
Nomegestrol AcetateMore potent than HydroxyflutamideStrong antiandrogenic activity
ProgesteroneSimilar to HydroxyflutamideModerate antiandrogenic activity

Note: IC50 values are indicative and can vary between cell lines and assay systems. Data for this compound is not currently available.

Experimental Protocols

To comprehensively assess the antiandrogenic activity of this compound, a combination of in vitro and in vivo assays is recommended.

In Vitro Assays

This assay determines the ability of this compound to compete with a radiolabeled androgen for binding to the AR.

Principle: A fixed concentration of a radiolabeled androgen (e.g., [³H]-DHT) is incubated with a source of AR (e.g., rat prostate cytosol or recombinant human AR) in the presence of increasing concentrations of this compound. The amount of radiolabeled androgen bound to the receptor is measured, and the concentration of this compound that inhibits 50% of the specific binding (IC50) is determined.

Protocol:

  • Preparation of AR Source:

    • For rat prostate cytosol, homogenize prostates from castrated male rats in an appropriate buffer.

    • Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the AR.

  • Competitive Binding Incubation:

    • In a series of tubes, add the AR preparation, a fixed concentration of [³H]-DHT (e.g., 1-5 nM), and serial dilutions of this compound or a reference antiandrogen (e.g., cyproterone acetate).

    • Include control tubes for total binding (no competitor) and non-specific binding (excess of non-radiolabeled DHT).

    • Incubate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add dextran-coated charcoal to adsorb the unbound [³H]-DHT.

    • Centrifuge to pellet the charcoal and measure the radioactivity in the supernatant (containing the AR-bound [³H]-DHT) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

This functional assay measures the ability of this compound to inhibit the transcriptional activity of the AR in response to an androgen.

Principle: A cell line (e.g., PC-3, HEK-293) is transiently or stably transfected with two plasmids: one expressing the human AR and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. When the cells are treated with an androgen, the AR is activated and drives the expression of the reporter gene. The antiandrogenic activity of this compound is quantified by its ability to inhibit this androgen-induced reporter gene expression.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., PC-3 cells, which are AR-negative) in appropriate media.

    • Co-transfect the cells with an AR expression vector and an androgen-responsive reporter plasmid (e.g., MMTV-luc). A co-transfected Renilla luciferase vector can be used for normalization.

  • Compound Treatment:

    • After transfection, treat the cells with a constant concentration of an androgen agonist (e.g., DHT at its EC80 concentration) and serial dilutions of this compound.

    • Include a vehicle control, an agonist-only control, and a reference antiandrogen control.

    • Incubate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of the DHT-induced luciferase activity for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Start Cell Seeding Transfection Co-transfection: - AR Expression Vector - ARE-Luciferase Reporter Vector Start->Transfection Treatment Compound Treatment: - DHT (agonist) - this compound (test compound) Transfection->Treatment Incubation Incubation (24-48h) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Dual-Luciferase Assay Lysis->Luciferase_Assay Data_Analysis Data Analysis: - Normalization - IC50 Calculation Luciferase_Assay->Data_Analysis

Caption: Workflow for an Androgen Receptor Reporter Gene Assay.

In Vivo Assay

The Hershberger bioassay is a standardized in vivo screening test for androgenic and antiandrogenic activity.

Principle: The assay uses castrated male rats, in which the weights of androgen-dependent tissues (e.g., ventral prostate, seminal vesicles) decrease. The antiandrogenic activity of a test compound is assessed by its ability to inhibit the growth of these tissues when co-administered with a reference androgen like testosterone propionate (TP).

Protocol:

  • Animal Model:

    • Use castrated peripubertal male rats.

  • Dosing:

    • Divide the animals into groups (n ≥ 6 per group).

    • Administer the following daily for 10 consecutive days via gavage or subcutaneous injection:

      • Vehicle control

      • Testosterone propionate (TP) alone (e.g., 0.2-0.4 mg/kg/day)

      • This compound alone (at multiple dose levels)

      • TP in combination with this compound (at multiple dose levels)

  • Necropsy and Tissue Collection:

    • On day 11, euthanize the animals and carefully dissect the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.

    • Record the wet weight of each tissue.

  • Data Analysis:

    • Compare the tissue weights of the groups treated with TP + this compound to the group treated with TP alone.

    • A statistically significant decrease in the weights of at least two of the five androgen-dependent tissues indicates antiandrogenic activity.

cluster_groups Treatment Groups Start Castrated Male Rats Grouping Group Allocation Start->Grouping Dosing 10-Day Dosing Regimen Grouping->Dosing Vehicle Vehicle Necropsy Necropsy & Tissue Weight Measurement Dosing->Necropsy Analysis Statistical Analysis of Tissue Weights Necropsy->Analysis TP_only TP alone Demegestone_only This compound alone TP_this compound TP + this compound

Caption: Experimental Workflow for the Hershberger Bioassay.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive assessment of the antiandrogenic activity of this compound. A combination of in vitro assays, such as androgen receptor binding and reporter gene assays, will elucidate the molecular mechanisms and potency of this compound as an AR antagonist. The in vivo Hershberger bioassay will confirm this activity in a physiological context. While direct quantitative data for this compound is sparse, the provided comparative data for other progestins serves as a valuable benchmark for interpreting experimental results. For drug development professionals, these assays are crucial for characterizing the endocrine profile of this compound and identifying its potential therapeutic applications or off-target effects. For researchers, these protocols offer standardized methods to investigate the nuanced interactions of synthetic steroids with the endocrine system.

References

Methodologies for Studying the Metabolites of Demegestone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demegestone is a synthetic progestin that has been used in the treatment of luteal insufficiency. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy, safety, and potential drug-drug interactions. This document provides detailed application notes and protocols for the study of this compound's metabolites, targeting researchers and professionals in drug development. The methodologies described are based on established principles of drug metabolism research and specific information available on the biotransformation of this compound and other progestogens.

This compound undergoes metabolism primarily through hydroxylation at various positions, with the major metabolite being a 21-hydroxy derivative.[1] Subsequent aromatization of the A-ring has also been reported as a metabolic pathway.[1] The primary routes of metabolism are hydroxylation at the C1, C2, C11, and C21 positions.[1] The 21-hydroxylated metabolite of this compound is noted to be a potent progestogen itself.[1]

These application notes will guide the user through the necessary in vitro and in vivo experiments to identify, characterize, and quantify the metabolites of this compound.

Data Presentation

Table 1: Key Pharmacokinetic Parameters of this compound

ParameterValueReference
BioavailabilityGood[1]
Volume of Distribution31 L
Metabolic Clearance Rate20 L/h
Biological Half-life (intravenous)2.39 hours and 0.24 hours
ExcretionUrine (at least in part)

Table 2: Known and Potential Metabolites of this compound

MetaboliteMetabolic ReactionAnalytical ApproachPutative Activity
21-Hydroxythis compoundHydroxylationLC-MS/MS, NMRPotent Progestogen
1-Hydroxythis compoundHydroxylationLC-MS/MS, NMRTo be determined
2-Hydroxythis compoundHydroxylationLC-MS/MS, NMRTo be determined
11-Hydroxythis compoundHydroxylationLC-MS/MS, NMRTo be determined
Aromatized MetabolitesDehydrogenation/AromatizationGC-MS, LC-MS/MSTo be determined
Glucuronide ConjugatesGlucuronidationLC-MS/MS with hydrolysisLikely inactive
Sulfate ConjugatesSulfationLC-MS/MS with hydrolysisLikely inactive

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To identify the primary oxidative metabolites of this compound and to determine the cytochrome P450 (CYP) enzymes involved in its metabolism.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Formic acid

  • Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, etc.)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Incubation Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 10 mM.

    • In a 96-well plate or microcentrifuge tubes, add phosphate buffer (pH 7.4).

    • Add the HLM suspension to a final protein concentration of 0.5-1.0 mg/mL.

    • Add the this compound stock solution to a final concentration of 1-10 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • For control incubations, add buffer instead of the NADPH regenerating system.

    • For reaction phenotyping, pre-incubate the HLM mixture with specific CYP inhibitors for 15 minutes before adding this compound.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.

    • Use high-resolution mass spectrometry for accurate mass measurement and structural elucidation of novel metabolites.

Protocol 2: In Vivo Metabolism Study of this compound in Rats

Objective: To identify and quantify the major circulating and excreted metabolites of this compound in a relevant animal model.

Materials:

  • This compound formulation for oral or intravenous administration

  • Sprague-Dawley rats (or other appropriate strain)

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges for sample clean-up

  • Enzymes for hydrolysis of conjugates (β-glucuronidase/arylsulfatase)

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Administer a single dose of this compound to the rats (e.g., 10 mg/kg orally).

    • Include a control group receiving the vehicle only.

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein or cannula).

    • Process the blood to obtain plasma by centrifugation and store at -80°C until analysis.

    • House the rats in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-24h, 24-48h).

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • Perform protein precipitation with acetonitrile or methanol.

    • Alternatively, use solid-phase extraction for sample clean-up and concentration.

  • Sample Preparation (Urine and Feces):

    • Homogenize feces in an appropriate solvent.

    • For urine and fecal homogenates, perform enzymatic hydrolysis to cleave glucuronide and sulfate conjugates.

    • Extract the samples using liquid-liquid extraction or solid-phase extraction.

  • LC-MS/MS Analysis:

    • Analyze the processed samples using LC-MS/MS to identify and quantify this compound and its metabolites.

    • Compare the metabolite profiles in plasma, urine, and feces.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism invitro_start This compound + Human Liver Microsomes incubation Incubation at 37°C with NADPH invitro_start->incubation termination Reaction Termination & Protein Precipitation incubation->termination analysis_invitro LC-MS/MS Analysis termination->analysis_invitro metabolite_id_invitro Metabolite Identification & Pathway Elucidation analysis_invitro->metabolite_id_invitro data_integration Data Integration & Reporting metabolite_id_invitro->data_integration invivo_start This compound Administration to Rats sample_collection Blood, Urine, Feces Collection invivo_start->sample_collection sample_prep Sample Preparation (Extraction, Hydrolysis) sample_collection->sample_prep analysis_invivo LC-MS/MS Analysis sample_prep->analysis_invivo metabolite_id_invivo Metabolite Profiling & Quantification analysis_invivo->metabolite_id_invivo metabolite_id_invivo->data_integration

Caption: Experimental workflow for this compound metabolite studies.

demegestone_metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) This compound This compound M1 21-Hydroxythis compound (Major) This compound->M1 CYP-mediated Hydroxylation M2 1-Hydroxythis compound This compound->M2 CYP-mediated Hydroxylation M3 2-Hydroxythis compound This compound->M3 CYP-mediated Hydroxylation M4 11-Hydroxythis compound This compound->M4 CYP-mediated Hydroxylation M5 Aromatized Metabolites This compound->M5 Dehydrogenation/ Aromatization M6 Glucuronide Conjugates M1->M6 UGTs M7 Sulfate Conjugates M1->M7 SULTs M2->M6 M2->M7 M3->M6 M3->M7 M4->M6 M4->M7

Caption: Putative metabolic pathways of this compound.

References

Application Notes and Protocols for Measuring Demegestone's Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demegestone is a synthetic progestin, a class of steroid hormones that act as agonists of the progesterone receptor. Understanding its in vivo bioavailability is a critical step in preclinical and clinical drug development to ensure adequate therapeutic exposure and to establish dosing regimens. These application notes provide a comprehensive overview of the techniques and protocols for measuring the oral bioavailability of this compound in animal models.

While specific preclinical pharmacokinetic data for this compound is not widely published, this document provides a framework based on established methodologies for steroid analysis and includes representative data from closely related 19-norprogesterone derivatives to illustrate the expected pharmacokinetic profile.

Overview of In Vivo Bioavailability Studies

The in vivo bioavailability (F) of an orally administered drug is the fraction of the dose that reaches systemic circulation unchanged. It is determined by comparing the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous (IV) administration.

The overall workflow for determining the in vivo oral bioavailability of this compound typically involves:

  • Animal Model Selection: Rodents (rats or mice) are commonly used in early preclinical studies due to their well-characterized physiology and ease of handling. Non-human primates may be used in later stages to obtain data more predictive of human pharmacokinetics.

  • Drug Formulation and Administration: this compound is formulated in a suitable vehicle for oral gavage and a separate formulation for intravenous injection.

  • Animal Dosing: A crossover study design is often employed, where the same group of animals receives both the oral and IV doses with a washout period in between.

  • Blood Sampling: Serial blood samples are collected at predetermined time points after dosing.

  • Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability (F%).

Data Presentation: Representative Pharmacokinetic Parameters

ParameterOral Administration (10 µ g/rat )Intravenous Administration (1 µ g/rat )
Cmax (ng/mL) 15.2 ± 2.525.8 ± 3.1
Tmax (h) 0.50.08 (first sampling point)
AUC (ng·h/mL) 38.5 ± 5.412.1 ± 1.3
Oral Bioavailability (F%) 31.8%N/A

Data is representative and adapted from studies on related 19-norprogesterone derivatives in rats.

Experimental Protocols

Animal Handling and Husbandry
  • Species: Male or female Sprague-Dawley rats (200-250 g).

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to the study.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before oral dosing to minimize variability in drug absorption. Water should be available at all times.

Protocol for Oral Administration (Gavage) in Rats

This protocol ensures the precise delivery of a specified volume of the drug formulation directly into the stomach.

Materials:

  • This compound formulation in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Oral gavage needles (stainless steel with a ball tip, appropriate size for the rat).

  • Syringes (1 mL or 3 mL).

  • Animal scale.

Procedure:

  • Weigh the rat to determine the correct dosing volume. The typical oral gavage volume for rats is 5-10 mL/kg.

  • Gently restrain the rat, holding it firmly but without causing distress. The head and body should be in a straight line.

  • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach.

  • Fill the syringe with the calculated volume of the this compound formulation and attach the gavage needle.

  • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The rat should swallow the needle. If there is any resistance, withdraw the needle and re-attempt.

  • Once the needle is in the esophagus, advance it to the pre-measured length.

  • Slowly depress the syringe plunger to administer the formulation.

  • Withdraw the needle smoothly in the same direction it was inserted.

  • Return the animal to its cage and monitor for any signs of distress.

Protocol for Blood Sample Collection

Materials:

  • Micro-centrifuge tubes containing an anticoagulant (e.g., K2-EDTA).

  • Syringes (1 mL) with appropriate gauge needles (e.g., 25G).

  • Anesthetics (e.g., isoflurane) for terminal bleeds.

  • Centrifuge.

Procedure for Serial Sampling (e.g., from the tail vein):

  • Warm the rat's tail using a heat lamp to dilate the blood vessels.

  • Place the rat in a restraining device.

  • Puncture the lateral tail vein with the needle.

  • Collect approximately 100-200 µL of blood into a pre-labeled micro-centrifuge tube.

  • Apply gentle pressure to the puncture site to stop the bleeding.

  • Place the blood sample on ice immediately.

Procedure for Terminal Bleed (e.g., cardiac puncture):

  • Anesthetize the rat according to the approved institutional protocol.

  • Perform a cardiac puncture to collect a larger volume of blood.

  • Euthanize the animal without recovery from anesthesia.

Protocol for Plasma Processing and Storage
  • Centrifuge the collected blood samples at approximately 2000 x g for 10 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.

  • Transfer the plasma to a clean, pre-labeled cryovial.

  • Store the plasma samples at -80°C until analysis.

Protocol for LC-MS/MS Quantification of this compound in Plasma

This protocol outlines a general procedure for the sensitive and selective quantification of this compound. Method development and validation are required for specific instrument parameters.

Materials:

  • This compound analytical standard and a suitable internal standard (IS) (e.g., a deuterated analog of this compound).

  • Acetonitrile (ACN), methanol (MeOH), formic acid (FA) - LC-MS grade.

  • Water - ultrapure.

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents.

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for injection.

LC-MS/MS Analysis:

  • Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for steroid analysis.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the calibration standards.

  • Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.

  • Use pharmacokinetic software (e.g., WinNonlin) to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

  • Calculate the oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis animal_prep Animal Acclimation & Fasting oral_dose Oral Gavage animal_prep->oral_dose iv_dose IV Injection animal_prep->iv_dose formulation This compound Formulation (Oral & IV) formulation->oral_dose formulation->iv_dose blood_collection Serial Blood Collection oral_dose->blood_collection iv_dose->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage lcms LC-MS/MS Analysis storage->lcms pk_analysis Pharmacokinetic Data Analysis lcms->pk_analysis

Caption: Workflow for in vivo bioavailability study of this compound.

Progesterone Receptor Signaling Pathway

G cluster_extracellular cluster_cytoplasm cluster_nucleus This compound This compound PR_complex Progesterone Receptor (PR) + Heat Shock Proteins (HSPs) This compound->PR_complex Binds to PR PR_active Active PR Dimer PR_complex->PR_active HSP Dissociation & Dimerization PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Nuclear Translocation & DNA Binding Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Classical progesterone receptor signaling pathway activated by this compound.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Demegestone Solubility in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Demegestone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic progestin, a type of steroid hormone that acts as an agonist for the progesterone receptor. Like many steroid hormones, this compound is a lipophilic molecule with low aqueous solubility. This poor solubility can lead to difficulties in preparing homogenous solutions in experimental buffers, potentially causing inaccurate and irreproducible results in in vitro and in vivo studies.

Q2: What are the common signs of this compound solubility issues in my experimental buffer?

A2: Common indicators of solubility problems include:

  • Visible precipitate: You may see solid particles, cloudiness, or a film in your solution after attempting to dissolve the this compound.

  • Inconsistent experimental results: Poor solubility can lead to variability between replicate experiments and inaccurate dose-response curves.

  • Low bioavailability in in vivo studies: If the compound is not fully dissolved in the vehicle, its absorption and subsequent biological effects will be diminished and variable.

Q3: What initial steps should I take if I suspect a solubility problem?

A3: Start by visually inspecting your solution for any signs of undissolved compound. If you observe any, consider the following initial steps: gentle warming, vortexing, or sonication. If these methods are unsuccessful, you may need to adjust your solvent system or formulation.

Q4: Can I use organic solvents to dissolve this compound for my experiments?

A4: Yes, organic solvents are typically used to prepare a concentrated stock solution of this compound. Dimethyl sulfoxide (DMSO) and ethanol are common choices. However, it is crucial to ensure that the final concentration of the organic solvent in your experimental buffer is low enough to not affect the biological system you are studying (typically well below 1%, and often below 0.1%). Always include a vehicle control in your experiments with the same final concentration of the organic solvent.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability of steroid hormones like this compound can be pH-dependent. While specific data for this compound is limited, related glucocorticoids have shown decreased stability with increasing pH (>4), with optimal stability in weakly acidic conditions. Therefore, it is important to consider the pH of your buffer and its potential impact on this compound's integrity over the course of your experiment.

Troubleshooting Guides

Issue 1: this compound Precipitates Out of Solution When Added to Aqueous Buffer

Cause: The aqueous buffer has a much lower capacity to dissolve the lipophilic this compound compared to the organic solvent used for the stock solution. This leads to the compound "crashing out" of the solution.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experimental buffer.

  • Optimize the Stock Solution Concentration: Prepare a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). This allows you to add a smaller volume of the stock solution to your aqueous buffer, thereby reducing the final percentage of the organic solvent.

  • Use a Co-solvent: In some cases, adding a small amount of a water-miscible co-solvent to your final buffer can improve solubility. However, the effect of the co-solvent on your experimental system must be carefully evaluated.

  • Serial Dilution: Instead of adding the stock solution directly to the full volume of your buffer, try adding it to a smaller volume of buffer first and then performing serial dilutions.

  • Pre-warm the Buffer: Gently warming the aqueous buffer before adding the this compound stock solution can sometimes help to keep the compound in solution. Ensure the temperature is not high enough to degrade the this compound or other components of your media.

Issue 2: Inconsistent Results in Cell-Based Assays

Cause: Poor solubility can lead to an uneven distribution of this compound in the cell culture wells, resulting in variable cellular responses.

Troubleshooting Steps:

  • Verify Complete Dissolution of Stock: Before adding to your cell culture medium, ensure your this compound stock solution is completely dissolved and free of any visible precipitate.

  • Mix Thoroughly Upon Dilution: When preparing your working solutions in cell culture medium, mix thoroughly by gentle vortexing or inversion immediately after adding the stock solution.

  • Consider Serum in the Medium: The presence of serum in cell culture media can sometimes aid in the solubilization of lipophilic compounds due to the presence of proteins like albumin. Be aware that the type and concentration of serum can influence this effect.

  • Prepare Fresh Working Solutions: Do not store diluted working solutions of this compound in aqueous buffers for extended periods, as the compound may precipitate over time. It is best to prepare them fresh for each experiment.

Quantitative Data

Solvent/Buffer SystemTemperature (°C)Solubility (µg/mL)Reference
Water25~7[1]
Isotonic Buffer (pH 7.6)25~7[1]
Phosphate Buffered Saline (PBS)25~4.4[1]
Water37~7.84[2]
Aqueous solution with 5% PEG-40025>7 (significant increase)[3]
EthanolRoom TemperatureHigh (exact value not specified)
DMSORoom TemperatureHigh (exact value not specified)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes a general method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Calculate the mass of this compound powder required to achieve the desired stock concentration (e.g., 10 mM).

  • Aseptically weigh the this compound powder and transfer it to a sterile vial.

  • Add the calculated volume of sterile DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there is no visible precipitate.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer (for in vitro assays)

This protocol outlines the preparation of a final working solution of this compound in a typical cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed, sterile experimental buffer or cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile polypropylene tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer. Crucially, ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.1%).

  • In a sterile tube, add the required volume of the pre-warmed experimental buffer.

  • While gently vortexing the buffer, add the calculated volume of the this compound stock solution dropwise to the center of the vortex. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Continue to vortex for a few seconds to ensure homogeneity.

  • Visually inspect the final working solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately in your experiment.

Visualizations

Caption: A workflow for troubleshooting this compound solubility issues.

Progesterone_Receptor_Signaling Generalized Progesterone Receptor Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Cytoplasm (Translation) This compound This compound PR_complex Progesterone Receptor (PR) - Heat Shock Protein (HSP) Complex This compound->PR_complex Binds to PR PR_active Active PR PR_complex->PR_active HSP Dissociation Dimerization Dimerization PR_active->Dimerization PR_dimer PR Dimer Dimerization->PR_dimer PRE Progesterone Response Element (PRE) on DNA PR_dimer->PRE Nuclear Translocation and DNA Binding Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: this compound activates the progesterone receptor signaling pathway.

References

Optimizing Demegestone for In Vitro Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Demegestone in in vitro studies. The following sections offer frequently asked questions (FAQs) and troubleshooting guides to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound in in vitro studies?

A1: The optimal concentration of this compound is highly dependent on the cell type, experimental endpoint, and the specific research question. Based on studies of the structurally and functionally similar synthetic progestin Promegestone (R5020), a broad concentration range from picomolar (pM) to nanomolar (nM) is effective. For routine cell culture experiments, concentrations between 10-100 nM are often used.[1] However, significant biological responses, such as cell cycle entry in T47D breast cancer cells, have been observed at concentrations as low as 50 pM.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q2: How should I prepare a stock solution of this compound for in vitro use?

A2: this compound is typically dissolved in a sterile, high-purity solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For example, a 10 mM stock solution can be prepared and then further diluted in cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of the solvent in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cellular effects. Stock solutions should be stored at -20°C or -80°C to maintain stability.[3]

Q3: Which cell lines are suitable for in vitro studies with this compound?

A3: The choice of cell line depends on the research objective. For studying progestogenic effects, cell lines expressing the progesterone receptor (PR) are essential. Human breast cancer cell lines such as T47D and MCF-7 are commonly used as they are known to be rich in progesterone receptors.[3][4] The T47D cell line, in particular, has been shown to be responsive to progestins in the absence of estrogenic compounds like phenol red in the culture medium.

Q4: What are the primary signaling pathways activated by this compound?

A4: this compound, as a progestin, primarily acts as an agonist for the progesterone receptor (PR). Upon binding, the PR undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes. This is known as the genomic signaling pathway. Additionally, progestins can elicit rapid, non-genomic effects through membrane-associated progesterone receptors, leading to the activation of intracellular signaling cascades such as the MAPK pathway.

Data Presentation: Recommended Concentration Ranges

The following table summarizes recommended starting concentrations for in vitro experiments based on studies with the analogous compound Promegestone (R5020). A pilot experiment with a broad dose range is strongly advised to determine the optimal concentration for your specific model system.

Assay Type Cell Line Effective Concentration Range Reference
Cell Proliferation / DNA SynthesisT47D50 pM - 10 nM
Reporter Gene Assay (Luciferase)HELN-hPREC50 of 0.33 nM
Gene Expression AnalysisT47D10 nM
Inhibition of Estrogen-Induced GrowthT47D, R27Half-maximal inhibition at 1 nM
General Cell Culture TreatmentT47D, MCF-710 nM - 100 nM

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the steps to assess the effect of this compound on cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cells (e.g., T47D)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl and 0.1% NP-40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Luciferase Reporter Gene Assay

This protocol is for measuring the activation of the progesterone receptor by this compound using a luciferase reporter gene assay.

Materials:

  • Host cells (e.g., T47D or MCF-7)

  • Expression vector for the progesterone receptor (if not endogenously expressed)

  • Luciferase reporter plasmid containing progesterone response elements (PREs)

  • Transfection reagent

  • This compound

  • Cell lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the PRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. If necessary, also co-transfect with a PR expression vector.

  • Compound Treatment: After transfection (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for a sufficient period to allow for gene expression (e.g., 16-24 hours).

  • Cell Lysis: Wash the cells with PBS and then add the appropriate volume of cell lysis buffer to each well.

  • Luciferase Assay: Transfer the cell lysates to a luminometer plate. Add the luciferase assay substrate to each well and measure the firefly luciferase activity. If using a dual-luciferase system, subsequently add the Stop & Glo® reagent and measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction over the vehicle control.

Troubleshooting Guide

Q: My cells are not responding to this compound treatment. What could be the issue?

A: There are several potential reasons for a lack of response:

  • Low Progesterone Receptor (PR) Expression: Confirm that your cell line expresses sufficient levels of PR. You can verify this by Western blot or qPCR.

  • Incorrect Concentration: You may be using a sub-optimal concentration of this compound. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 pM to 1 µM) to identify the effective range.

  • Compound Degradation: Ensure that your this compound stock solution has been stored properly and has not degraded.

  • Presence of Antagonists: Components in your cell culture medium, such as phenol red (which has estrogenic activity), can sometimes interfere with hormone signaling. Consider using phenol red-free medium and charcoal-stripped serum to remove endogenous steroids.

Q: I'm observing high background or off-target effects. How can I minimize these?

A: High concentrations of any compound can lead to off-target effects.

  • Use the Lowest Effective Concentration: Based on your dose-response curve, use the lowest concentration of this compound that gives a robust and reproducible effect.

  • Check for Glucocorticoid Receptor (GR) Activation: Some progestins can cross-react with other steroid receptors, such as the glucocorticoid receptor. You can test for this by using a GR antagonist in parallel with your this compound treatment.

  • Ensure Purity of the Compound: Verify the purity of your this compound to rule out contaminants that may be causing non-specific effects.

Q: I am having issues with the solubility of this compound in my culture medium.

A: Steroid hormones are often hydrophobic and can be challenging to dissolve in aqueous solutions.

  • Proper Stock Solution Preparation: Ensure that this compound is fully dissolved in the DMSO stock solution. Gentle warming or sonication may aid in dissolution.

  • Final Solvent Concentration: Keep the final DMSO concentration in the culture medium as low as possible (ideally below 0.1%) to prevent both cytotoxicity and precipitation of the compound.

  • Pre-dilution: When preparing your working concentrations, perform serial dilutions in culture medium, vortexing or mixing well between each dilution step to ensure homogeneity.

Visualizations

G cluster_workflow Experimental Workflow for In Vitro this compound Studies prep 1. Prepare this compound Stock Solution (in DMSO) seed 2. Seed Cells in Multi-well Plates prep->seed treat 3. Treat Cells with Serial Dilutions of this compound seed->treat incubate 4. Incubate for Desired Duration treat->incubate assay 5. Perform Endpoint Assay (e.g., MTT, Luciferase) incubate->assay analyze 6. Data Analysis (Dose-Response Curve) assay->analyze G cluster_pathway This compound/Progesterone Receptor Signaling Pathways cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway This compound This compound PR_cytoplasm Progesterone Receptor (PR) in Cytoplasm This compound->PR_cytoplasm mPR Membrane PR (mPR) This compound->mPR PR_dimer PR Dimerization and Nuclear Translocation PR_cytoplasm->PR_dimer PRE Binds to Progesterone Response Elements (PREs) PR_dimer->PRE Gene_expression Modulation of Target Gene Expression PRE->Gene_expression MAPK MAPK Cascade Activation mPR->MAPK Cellular_response Rapid Cellular Responses MAPK->Cellular_response G cluster_troubleshooting Troubleshooting Decision Tree start No Cellular Response to this compound check_pr Check PR Expression (Western Blot/qPCR) start->check_pr pr_low PR expression is low check_pr->pr_low No/Low pr_ok PR expression is adequate check_pr->pr_ok Adequate dose_response Perform Dose-Response Curve (pM to µM) no_effect Still no effect dose_response->no_effect effect_observed Effect observed dose_response->effect_observed check_medium Use Phenol Red-Free Medium & Charcoal-Stripped Serum check_compound Check compound stability and purity check_medium->check_compound consider_transfection Consider PR transfection or choose another cell line pr_low->consider_transfection pr_ok->dose_response no_effect->check_medium

References

Identifying and mitigating off-target effects of Demegestone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating off-target effects of Demegestone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic progestogen that acts as a potent agonist of the progesterone receptor (PR).[1][2] Its high affinity for the PR is the basis for its progestogenic activity.[1]

Q2: What are the known or potential off-target receptors for this compound?

Based on available data, this compound has a relatively clean off-target profile compared to some other progestins.[1][3]

  • Glucocorticoid Receptor (GR): this compound exhibits low affinity for the glucocorticoid receptor. Some studies on other progestins have shown that binding to GR can lead to glucocorticoid-like side effects.

  • Androgen Receptor (AR): this compound is reported to be devoid of androgenic activity and possesses some antiandrogenic properties.

  • Mineralocorticoid Receptor (MR): The major metabolite of this compound, 21-hydroxythis compound, has been identified as a weak mineralocorticoid. This suggests a potential for off-target effects related to mineralocorticoid activity, although this is expected to be minimal.

Q3: What are the potential consequences of this compound's off-target effects in my experiments?

Even weak off-target binding can lead to confounding results in sensitive experimental systems. Potential issues include:

  • Unexpected changes in gene expression related to glucocorticoid or mineralocorticoid signaling pathways.

  • Modulation of cellular processes regulated by androgen signaling.

  • Difficulty in attributing observed effects solely to progesterone receptor activation.

Q4: How can I proactively assess the potential for off-target effects in my experimental model?

It is recommended to perform a preliminary screening of your cell line or animal model for the expression of potential off-target receptors (GR, AR, and MR). This can be done using techniques such as qPCR, Western blotting, or immunohistochemistry. High expression of these receptors may increase the likelihood of observing off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause: Off-target effects of this compound on other steroid receptors expressed in your cell line.

  • Troubleshooting Steps:

    • Characterize Receptor Expression: Confirm the expression levels of PR, GR, AR, and MR in your cell line.

    • Use Receptor Antagonists: Co-treat cells with this compound and specific antagonists for GR (e.g., mifepristone), AR (e.g., bicalutamide), or MR (e.g., spironolactone) to see if the unexpected effects are blocked.

    • Dose-Response Curve: Perform a dose-response experiment. Off-target effects may only become apparent at higher concentrations of this compound.

    • Compare with a More Selective Progestin: If available, use a more highly selective PR agonist as a control to distinguish between on-target and potential off-target effects.

Issue 2: Observing glucocorticoid-like or mineralocorticoid-like effects in vivo.

  • Possible Cause: In vivo metabolism of this compound to its 21-hydroxy metabolite, which has weak mineralocorticoid activity, or direct, albeit weak, interaction with the glucocorticoid receptor.

  • Troubleshooting Steps:

    • Metabolite Analysis: If possible, analyze plasma or tissue samples for the presence and concentration of this compound and its major metabolites.

    • Pharmacodynamic Readouts: Measure downstream markers of GR and MR activation (e.g., changes in electrolyte levels for MR activity, or expression of GR-responsive genes).

    • Use of Antagonists in vivo: In animal models, co-administration with specific GR or MR antagonists can help to dissect the observed effects.

Data Summary

Table 1: Receptor Binding Profile of this compound

ReceptorAffinity/ActivityReference
Progesterone Receptor (PR)High affinity agonist
Glucocorticoid Receptor (GR)Low affinity
Androgen Receptor (AR)No androgenic activity, some antiandrogenic activity

Table 2: Activity of the Major Metabolite of this compound (21-hydroxythis compound)

ReceptorActivityReference
Progesterone Receptor (PR)Moderately potent progestogen
Mineralocorticoid Receptor (MR)Weak mineralocorticoid

Experimental Protocols

Protocol 1: Whole-Cell Radioligand Binding Assay to Determine Receptor Affinity

This protocol is adapted from methods used to assess the binding of progestins to steroid receptors.

  • Cell Culture: Culture cells expressing the receptor of interest (e.g., PR, GR, AR, MR) to near confluency.

  • Assay Preparation: Harvest and wash the cells. Resuspend the cells in a suitable binding buffer.

  • Competition Binding: In a multi-well plate, incubate a constant concentration of a radiolabeled ligand for the receptor of interest (e.g., [3H]-progesterone for PR) with increasing concentrations of unlabeled this compound.

  • Incubation: Incubate at an appropriate temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 and subsequently the Ki (inhibitory constant) to determine the binding affinity of this compound for the receptor.

Protocol 2: Luciferase Reporter Gene Assay for Functional Activity

This protocol assesses the functional consequence of this compound binding to a receptor by measuring the transactivation of a target gene.

  • Cell Transfection: Co-transfect cells with an expression vector for the receptor of interest and a reporter plasmid containing a luciferase gene under the control of a hormone-responsive element (e.g., a progesterone response element for PR).

  • Treatment: After transfection, treat the cells with increasing concentrations of this compound or a known agonist/antagonist as a control.

  • Cell Lysis: After a suitable incubation period, lyse the cells to release the cellular components, including the expressed luciferase.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Visualizations

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathways This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds and Activates GR Glucocorticoid Receptor (GR) This compound->GR Low Affinity AR Androgen Receptor (AR) This compound->AR Antiandrogenic Metabolite 21-hydroxy This compound This compound->Metabolite Metabolized to PRE Progesterone Response Element (PRE) PR->PRE Binds to DNA Gene_Expression Progestogenic Gene Expression PRE->Gene_Expression Regulates Off_Target_Effects Potential Off-Target Effects GR->Off_Target_Effects AR->Off_Target_Effects MR Mineralocorticoid Receptor (MR) Metabolite->MR Weak Agonist MR->Off_Target_Effects

Caption: this compound's primary and potential off-target signaling pathways.

cluster_workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Experimental Result Observed Step1 Q1: Are potential off-target receptors (GR, AR, MR) expressed in the experimental system? Start->Step1 Step2 Characterize receptor expression (qPCR, Western Blot) Step1->Step2 Yes Step7 Consider other experimental variables Step1->Step7 No Step3 Q2: Can the effect be blocked by specific antagonists for GR, AR, or MR? Step2->Step3 Step4 Perform co-treatment with This compound and antagonists Step3->Step4 Test Step5 Effect is likely due to off-target activity Step4->Step5 Yes Step6 Effect is likely on-target (PR-mediated) Step4->Step6 No

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Enhancing Reproducibility in Demegestone Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the reproducibility of experiments involving Demegestone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Compound Handling and Storage

QuestionAnswer and Troubleshooting Steps
How should I properly store this compound powder? This compound powder should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.[1] The product is stable for several weeks during standard shipping at ambient temperatures.[1]
What is the best solvent for this compound, and how do I prepare a stock solution? This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the powder in 100% DMSO. For example, to create a 10 mM stock solution, dissolve 3.1245 mg of this compound (Molar Mass: 312.45 g/mol [1]) in 1 mL of DMSO. It is recommended to prepare fresh solutions on the day of use. If advance preparation is necessary, store aliquots in tightly sealed vials at -20°C for up to one month.[2] Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.
My this compound stock solution appears to have precipitated. What should I do? The freezing point of DMSO is 18.5°C, so it may solidify at or slightly below room temperature. Gently warm the stock solution in a 37°C water bath and vortex until the precipitate is fully redissolved before making further dilutions. Avoid repeated freeze-thaw cycles.
Are there any known stability issues with this compound in aqueous solutions? While specific data on this compound's aqueous stability is limited, steroid hormones can be susceptible to degradation in aqueous media, particularly with changes in pH. It is best practice to prepare fresh dilutions in your cell culture medium or assay buffer from a DMSO stock solution immediately before each experiment.

2. Cell-Based Assays

QuestionAnswer and Troubleshooting Steps
Which cell lines are suitable for studying this compound's progestogenic activity? Progesterone receptor (PR)-positive breast cancer cell lines are commonly used. T47D cells are a good model as they have high levels of progesterone receptors. MCF7 cells are also a suitable option.
I am not observing a dose-dependent response in my cell-based assay. What could be the issue? Several factors could contribute to this: Cell health and passage number: Ensure cells are healthy, within a low passage number, and not overgrown. Inconsistent cell seeding: Use a consistent cell seeding density across all wells. Ligand concentration: Verify the dilutions of your this compound stock solution. Perform a wide range of concentrations in your initial experiments to identify the optimal range. Assay incubation time: The optimal incubation time can vary. For reporter gene assays, 18-24 hours is a common starting point. For proliferation assays, longer incubation times (48-72 hours) may be necessary.
My reporter gene assay shows high background or low signal-to-noise ratio. How can I improve this? Optimize reporter construct: The number of progesterone response elements (PREs) in your luciferase reporter construct can impact signal strength. A 4xPRE construct has been shown to be optimal in some breast cancer cell lines. Increase PR expression: The level of progesterone receptor expression can be a limiting factor. Consider using a cell line with higher endogenous PR levels or transiently transfecting a PR expression vector. Optimize cell density and incubation time: Titrate the number of cells seeded and the duration of ligand exposure.
How can I be sure the observed effects are specific to progesterone receptor activation? To confirm PR-specificity, include a control where cells are co-treated with this compound and a progesterone receptor antagonist, such as RU486. The antagonist should block the effects of this compound.

Quantitative Data Summary

Table 1: Progesterone Receptor (PR) Binding Affinity

CompoundReceptor SourceIC50 (nM)Relative Binding Affinity (RBA, %)
ProgesteroneHuman PR (MCF-7 cells)7.74100
Org 2058Human PR (MCF-7 cells)~1.95 (Ki)-
RU486 (Mifepristone)Native Human PR~1.9 (Ki)-

Note: IC50 is the concentration of a ligand that displaces 50% of a specific radioligand from its receptor. RBA is the IC50 of a reference compound (e.g., progesterone) divided by the IC50 of the test compound, multiplied by 100.

Table 2: Progesterone Receptor (PR) Transcriptional Activation in a Reporter Gene Assay

CompoundCell LineReporter SystemEC50 (nM)
ProgesteroneHuman cells with PRPRE-luciferase~0.1 - 1.0
Nomegestrol acetateHuman cells with PRPRE-luciferase~0.04

Note: EC50 is the concentration of a ligand that induces a response halfway between the baseline and maximum response.

Experimental Protocols

1. Progesterone Receptor (PR) Competitive Binding Assay

This protocol is adapted from standard competitive binding assays and can be used to determine the relative binding affinity of this compound for the progesterone receptor.

Materials:

  • PR-positive cell line cytosol (e.g., from T47D cells) or purified PR ligand-binding domain.

  • Radiolabeled progestin (e.g., [3H]ORG-2058).

  • Unlabeled progesterone (for standard curve).

  • This compound.

  • Assay buffer (e.g., Tris-based buffer with additives to stabilize the receptor).

  • Dextran-coated charcoal.

  • Scintillation fluid and vials.

  • Scintillation counter.

Procedure:

  • Preparation of Cytosol: Culture T47D cells and harvest. Homogenize the cells in a suitable buffer and centrifuge at high speed to obtain the cytosolic fraction (supernatant). Determine the protein concentration.

  • Binding Assay Setup: In triplicate, incubate a fixed amount of cytosolic protein with a constant concentration of radiolabeled progestin and increasing concentrations of this compound or unlabeled progesterone.

    • Total Binding: Tubes with only radiolabeled progestin and cytosol.

    • Non-specific Binding: Tubes with radiolabeled progestin, cytosol, and a high concentration of unlabeled progesterone.

    • Competitive Binding: Tubes with radiolabeled progestin, cytosol, and varying concentrations of this compound.

  • Incubation: Incubate the mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).

  • Separation of Bound and Free Ligand: Add dextran-coated charcoal to each tube to adsorb the unbound ligand. Incubate for a short period and then centrifuge to pellet the charcoal.

  • Quantification: Transfer the supernatant (containing the bound ligand) to scintillation vials. Add scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand).

2. Progesterone Receptor (PR) Reporter Gene Assay

This protocol describes a method to quantify the transcriptional activity of this compound through the progesterone receptor.

Materials:

  • PR-positive cell line (e.g., T47D or MCF7).

  • PR expression vector (optional, if endogenous levels are low).

  • Progesterone Response Element (PRE)-driven luciferase reporter plasmid (e.g., 4xPRE-luc).

  • Control plasmid for transfection normalization (e.g., Renilla luciferase).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • This compound and Progesterone (positive control).

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. If necessary, co-transfect with a PR expression vector.

  • Treatment: After 24 hours, replace the medium with fresh medium containing increasing concentrations of this compound or progesterone. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction relative to the vehicle control.

    • Plot the fold induction against the logarithm of the this compound concentration and determine the EC50 value.

Visualizations

demegestone_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_HSP_complex PR-HSP Complex This compound->PR_HSP_complex Binding PR Progesterone Receptor (PR) Dimerized_PR Dimerized Active PR PR->Dimerized_PR Dimerization HSP Heat Shock Proteins (HSP) PR_HSP_complex->PR HSP Dissociation PR_HSP_complex->HSP PRE Progesterone Response Element (PRE) Dimerized_PR->PRE Nuclear Translocation and DNA Binding Gene_Transcription Target Gene Transcription PRE->Gene_Transcription Activation mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Protein->Cellular_Response

Caption: Classical genomic signaling pathway of this compound.

experimental_workflow_reporter_assay start Start seed_cells Seed PR-positive cells in 96-well plate start->seed_cells transfect Co-transfect with PRE-luciferase and control plasmids seed_cells->transfect treat Treat with varying concentrations of this compound transfect->treat incubate Incubate for 18-24 hours treat->incubate lyse Lyse cells and add luciferase substrate incubate->lyse measure Measure luminescence lyse->measure analyze Analyze data: Normalize, calculate fold-induction, determine EC50 measure->analyze end End analyze->end

Caption: Experimental workflow for a PRE-luciferase reporter gene assay.

References

Technical Support Center: Refining Demegestone Dosage for Animal Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Demegestone in animal research models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent synthetic progestin. Its primary mechanism of action is as an agonist of the progesterone receptor (PR). By binding to and activating PRs, it mimics the effects of natural progesterone. This interaction modulates the transcription of target genes, leading to various physiological responses.

Q2: What are the common animal models used for studying this compound?

A2: While specific data on this compound is limited, progestins are commonly studied in rodents (rats, mice), rabbits, and nonhuman primates. The choice of model depends on the research question, with rodents often used for initial screening and primates for studies requiring closer physiological similarity to humans.

Q3: How should this compound be prepared for administration?

A3: For oral administration in rodents, this compound can be dissolved in a suitable vehicle such as corn oil. For subcutaneous injections, it can be formulated in a sterile oil-based vehicle. It is crucial to ensure the compound is fully dissolved and the solution is homogeneous to ensure accurate dosing. Voluntary oral administration using a palatable vehicle like sweetened jelly can also be a refinement to reduce stress in mice.

Q4: What are the expected outcomes of this compound administration in a uterotrophic assay?

A4: In a uterotrophic assay, typically performed in immature or ovariectomized female rats, this compound is expected to induce an increase in uterine weight. This is a classic indicator of progestogenic activity, reflecting the proliferative effect of progestins on the endometrium.

Troubleshooting Guide

Issue 1: High variability in experimental results between animals in the same dosage group.

  • Potential Cause: Inconsistent drug administration.

    • Solution: Ensure proper and consistent administration techniques. For oral gavage, verify correct placement to avoid accidental administration into the trachea. For subcutaneous injections, ensure the full dose is delivered and leakage from the injection site is minimized.

  • Potential Cause: Variation in the estrous cycle of female animals.

    • Solution: Synchronize the estrous cycles of the animals before initiating the study. This can be achieved through hormonal treatments or by monitoring vaginal smears to dose animals in the same phase of their cycle.

  • Potential Cause: Animal stress.

    • Solution: Acclimate animals to handling and experimental procedures before the study begins. Minimize noise and other stressors in the animal facility. For oral dosing in mice, consider training them for voluntary consumption to reduce the stress associated with gavage.

Issue 2: Unexpected side effects or toxicity observed at calculated "safe" doses.

  • Potential Cause: Species-specific differences in metabolism and sensitivity.

    • Solution: It is crucial to conduct pilot dose-ranging studies in the specific species and strain being used. What is safe in one species may not be in another. Start with lower doses and carefully observe animals for any signs of toxicity.

  • Potential Cause: Vehicle effects.

    • Solution: Always include a vehicle-only control group to differentiate the effects of the vehicle from the effects of this compound. Ensure the chosen vehicle is non-toxic and appropriate for the route of administration.

Issue 3: Difficulty in achieving desired plasma concentrations of this compound.

  • Potential Cause: Poor oral bioavailability.

    • Solution: If oral administration does not yield consistent or adequate plasma levels, consider an alternative route such as subcutaneous or intraperitoneal injection. Conduct a pilot pharmacokinetic study to determine the bioavailability of your formulation.

  • Potential Cause: Rapid metabolism.

    • Solution: Investigate the pharmacokinetic profile of this compound in your animal model to understand its half-life. This will inform the required dosing frequency to maintain desired plasma concentrations.

Data Presentation

Table 1: Reported this compound Dosages in Animal Models (Hypothetical Data for Illustrative Purposes)

Animal ModelRoute of AdministrationDosage RangeObserved EffectReference
Rat (Sprague-Dawley)Oral Gavage0.1 - 1.0 mg/kg/dayUterine proliferationFictional Study, 2024
Mouse (C57BL/6)Subcutaneous Injection0.05 - 0.5 mg/kg/dayMaintenance of pregnancyFictional Study, 2023
Rabbit (New Zealand White)Subcutaneous Injection0.2 - 2.0 mg/kg/dayEndometrial transformationFictional Study, 2022
Rhesus MacaqueOral1.0 - 5.0 mg/kg/dayMenstrual cycle regulationFictional Study, 2021

Table 2: Pharmacokinetic Parameters of this compound in Female Sprague-Dawley Rats (Hypothetical Data for Illustrative Purposes)

ParameterOral Administration (1 mg/kg)Subcutaneous Administration (0.5 mg/kg)
Tmax (h) 1.5 ± 0.54.0 ± 1.0
Cmax (ng/mL) 50 ± 1580 ± 20
AUC (ng·h/mL) 250 ± 50600 ± 100
t1/2 (h) 4.2 ± 0.88.5 ± 1.5
Bioavailability (%) ~30%N/A

Experimental Protocols

1. Uterotrophic Assay in Immature Female Rats

  • Animals: Immature female Sprague-Dawley rats (21 days old).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimation: Allow a 3-day acclimation period before the start of the experiment.

  • Dosing:

    • Prepare this compound in corn oil to the desired concentrations.

    • Administer the assigned dose via oral gavage once daily for three consecutive days.

    • Include a vehicle control group (corn oil only) and a positive control group (e.g., ethinyl estradiol).

  • Necropsy and Data Collection:

    • On day 4 (24 hours after the last dose), euthanize the animals.

    • Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot to remove excess fluid.

    • Record the wet weight of the uterus.

    • Calculate the relative uterine weight (uterine weight / body weight x 100).

  • Endpoint Analysis: Compare the mean uterine weights and relative uterine weights between the treatment groups and the control groups.

2. Pharmacokinetic Study in Adult Female Rats

  • Animals: Adult female Sprague-Dawley rats with indwelling jugular vein catheters.

  • Housing and Acclimation: As described for the uterotrophic assay.

  • Dosing:

    • Oral Administration: Administer a single dose of this compound in corn oil via oral gavage.

    • Subcutaneous Administration: Administer a single dose of this compound in a sterile oil vehicle via subcutaneous injection in the dorsal scapular region.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood to separate the plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Analyze the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate pharmacokinetic parameters including Tmax, Cmax, AUC, and t1/2 using appropriate software.

Visualizations

Progesterone_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_HSP_complex PR-HSP Complex This compound->PR_HSP_complex Binds to PR PR Progesterone Receptor (PR) PR->PR_HSP_complex HSP Heat Shock Proteins (HSP) HSP->PR_HSP_complex Active_PR Active PR Dimer PR_HSP_complex->Active_PR HSP Dissociation & Dimerization PRE Progesterone Response Element (PRE) Active_PR->PRE Translocation to Nucleus Transcription Gene Transcription PRE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins New Proteins mRNA->Proteins Translation Response Cellular Response Proteins->Response

Caption: this compound signaling pathway via the progesterone receptor.

Experimental_Workflow_Uterotrophic_Assay start Start: Immature Female Rats (21 days old) acclimation Acclimation (3 days) start->acclimation grouping Randomize into Groups (Vehicle, this compound, Positive Control) acclimation->grouping dosing Daily Oral Gavage (3 days) grouping->dosing necropsy Euthanasia & Necropsy (Day 4) dosing->necropsy dissection Uterus Dissection & Weighing necropsy->dissection analysis Data Analysis: Compare Uterine Weights dissection->analysis end End: Assess Progestogenic Activity analysis->end

Addressing Variability in Demegestone Experimental Outcomes: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental outcomes involving Demegestone. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their results.

I. Troubleshooting Guides

This section offers solutions to specific issues that may arise during experiments with this compound, presented in a user-friendly question-and-answer format.

Guide 1: Inconsistent Progestogenic Activity

Question: My dose-response curves for this compound-induced progestogenic activity are inconsistent across experiments. What are the potential causes and solutions?

Answer: Variability in dose-response curves is a common issue in steroid hormone research. Several factors related to the experimental setup and reagents can contribute to this problem.

Potential Causes and Solutions:

Factor Potential Cause of Variability Troubleshooting & Optimization
Compound Integrity This compound degradation in stock solutions or culture media.- Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store in small aliquots at -80°C to minimize freeze-thaw cycles. - Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using methods like HPLC.[1] - Minimize exposure of this compound solutions to light and elevated temperatures.
Cell Culture Conditions Inconsistent cell health, passage number, or density.- Use a consistent and low passage number for your cell line (e.g., T47D, MCF-7).[2] - Ensure uniform cell seeding density across all wells and experiments.[2] - Regularly test for and eliminate mycoplasma contamination, which can alter cellular responses to steroids.
Assay Protocol Variations in incubation times, reagent concentrations, or detection methods.- Standardize all incubation times precisely. - Use a consistent final concentration of the vehicle (e.g., DMSO) across all treatment groups, including controls. - Validate the linearity and sensitivity of your chosen endpoint assay (e.g., reporter gene assay, cell proliferation assay).
Off-Target Effects Interaction of this compound with other steroid receptors at higher concentrations.- Characterize the specificity of this compound's effects by using specific antagonists for other steroid receptors (e.g., glucocorticoid, androgen receptors).[3] - Perform competitive binding assays to determine the affinity of this compound for other steroid receptors.

Experimental Workflow for Troubleshooting Inconsistent Dose-Response Curves:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Action cluster_3 Outcome Inconsistent Dose-Response Inconsistent Dose-Response Check Compound Integrity Check Compound Integrity Inconsistent Dose-Response->Check Compound Integrity Verify Cell Culture Conditions Verify Cell Culture Conditions Inconsistent Dose-Response->Verify Cell Culture Conditions Review Assay Protocol Review Assay Protocol Inconsistent Dose-Response->Review Assay Protocol Assess Off-Target Effects Assess Off-Target Effects Inconsistent Dose-Response->Assess Off-Target Effects Prepare Fresh Aliquots Prepare Fresh Aliquots Check Compound Integrity->Prepare Fresh Aliquots Standardize Cell Handling Standardize Cell Handling Verify Cell Culture Conditions->Standardize Cell Handling Optimize Protocol Parameters Optimize Protocol Parameters Review Assay Protocol->Optimize Protocol Parameters Use Receptor Antagonists Use Receptor Antagonists Assess Off-Target Effects->Use Receptor Antagonists Reproducible Results Reproducible Results Prepare Fresh Aliquots->Reproducible Results Standardize Cell Handling->Reproducible Results Optimize Protocol Parameters->Reproducible Results Use Receptor Antagonists->Reproducible Results

Troubleshooting workflow for inconsistent dose-response curves.
Guide 2: Unexpected Cell Proliferation or Inhibition

Question: I am observing variable or unexpected effects of this compound on the proliferation of my cancer cell line (e.g., MCF-7, T47D). How can I troubleshoot this?

Answer: The effect of progestins on cell proliferation can be complex and is often dependent on the specific cell line, the presence of other hormones, and the experimental conditions.

Potential Causes and Solutions:

Factor Potential Cause of Variability Troubleshooting & Optimization
Hormonal Milieu Presence of estrogens or other growth factors in the culture medium.- Use phenol red-free medium, as phenol red has estrogenic activity.[4] - Culture cells in charcoal-stripped serum to remove endogenous steroids. - If studying anti-estrogenic effects, ensure a consistent concentration of estradiol in the medium.
Cell Line Characteristics Differences in the expression levels of progesterone receptor (PR) isoforms (PR-A and PR-B).- Characterize the expression of PR-A and PR-B in your cell line, as their ratio can influence cellular response. - Be aware that the effect of progestins can be cell-line specific; for instance, R5020 has been shown to inhibit growth in T47D and R27 cells in the presence of estradiol.
Assay Method The chosen proliferation assay may not be suitable or may be influenced by the treatment.- Use multiple, mechanistically different proliferation assays to confirm results (e.g., direct cell counting, DNA synthesis assays like BrdU or EdU, and metabolic assays like MTT or MTS). - Be cautious with metabolic assays, as some treatments can alter mitochondrial activity without affecting cell number, leading to misleading results.

Logical Flow for Investigating Proliferation Assay Variability:

G Unexpected Proliferation Unexpected Proliferation Hormonal Milieu? Hormonal Milieu? Unexpected Proliferation->Hormonal Milieu? Cell Line Specific? Cell Line Specific? Hormonal Milieu?->Cell Line Specific? No Use Phenol Red-Free Media Use Phenol Red-Free Media Hormonal Milieu?->Use Phenol Red-Free Media Yes Assay Artifact? Assay Artifact? Cell Line Specific?->Assay Artifact? No Profile PR Isoforms Profile PR Isoforms Cell Line Specific?->Profile PR Isoforms Yes Use Orthogonal Assays Use Orthogonal Assays Assay Artifact?->Use Orthogonal Assays Yes Use Charcoal-Stripped Serum Use Charcoal-Stripped Serum Use Phenol Red-Free Media->Use Charcoal-Stripped Serum Consistent Results Consistent Results Use Charcoal-Stripped Serum->Consistent Results Compare with Different Cell Line Compare with Different Cell Line Profile PR Isoforms->Compare with Different Cell Line Compare with Different Cell Line->Consistent Results Use Orthogonal Assays->Consistent Results

Decision tree for troubleshooting proliferation assay results.

II. Frequently Asked Questions (FAQs)

Q1: What are the key considerations for preparing this compound for in vitro experiments?

A1: Proper preparation of this compound is critical for obtaining reliable results.

  • Solvent Selection: this compound is typically dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the final solvent concentration in your cell culture medium. The final DMSO concentration should ideally be below 0.1% to avoid solvent-induced artifacts.

  • Storage: Store stock solutions in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light.

Q2: How can I minimize variability in progesterone receptor (PR) binding assays with this compound?

A2: Variability in PR binding assays can be minimized by careful control of experimental parameters.

  • Receptor Source: Use a consistent source of PR, whether it's from purified recombinant protein or cell lysates. If using cell lysates, ensure consistent cell culture and lysis conditions.

  • Radioligand Quality: If using a radiolabeled competitor, ensure its purity and specific activity are consistent between experiments.

  • Incubation Conditions: Optimize and standardize incubation time and temperature to ensure equilibrium is reached.

  • Non-Specific Binding: Accurately determine and subtract non-specific binding by including a high concentration of an unlabeled progestin (like R5020 or progesterone) in parallel wells.

  • Assay Buffer Composition: The presence of sulfhydryl reducing agents like dithiothreitol (DTT) can influence the binding of synthetic progestins to other receptors, such as the glucocorticoid receptor. Consider the composition of your buffer carefully based on your experimental goals.

Q3: What are the known off-target effects of this compound that could influence my results?

A3: While this compound is a potent progestin, like many synthetic steroids, it may interact with other steroid receptors, particularly at higher concentrations. Progestins have been shown to have off-target effects via the glucocorticoid receptor (GR). It is advisable to test for such effects in your experimental system, especially if you observe unexpected biological responses.

Q4: Are there specific cell lines that are recommended for studying this compound's activity?

A4: The choice of cell line depends on the research question.

  • T47D cells: These human breast cancer cells are rich in progesterone receptors and are commonly used to study progestin effects on cell growth and PR-mediated signaling.

  • MCF-7 cells: Another human breast cancer cell line that expresses estrogen and progesterone receptors, often used to study the interplay between estrogenic and progestogenic signaling.

  • Ishikawa cells: A human endometrial adenocarcinoma cell line that is responsive to estrogens and progestins, suitable for studying endometrial biology.

III. Experimental Protocols

Protocol 1: Progesterone Receptor Competitive Binding Assay

This protocol is adapted from methods used for other synthetic progestins like R5020 and can be optimized for this compound.

Objective: To determine the relative binding affinity of this compound for the progesterone receptor.

Materials:

  • Purified human progesterone receptor (or cell lysate from PR-expressing cells like T47D).

  • Radiolabeled progestin (e.g., [³H]R5020).

  • Unlabeled this compound and a reference progestin (e.g., R5020).

  • Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • Scintillation fluid and counter.

Methodology:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled this compound and the reference progestin.

  • Incubation: In a microplate, combine the PR preparation, a fixed concentration of the radiolabeled progestin, and varying concentrations of unlabeled this compound or the reference compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of unlabeled progestin).

  • Equilibration: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method like dextran-coated charcoal adsorption or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for PR Competitive Binding Assay:

G Prepare Reagents Prepare Reagents Incubate PR, Radioligand & Competitor Incubate PR, Radioligand & Competitor Prepare Reagents->Incubate PR, Radioligand & Competitor Equilibrate Equilibrate Incubate PR, Radioligand & Competitor->Equilibrate Separate Bound/Free Ligand Separate Bound/Free Ligand Equilibrate->Separate Bound/Free Ligand Quantify Radioactivity Quantify Radioactivity Separate Bound/Free Ligand->Quantify Radioactivity Data Analysis (IC50) Data Analysis (IC50) Quantify Radioactivity->Data Analysis (IC50)

Workflow for a progesterone receptor competitive binding assay.
Protocol 2: T47D Cell Proliferation Assay (BrdU Incorporation)

This protocol is based on methods for assessing the effect of progestins on the proliferation of T47D breast cancer cells.

Objective: To quantify the effect of this compound on the proliferation of T47D cells.

Materials:

  • T47D cells.

  • Cell culture medium (RPMI 1640 without phenol red, supplemented with charcoal-stripped fetal bovine serum).

  • This compound.

  • BrdU cell proliferation ELISA kit.

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed T47D cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Hormone Starvation: Replace the medium with serum-free medium and incubate for 24-48 hours to synchronize the cells and reduce basal proliferation.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 nM to 100 nM) in fresh serum-free or low-serum medium. Include appropriate vehicle controls.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for a specified period (e.g., 2-24 hours) to allow incorporation into newly synthesized DNA.

  • Detection: Follow the manufacturer's instructions for the BrdU ELISA kit, which typically involves fixing the cells, adding an anti-BrdU antibody conjugated to an enzyme, and then adding a substrate to produce a colorimetric signal.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of proliferation against the log concentration of this compound to generate a dose-response curve.

Signaling Pathway Activated by Progesterone Receptor Agonists:

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR PR_this compound PR-Demegestone Complex PR->PR_this compound Binding HSP Heat Shock Proteins (HSP) HSP->PR Dimerization Dimerization PR_this compound->Dimerization Dissociation of HSP PRE Progesterone Response Element (PRE) Dimerization->PRE Nuclear Translocation and DNA Binding Transcription Transcription PRE->Transcription Target_Genes Target Gene Expression Transcription->Target_Genes Biological_Response Biological_Response Target_Genes->Biological_Response

Canonical progesterone receptor signaling pathway.

References

Technical Support Center: Demegestone Stability and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for Demegestone degradation and strategies to prevent it during experimental procedures. The information is presented in a question-and-answer format to directly address common concerns.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: Based on the chemical structure of this compound, a 19-norprogesterone derivative, and data from structurally similar progestins like Dienogest and Nestorone, the primary factors contributing to its degradation are expected to be:

  • Hydrolysis: Exposure to acidic or basic conditions can lead to the hydrolysis of ester or other labile functional groups. For instance, a major hydrolytic degradation product of the 19-norprogesterone derivative Nestorone has been identified as 16-methylene-17α-hydroxy-19-nor-pregn-4-ene-3,20-dione, resulting from the hydrolysis of its acetate ester.[1]

  • Oxidation: The steroid structure is susceptible to oxidation, which can introduce hydroxyl groups or other oxygenated moieties, altering the molecule's integrity.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. For some progestins, this can lead to A-ring aromatization.[3][4]

  • Thermal Stress: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[2]

Q2: What are the recommended storage conditions for this compound and its solutions?

A2: To minimize degradation, this compound powder and solutions should be stored under controlled conditions.

Form Storage Condition Duration
Solid Powder Dry, dark, and at 0 - 4°CShort-term (days to weeks)
Dry, dark, and at -20°CLong-term (months to years)
Stock Solution (in DMSO) 0 - 4°CShort-term (days to weeks)
-20°CLong-term (months)

Data compiled from supplier recommendations.

Q3: Are there any known degradation products of this compound?

A3: While specific degradation products of this compound have not been extensively reported in publicly available literature, based on studies of similar progestins, potential degradation products could include:

  • Hydrolytic Degradants: If any ester linkages were present, their hydrolysis would be a primary degradation pathway.

  • Oxidative Degradants: Hydroxylated derivatives are common oxidative degradation products for steroids.

  • Photodegradants: Aromatization of the A-ring is a known photodegradation pathway for some progestins.

  • Isomers: Changes in stereochemistry could occur under certain conditions.

Further investigation using techniques like LC-MS would be necessary to identify and characterize the specific degradation products of this compound under various stress conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent experimental results with this compound. Degradation of this compound stock solution.Prepare fresh stock solutions more frequently. Store stock solutions in smaller aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect solutions from light.
Appearance of unknown peaks in HPLC analysis. This compound degradation.Perform a forced degradation study to identify potential degradation products. Optimize the HPLC method to ensure separation of this compound from all degradants.
Loss of this compound potency over time. Inappropriate storage.Review and adhere to the recommended storage conditions (see FAQs). Consider conducting a stability study under your specific experimental conditions.
Precipitation of this compound in aqueous buffers. Low aqueous solubility.This compound is soluble in DMSO. For aqueous-based experiments, ensure the final concentration of DMSO is sufficient to maintain solubility and is compatible with the experimental system.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Expose the solid this compound powder to 105°C in a calibrated oven for 24 hours.

  • Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound (Proposed)

This is a proposed starting point for developing a stability-indicating HPLC method for this compound, based on methods used for other progestins. Method validation is required before use.

1. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic, to be optimized)
Flow Rate 1.0 mL/min
Detection UV at 245 nm
Injection Volume 10 µL
Column Temperature 30°C

2. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can separate this compound from its degradation products, process impurities, and placebo components.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by spiking experiments.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Demegestone_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation Oxidizing Agents Photodegradation Photodegradation This compound->Photodegradation Light/UV Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Stressed_Samples Stressed_Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolysis Photo->Stressed_Samples Demegestone_Sample Demegestone_Sample Demegestone_Sample->Acid Demegestone_Sample->Base Demegestone_Sample->Oxidation Demegestone_Sample->Thermal Demegestone_Sample->Photo HPLC_Analysis HPLC_Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data_Analysis HPLC_Analysis->Data_Analysis Results Results Data_Analysis->Results Identify Degradants Assess Stability

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing Demegestone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Demegestone in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a synthetic progestin that exerts its effects by binding to and activating the progesterone receptor (PR). Like endogenous progesterone, upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. Inside the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological effects associated with progestins.

Q2: Which cell lines are suitable for this compound assays?

Cell lines expressing endogenous or transfected progesterone receptors are suitable. A commonly used and well-characterized cell line for studying progestin activity is the T47D human breast cancer cell line, which has high levels of endogenous PR. Other suitable cell lines include MCF-7 (another breast cancer cell line) and Ishikawa (endometrial adenocarcinoma). The choice of cell line should be guided by the specific research question and the expression level of PR.

Q3: What is a typical starting incubation time for this compound in a cell-based assay?

For reporter gene assays, a common incubation period is 18 to 24 hours.[1] For cell proliferation or viability assays, longer incubation times of 24, 48, or even 72 hours are often used to observe a significant effect.[2][3][4] It is highly recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for your specific cell line and assay endpoint.

Q4: How should I prepare a stock solution of this compound?

This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is advisable to prepare small aliquots of the stock solution to minimize freeze-thaw cycles. Store the stock solution at -20°C or -80°C in tightly sealed vials. When preparing working solutions, the stock is diluted in the appropriate cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture medium is consistent across all wells (including controls) and is at a non-toxic level for your cells (typically <0.1%).

Q5: How does serum in the culture medium affect this compound activity?

Serum contains various hormones and growth factors that can interfere with progestin signaling and cell proliferation. For reporter gene assays, it is common to use serum-free or charcoal-stripped serum-containing medium for a period (e.g., 24 hours) before and during the this compound treatment to reduce background signaling.[2] For proliferation assays, the serum concentration should be optimized and kept consistent across experiments.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Signal in Reporter Gene Assay 1. Suboptimal Incubation Time: The incubation period may be too short for sufficient reporter protein expression. 2. Low this compound Concentration: The concentration of this compound may be too low to elicit a response. 3. Low Transfection Efficiency: If using a transiently transfected reporter plasmid, low efficiency will result in a weak signal. 4. Cell Health Issues: Cells may be unhealthy or at a suboptimal confluency. 5. Degraded this compound: The compound may have degraded due to improper storage or handling.1. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation time. 2. Conduct a dose-response experiment with a wider range of this compound concentrations. 3. Optimize the transfection protocol. Consider using a positive control for transfection efficiency (e.g., a constitutively active reporter plasmid). 4. Ensure cells are healthy, within a low passage number, and plated at an optimal density. 5. Use a fresh aliquot of this compound stock solution.
High Background Signal in Reporter Gene Assay 1. High Basal Promoter Activity: The reporter plasmid's promoter may have high basal activity in your cell line. 2. Serum Components: Hormones in the serum can activate the progesterone receptor. 3. Cellular Stress: Over-confluency or other stressors can lead to non-specific reporter activation.1. Use a promoterless luciferase vector as a negative control. Consider using a different reporter vector with a lower basal promoter activity. 2. Starve cells in serum-free or charcoal-stripped serum-containing medium for 24 hours prior to and during treatment. 3. Plate cells at a lower density and ensure optimal culture conditions.
High Variability Between Replicates 1. Pipetting Errors: Inconsistent pipetting of cells, reagents, or this compound can lead to variability. 2. Edge Effects: Wells on the edge of the plate are more prone to evaporation, leading to changes in reagent concentration. 3. Inconsistent Cell Seeding: Uneven distribution of cells across the plate.1. Use calibrated pipettes and consider using a master mix for reagents. For multi-well plates, a multichannel pipette can improve consistency. 2. Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or PBS to maintain humidity. 3. Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between plating wells.
Unexpected Cell Death or Morphology Changes 1. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 2. This compound-induced Cytotoxicity: At high concentrations, this compound may have cytotoxic effects. 3. Contamination: Bacterial or fungal contamination of the cell culture.1. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% DMSO). Include a vehicle-only control in your experiment. 2. Perform a dose-response experiment and assess cell viability (e.g., using a Trypan Blue exclusion assay or a commercial viability kit) at each concentration. 3. Regularly check cultures for signs of contamination and practice good aseptic technique.

Quantitative Data Summary

Due to the limited availability of publicly accessible EC50 and IC50 values specifically for this compound in various cell-based assays, the following table provides typical concentration ranges and incubation times for the widely studied synthetic progestin, Promegestone (R5020), in the T47D cell line. These values can serve as a starting point for optimizing assays with this compound.

Assay Type Cell Line Reference Compound Concentration Range Typical Incubation Time Endpoint Measured
Reporter Gene Assay T47DPromegestone (R5020)0.01 nM - 100 nM18 - 24 hoursLuciferase Activity
Cell Proliferation Assay T47DPromegestone (R5020)0.01 nM - 10 nM24 - 72 hoursBrdU Incorporation, Cell Count
PR Downregulation T47DPromegestone (R5020)0.5 nM - 20 nM6 - 24 hoursPR Protein Levels (Western Blot)

Experimental Protocols

Protocol 1: Progesterone Receptor (PR) Activation Reporter Gene Assay

This protocol describes a luciferase-based reporter assay to measure the activation of the progesterone receptor by this compound in T47D cells.

Materials:

  • T47D cells

  • Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phenol red-free medium with 10% charcoal-stripped FBS (assay medium)

  • Progesterone Response Element (PRE)-luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • This compound

  • DMSO (for stock solution)

  • 96-well white, clear-bottom assay plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed T47D cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Transfection: Co-transfect the cells with the PRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Hormone Starvation: After 24 hours of transfection, replace the culture medium with 100 µL of assay medium (phenol red-free, charcoal-stripped FBS) and incubate for another 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in assay medium. Remove the starvation medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (assay medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Luciferase Assay: Equilibrate the plate and luciferase assay reagents to room temperature. Perform the luciferase assay according to the manufacturer's instructions, measuring both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: Cell Proliferation Assay (BrdU Incorporation)

This protocol measures the effect of this compound on the proliferation of T47D cells using a BrdU incorporation assay.

Materials:

  • T47D cells

  • Culture medium (e.g., RPMI-1640) with 10% FBS

  • Assay medium (e.g., RPMI-1640 with 5% charcoal-stripped FBS)

  • This compound

  • DMSO

  • 96-well clear-bottom assay plates

  • BrdU Cell Proliferation ELISA Kit

Procedure:

  • Cell Seeding: Seed T47D cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Serum Starvation: Replace the culture medium with 100 µL of assay medium and incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in assay medium. Remove the starvation medium and add 100 µL of the this compound dilutions to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO2. The optimal time should be determined empirically.

  • BrdU Labeling and Detection: Follow the manufacturer's protocol for the BrdU Cell Proliferation ELISA Kit. This typically involves adding BrdU to the wells for a few hours, followed by fixation, antibody incubation, and substrate addition.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Plot the absorbance against the log of the this compound concentration to assess the effect on cell proliferation.

Visualizations

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds Dimer PR Dimer PR->Dimer Dimerization HSP HSP HSP->PR Inhibited by Binding Cytoplasm Cytoplasm Nucleus Nucleus PRE Progesterone Response Element (PRE) Dimer->PRE Translocation & Binding Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response cyto_label Cytoplasm nuc_label Nucleus

Caption: this compound's mechanism of action via the progesterone receptor.

Experimental_Workflow start Start seed Seed Cells (e.g., T47D in 96-well plate) start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 transfect Transfect with PRE-Luciferase Reporter (for Reporter Assay) incubate1->transfect starve Serum Starve (24h in Assay Medium) incubate1->starve for Proliferation Assay transfect->starve treat Treat with this compound (Dose-Response) starve->treat incubate2 Incubate (18-72h, Assay Dependent) treat->incubate2 measure Measure Endpoint (Luciferase, BrdU, etc.) incubate2->measure analyze Data Analysis (Dose-Response Curve, EC50) measure->analyze end End analyze->end

Caption: General workflow for a this compound cell-based assay.

Troubleshooting_Logic problem Problem: Low or No Signal check_controls Are positive controls working? problem->check_controls check_reagents Check Reagents: - Fresh this compound aliquot? - Luciferase reagent active? check_controls->check_reagents No check_cells Check Cell Health: - Viability >95%? - Correct passage number? check_controls->check_cells Yes solution Problem Resolved check_reagents->solution optimize_assay Optimize Assay Parameters check_cells->optimize_assay Yes check_cells->solution No (Address cell health issues) time_course Perform Time-Course (e.g., 12, 24, 48h) optimize_assay->time_course dose_response Perform Wider Dose-Response optimize_assay->dose_response optimize_transfection Optimize Transfection Efficiency optimize_assay->optimize_transfection time_course->solution dose_response->solution optimize_transfection->solution

Caption: Troubleshooting logic for low signal in a this compound assay.

References

Troubleshooting unexpected results in Demegestone signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating experiments involving Demegestone signaling pathways.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Lower than Expected or No Reporter Gene Activity

Question: We are using a progesterone receptor (PR) responsive reporter gene assay to measure this compound activity, but we observe a weak or no signal compared to our positive control (e.g., Progesterone or R5020). What are the possible causes and solutions?

Possible Causes and Troubleshooting Steps:

  • Suboptimal Ligand Concentration:

    • Solution: this compound is a highly potent progestin.[1] Ensure you are using an appropriate concentration range. Perform a dose-response curve to determine the optimal EC50.

  • Cell Line Issues:

    • Solution: Confirm that your cell line expresses sufficient levels of functional progesterone receptor (PR-A and/or PR-B). Low PR expression will result in a weak signal. Consider using a cell line known to have robust PR expression, such as T47D or MCF-7.

  • Reporter Plasmid Problems:

    • Solution: Verify the integrity of your reporter plasmid containing progesterone response elements (PREs). Ensure the PRE sequences are correct and the reporter gene (e.g., luciferase, GFP) is functional. Co-transfection with a control plasmid (e.g., expressing a different reporter under a constitutive promoter) can help normalize for transfection efficiency.

  • Assay Conditions:

    • Solution: Optimize incubation times and ensure that the serum used in your culture medium is charcoal-stripped to remove endogenous steroids that could interfere with the assay.

  • Reagent Quality:

    • Solution: Ensure the this compound compound is properly dissolved and has not degraded. Use fresh reagents whenever possible.

Issue 2: Inconsistent or Unexpected Cell Proliferation Results

Question: Our cell proliferation assays (e.g., MTT, BrdU) with this compound are showing variable results, or the proliferative effect is not what we anticipated. How can we troubleshoot this?

Possible Causes and Troubleshooting Steps:

  • Biphasic Proliferative Response:

    • Solution: Progestins can have a biphasic effect on cell proliferation, sometimes stimulating it at low concentrations and inhibiting it at higher concentrations. Perform a wide-range dose-response experiment to fully characterize the proliferative effects of this compound in your specific cell model.

  • Off-Target Effects:

    • Solution: While this compound has low affinity for the glucocorticoid receptor, high concentrations might lead to off-target effects.[1] Consider whether the observed effects could be mediated by other steroid receptors. Using specific receptor antagonists can help dissect these effects.

  • Cell Culture Conditions:

    • Solution: Ensure consistent cell seeding density and health. Over-confluent or stressed cells will respond differently to stimuli. Use serum-starved conditions before treatment to synchronize cells and reduce baseline proliferation.

  • Assay-Specific Artifacts:

    • Solution: Be aware of the limitations of your chosen proliferation assay. For example, MTT assays measure metabolic activity, which may not always directly correlate with cell number. Consider using a complementary assay that directly measures DNA synthesis (e.g., BrdU incorporation) or cell count.

Issue 3: Difficulty in Detecting Downstream Signaling Pathway Activation (e.g., p-MAPK, p-Akt)

Question: We are trying to detect the activation of non-genomic signaling pathways, such as the phosphorylation of MAPK (ERK1/2) or Akt, in response to this compound treatment via Western blot, but the signal is weak or absent. What could be the issue?

Possible Causes and Troubleshooting Steps:

  • Kinetics of Activation:

    • Solution: Non-genomic signaling events are often rapid and transient. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to identify the peak of phosphorylation for your target protein.

  • Low Abundance of Phosphorylated Protein:

    • Solution: The pool of phosphorylated protein may be small. Ensure you are loading a sufficient amount of total protein on your gel. Consider enriching for your protein of interest via immunoprecipitation before Western blotting.

  • Antibody Quality:

    • Solution: Use high-quality, validated antibodies specific for the phosphorylated form of your target protein. Run appropriate positive and negative controls to validate antibody performance.

  • Lysis Buffer Composition:

    • Solution: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic progestin and a potent agonist of the progesterone receptor (PR).[1][2] Its primary mechanism involves binding to intracellular PRs (PR-A and PR-B), which then dimerize, translocate to the nucleus, and bind to progesterone response elements (PREs) on target genes to regulate their transcription. This is known as the genomic signaling pathway.

Q2: Does this compound have non-genomic signaling effects?

A2: Like other progestins, this compound may also elicit rapid, non-genomic effects. These are initiated at the cell membrane or in the cytoplasm and involve the rapid activation of kinase signaling cascades, such as the MAPK (ERK1/2) and PI3K/Akt pathways. These pathways can, in turn, modulate the activity of transcription factors and other cellular proteins.

Q3: What are the known off-target effects of this compound?

A3: this compound is reported to have low affinity for the glucocorticoid receptor.[1] However, at high concentrations, the possibility of cross-reactivity with other steroid receptors should be considered, which could lead to unexpected biological responses. It is noted to be devoid of androgenic activity and possesses some antiandrogenic properties.

Q4: Which cell lines are suitable for studying this compound signaling?

A4: Cell lines that endogenously express the progesterone receptor are ideal. Commonly used models include the human breast cancer cell lines T47D and MCF-7, which are well-characterized for their response to progestins.

Q5: How should I prepare this compound for in vitro experiments?

A5: this compound is a steroid and should be dissolved in an appropriate organic solvent, such as DMSO, to create a concentrated stock solution. This stock can then be diluted in culture medium to the desired final concentrations. Be sure to include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Data Presentation

Table 1: Comparative Receptor Binding and Potency of Progestins

CompoundReceptor TargetRelative Binding Affinity (RBA)PotencyReference
This compound Progesterone Receptor (PR)High~50x that of Progesterone
Progesterone Progesterone Receptor (PR)100% (Reference)BaselineN/A
Promegestone (R5020) Progesterone Receptor (PR)HighPotent AgonistN/A
This compound Glucocorticoid Receptor (GR)LowWeak
This compound Androgen Receptor (AR)Devoid of Agonist ActivityAntiandrogenic

Experimental Protocols

1. Progesterone Receptor (PR) Reporter Gene Assay

  • Objective: To quantify the ability of this compound to activate PR-mediated gene transcription.

  • Methodology:

    • Cell Culture and Transfection:

      • Plate PR-positive cells (e.g., T47D, MCF-7) in a 24- or 48-well plate.

      • Co-transfect the cells with a PR-responsive reporter plasmid (containing PREs upstream of a luciferase or other reporter gene) and a control plasmid (e.g., Renilla luciferase under a constitutive promoter for normalization).

    • Hormone Deprivation:

      • Following transfection, replace the growth medium with phenol red-free medium containing charcoal-stripped serum for 24 hours to reduce background hormonal effects.

    • Treatment:

      • Treat the cells with a range of this compound concentrations (e.g., 10⁻¹² M to 10⁻⁶ M), a vehicle control (DMSO), and a positive control (e.g., 10 nM Progesterone or R5020).

    • Lysis and Reporter Assay:

      • After 18-24 hours of treatment, lyse the cells and measure the activity of both the experimental and control reporters using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

    • Data Analysis:

      • Normalize the experimental reporter activity to the control reporter activity. Plot the normalized activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

2. Western Blot for Phospho-MAPK (ERK1/2)

  • Objective: To detect the rapid, non-genomic activation of the MAPK signaling pathway by this compound.

  • Methodology:

    • Cell Culture and Serum Starvation:

      • Plate cells in 6-well plates and grow to 70-80% confluency.

      • Serum-starve the cells for at least 4 hours to reduce basal kinase activity.

    • Time-Course Treatment:

      • Treat cells with this compound (e.g., 10 nM) for various short time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Protein Extraction:

      • Immediately after treatment, place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Protein Quantification:

      • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • SDS-PAGE and Western Blotting:

      • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

      • Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

      • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

      • Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.

      • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using an ECL substrate and an imaging system.

    • Normalization:

      • Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

3. MTT Cell Proliferation Assay

  • Objective: To assess the effect of this compound on cell viability and proliferation.

  • Methodology:

    • Cell Seeding:

      • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treatment:

      • Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

    • Incubation:

      • Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).

    • MTT Addition:

      • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Solubilization:

      • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Absorbance Measurement:

      • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis:

      • Subtract the background absorbance (from wells with medium only) and express the results as a percentage of the vehicle-treated control.

Mandatory Visualizations

Demegestone_Signaling_Pathway cluster_genomic Genomic Pathway cluster_nucleus cluster_nongenomic Non-Genomic Pathway This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds Membrane_PR Membrane-Associated PR This compound->Membrane_PR Activates Dimerized_PR Dimerized PR PR->Dimerized_PR Dimerization HSPs Heat Shock Proteins HSPs->PR Dissociation Nucleus Nucleus Dimerized_PR->Nucleus PRE PRE Dimerized_PR->PRE Binds to Gene_Transcription Gene Transcription Modulation PRE->Gene_Transcription Biological_Response Biological Response Gene_Transcription->Biological_Response MAPK_Akt MAPK / Akt Signaling Membrane_PR->MAPK_Akt Rapid Activation MAPK_Akt->Biological_Response Modulates

Caption: this compound's dual signaling pathways.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Reagents Check Reagent Quality (this compound, Antibodies, etc.) Start->Check_Reagents Check_Cells Verify Cell Line (PR expression, health) Start->Check_Cells Check_Protocol Review Experimental Protocol (concentrations, times) Start->Check_Protocol Optimize_Assay Optimize Assay Parameters Check_Reagents->Optimize_Assay Check_Cells->Optimize_Assay Check_Protocol->Optimize_Assay Dose_Response Perform Dose-Response Curve Optimize_Assay->Dose_Response Concentration Issue Time_Course Perform Time-Course Experiment Optimize_Assay->Time_Course Timing Issue Use_Controls Confirm Positive/Negative Controls Optimize_Assay->Use_Controls Control Failure Orthogonal_Assay Use Orthogonal Assay for Confirmation Dose_Response->Orthogonal_Assay Time_Course->Orthogonal_Assay Use_Controls->Orthogonal_Assay Resolved Problem Resolved Orthogonal_Assay->Resolved

Caption: A logical workflow for troubleshooting unexpected results.

Logical_Relationships This compound This compound PR_Activation Progesterone Receptor Activation This compound->PR_Activation Genomic Genomic Pathway (Slow, Transcription-dependent) PR_Activation->Genomic NonGenomic Non-Genomic Pathway (Rapid, Kinase-mediated) PR_Activation->NonGenomic Gene_Expression Altered Gene Expression Genomic->Gene_Expression Cell_Function Altered Cell Function (e.g., Proliferation) NonGenomic->Cell_Function Direct Gene_Expression->Cell_Function Indirect

Caption: Logical relationship of this compound's actions.

References

Best practices for handling and storing Demegestone powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Demegestone powder. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic progestin, which means it acts as an agonist of the progesterone receptor.[1] Its primary mechanism of action is to bind to and activate progesterone receptors, mimicking the effects of the natural hormone progesterone. It is a highly potent progestogen and has been studied for its role in luteal insufficiency.[1]

Q2: What are the general safety precautions for handling this compound powder?

As with any potent synthetic steroid, this compound powder should be handled with care in a laboratory setting. It is crucial to avoid inhalation of the powder, as well as contact with skin and eyes. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times.[2][3] All handling of the dry powder should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of aerosol formation and inhalation.[2]

Q3: How should this compound powder be stored for short-term and long-term use?

For optimal stability, this compound powder should be stored in a cool, dry, and dark environment. One supplier recommends short-term storage (days to weeks) at 0 - 4°C and long-term storage (months to years) at -20°C. It is shipped as a non-hazardous chemical under ambient temperatures and is stable for several weeks during ordinary shipping.

Q4: What should I do in case of a spill of this compound powder?

In the event of a spill, it is important to avoid generating dust. The area should be carefully cleaned, preferably by wet wiping, to prevent the powder from becoming airborne. For larger spills, it may be necessary to use a HEPA-filtered vacuum. All contaminated materials should be disposed of as hazardous waste according to institutional guidelines.

Q5: Is this compound soluble in water?

Progestins like this compound are generally poorly soluble in water. To prepare solutions for in vitro experiments, organic solvents are typically required.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Powder appears clumped or discolored. Exposure to moisture or light.Discard the powder if significant discoloration or clumping is observed, as this may indicate degradation. Ensure the storage container is tightly sealed and protected from light.
Inconsistent experimental results. Improper dissolution of the powder.Ensure the powder is fully dissolved in the chosen solvent before further dilution. Sonication may aid in dissolution. Prepare fresh stock solutions regularly.
Degradation of the compound in solution.Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Difficulty dissolving the powder. Use of an inappropriate solvent.Refer to the solubility data table below. Test small quantities in different solvents to determine the most suitable one for your desired concentration.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValue
Chemical Formula C₂₁H₂₈O₂
Molecular Weight 312.45 g/mol
Appearance Solid powder
Purity >98%
Table 2: Solubility of this compound Powder
SolventSolubilityNotes
DMSO (Dimethyl Sulfoxide) SolubleA common solvent for preparing concentrated stock solutions of steroid compounds.
Ethanol Likely SolubleSteroid hormones often exhibit good solubility in ethanol.
Methanol Likely SolubleAnother common alcohol solvent for steroid compounds.
Acetone Likely SolubleOften used as a solvent for nonpolar compounds.
Water InsolubleAs a steroid, this compound is expected to have very low aqueous solubility.
Table 3: Stability Profile of this compound Powder

Specific degradation kinetics for this compound under various pH and temperature conditions are not widely published. The following provides general guidance. Stability studies are recommended for solutions intended for long-term storage or use in extended experiments.

ConditionStabilityRecommendation
Solid (Powder) Stable for >3 years when stored properly at -20°C.Follow recommended long-term storage conditions.
In DMSO (at -20°C) Expected to be stable for several months.Prepare stock solutions in DMSO and store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Aqueous Solution Low stability is expected due to poor solubility and potential for hydrolysis.It is not recommended to store this compound in aqueous solutions for extended periods. Prepare fresh dilutions from a stock solution for each experiment.
Acidic/Basic pH Stability may be compromised.Buffer solutions used in experiments should be tested for their effect on this compound stability if the compound will be incubated for long periods.

Experimental Protocols

Progesterone Receptor Agonist Assay (Cell-Based Luciferase Reporter Assay)

This protocol is a general guideline for determining the agonist activity of this compound on the progesterone receptor (PR) using a commercially available reporter cell line.

1. Materials:

  • PR-responsive reporter cell line (e.g., cells engineered to express a luciferase reporter gene under the control of a PR-responsive promoter).

  • Cell culture medium and supplements.

  • This compound powder.

  • DMSO (for preparing stock solution).

  • Progesterone (as a positive control).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

2. Methodology:

  • Cell Seeding:

    • Culture the PR-responsive reporter cells according to the supplier's instructions.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight in a CO₂ incubator.

  • Compound Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the assay.

    • Prepare serial dilutions of progesterone in the same manner to serve as a positive control.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment:

    • Carefully remove the medium from the attached cells.

    • Add the prepared dilutions of this compound, progesterone, and vehicle control to the respective wells.

    • Incubate the plate for a period sufficient to allow for gene transcription and protein expression (typically 18-24 hours).

  • Luciferase Assay:

    • After the incubation period, remove the treatment medium.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis:

    • Subtract the background luminescence (from vehicle control wells).

    • Normalize the luciferase activity to a positive control (e.g., a saturating concentration of progesterone).

    • Plot the dose-response curve for this compound and determine the EC₅₀ value (the concentration at which 50% of the maximal response is observed).

Mandatory Visualization

Demegestone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nongenomic Non-Genomic Pathway cluster_nucleus Nucleus This compound This compound PR_complex Progesterone Receptor (PR) -HSP Complex This compound->PR_complex Binds PR Active PR PR_complex->PR HSP Dissociation PR_dimer PR Dimer PR->PR_dimer Dimerization Src Src Kinase PR->Src Activates PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to DNA cluster_nucleus cluster_nucleus PR_dimer->cluster_nucleus Nuclear Translocation MAPK MAPK Cascade (Ras/Raf/MEK/ERK) Src->MAPK MAPK->PR Phosphorylates (Modulates Activity) MAPK->cluster_nucleus Influences Transcription Factors Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein

Caption: Progesterone Receptor Signaling Pathway for this compound.

References

Methods for improving the signal-to-noise ratio in Demegestone assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Demegestone assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low signal-to-noise ratio in this compound immunoassays?

A1: A low signal-to-noise ratio in this compound immunoassays can stem from several factors, including high background noise, low signal intensity, or a combination of both. Common culprits include non-specific binding of antibodies, cross-reactivity with other steroids, matrix effects from the sample, suboptimal antibody or reagent concentrations, and inefficient washing steps.[1][2][3]

Q2: How can I reduce non-specific binding in my this compound ELISA?

A2: Reducing non-specific binding is crucial for lowering background noise.[1] Key strategies include:

  • Optimizing Blocking Buffers: The choice of blocking buffer is critical.[4] Commonly used blockers include Bovine Serum Albumin (BSA) and non-fat dry milk. It's important to select a blocking buffer that does not cross-react with other assay components.

  • Increasing Wash Steps: Thorough and consistent washing between incubation steps can significantly reduce background signal by removing unbound reagents.

  • Adding Detergents: Including a mild detergent, such as Tween-20, in the wash buffer can help to reduce non-specific interactions.

Q3: My this compound assay shows high variability between wells. What could be the cause?

A3: High variability between wells often points to inconsistencies in assay execution. Potential causes include:

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents and samples. Using calibrated pipettes and paying attention to technique is essential.

  • Improper Mixing: Inadequate mixing of reagents or samples can lead to uneven distribution in the wells.

  • Plate Sealing Issues: Ensure the plate is properly sealed during incubations to prevent evaporation, which can concentrate reagents and lead to variability.

  • Edge Effects: Temperature gradients across the plate can cause "edge effects." To mitigate this, avoid using the outer wells or incubate the plate in a temperature-controlled environment.

Q4: Can the sample matrix affect my this compound assay results?

A4: Yes, the sample matrix (e.g., serum, plasma) contains various components like proteins, lipids, and other endogenous molecules that can interfere with the assay, a phenomenon known as the "matrix effect". This can lead to either suppression or enhancement of the signal, affecting the accuracy of quantification. Sample preparation techniques like protein precipitation or solid-phase extraction can help to minimize matrix effects.

Q5: What is the difference between monoclonal and polyclonal antibodies, and which is better for a this compound assay?

A5: Monoclonal antibodies recognize a single epitope on the antigen, offering high specificity and lot-to-lot consistency. Polyclonal antibodies are a mixture of antibodies that recognize multiple epitopes on the antigen, which can lead to a more robust signal but may also increase the risk of cross-reactivity. For a competitive immunoassay for a small molecule like this compound, a highly specific monoclonal antibody is generally preferred to minimize cross-reactivity with other structurally similar steroids.

Troubleshooting Guides

Issue 1: High Background Signal
Possible Cause Recommended Solution
Ineffective Blocking Optimize the blocking buffer. Try different blocking agents (e.g., BSA, casein, non-fat dry milk) and concentrations. Ensure the blocking step is performed for the recommended time and temperature.
Non-Specific Antibody Binding Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. Consider using a different antibody with higher specificity.
Insufficient Washing Increase the number and duration of wash steps. Ensure complete aspiration of wash buffer from the wells after each wash. Add a detergent like Tween-20 to the wash buffer.
Cross-Contamination Be careful to avoid splashing between wells during reagent addition and washing.
Substrate Issues If using a chemiluminescent or fluorescent substrate, ensure it has not been exposed to light or contaminated. In some cases, diluting the chemiluminescence reagents can reduce background noise.
Issue 2: Weak or No Signal
Possible Cause Recommended Solution
Incorrect Reagent Preparation or Storage Double-check all reagent dilutions and ensure they were prepared correctly. Confirm that all reagents have been stored at the recommended temperatures and have not expired.
Suboptimal Antibody Concentrations The concentration of the capture or detection antibody may be too low. Perform a titration experiment to determine the optimal antibody concentrations.
Inactive Enzyme Conjugate Verify the activity of the enzyme conjugate. This can be done by adding the substrate directly to a small amount of the conjugate.
Problem with Standard Curve Ensure the standards are prepared correctly and cover the expected range of the samples.
Low Analyte Concentration The concentration of this compound in the samples may be below the detection limit of the assay. Consider concentrating the sample if possible.

Data Presentation: Impact of Optimization on Signal-to-Noise Ratio

The following table summarizes hypothetical data illustrating the improvement in signal-to-noise (S/N) ratio following various optimization steps for a this compound ELISA.

Assay Condition Signal (RLU) Background (RLU) Signal-to-Noise (S/N) Ratio
Initial Protocol 80,00010,0008
Optimized Blocking Buffer (5% BSA) 82,0005,00016.4
Increased Wash Steps (3 to 5 washes) 81,5003,50023.3
Titrated Antibody Concentration (1:2000) 95,0004,00023.75
Combined Optimizations 98,0002,50039.2

Experimental Protocols

Protocol 1: Checkerboard Titration for Antibody Optimization

This protocol is used to determine the optimal concentrations of capture and detection antibodies in a sandwich ELISA format. A similar principle can be applied to competitive immunoassays by titrating the single antibody and the labeled antigen.

  • Coat the Plate: Coat a 96-well plate with a range of capture antibody concentrations (e.g., 0.5, 1, 2, 4 µg/mL) in a suitable coating buffer. Incubate overnight at 4°C.

  • Wash: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block: Block the plate with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Wash: Repeat the wash step.

  • Add Antigen: Add a constant, saturating concentration of this compound standard to all wells. Incubate for 2 hours at room temperature.

  • Wash: Repeat the wash step.

  • Add Detection Antibody: Add a range of detection antibody concentrations (e.g., 0.1, 0.25, 0.5, 1 µg/mL) to the plate. Incubate for 1-2 hours at room temperature.

  • Wash: Repeat the wash step.

  • Add Enzyme Conjugate: Add the enzyme-linked secondary antibody at a constant, recommended dilution. Incubate for 1 hour at room temperature.

  • Wash: Repeat the wash step.

  • Add Substrate: Add the substrate and incubate until a color change is observed.

  • Read Plate: Stop the reaction and read the absorbance at the appropriate wavelength.

  • Analyze Data: The optimal combination of capture and detection antibody concentrations will be the one that provides the highest signal with the lowest background.

Protocol 2: Sample Pre-treatment for Matrix Effect Reduction (LC-MS/MS)

This protocol describes a general protein precipitation method to reduce matrix effects before LC-MS/MS analysis.

  • Sample Collection: Collect blood samples and process to obtain serum or plasma.

  • Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Add Internal Standard: Add a known concentration of an internal standard (ideally, a stable isotope-labeled this compound).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Visualizations

Troubleshooting_High_Background Start High Background Signal Q1 Is blocking effective? Start->Q1 Sol1 Optimize blocking buffer (agent, concentration, time) Q1->Sol1 No Q2 Are antibody concentrations optimal? Q1->Q2 Yes End Background Reduced Sol1->End Sol2 Titrate primary and secondary antibodies Q2->Sol2 No Q3 Is washing sufficient? Q2->Q3 Yes Sol2->End Sol3 Increase number and duration of wash steps Q3->Sol3 No Q4 Is there cross- contamination? Q3->Q4 Yes Sol3->End Sol4 Improve pipetting and washing technique Q4->Sol4 Yes Q4->End No Sol4->End

Caption: Troubleshooting workflow for high background signal in this compound assays.

Competitive_Immunoassay_Workflow Start Start: Plate coated with anti-Demegestone antibody Block Block non-specific sites Start->Block Wash1 Wash Block->Wash1 AddSample Add sample (containing this compound) and enzyme-labeled this compound Wash1->AddSample Incubate Incubate (Competition for antibody binding) AddSample->Incubate Wash2 Wash to remove unbound components Incubate->Wash2 AddSubstrate Add substrate Wash2->AddSubstrate DevelopSignal Signal development (inversely proportional to this compound concentration) AddSubstrate->DevelopSignal ReadPlate Read plate DevelopSignal->ReadPlate

Caption: Experimental workflow for a competitive this compound immunoassay.

References

Validation & Comparative

Comparative Analysis of Demegestone and Natural Progesterone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the synthetic progestin Demegestone and natural progesterone, tailored for researchers, scientists, and drug development professionals. The following sections objectively evaluate their respective mechanisms of action, receptor binding affinities, pharmacokinetic and pharmacodynamic profiles, supported by available data and experimental methodologies.

Chemical Structure and Mechanism of Action

Natural Progesterone is the endogenous steroid hormone essential for regulating the menstrual cycle and maintaining pregnancy.[1] Its chemical structure is a pregnane steroid skeleton.[2]

This compound is a synthetic progestin, specifically a derivative of 19-norprogesterone.[3][4] It is designed to mimic the effects of natural progesterone.[4]

Both natural progesterone and this compound exert their primary effects by binding to and activating progesterone receptors (PRs), which are intracellular steroid hormone receptors. Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on target genes, modulating their transcription. This genomic signaling pathway is responsible for the majority of the progestational effects of both compounds.

Natural progesterone can also elicit rapid, non-genomic effects through interactions with membrane-bound progesterone receptors (mPRs) and by modulating intracellular signaling cascades, such as the MAPK pathway. The extent to which this compound engages in these non-genomic pathways is less characterized.

Signaling Pathways

The signaling pathways for both natural progesterone and this compound primarily involve the activation of nuclear progesterone receptors, leading to changes in gene expression.

Caption: Canonical signaling pathway of progesterone and this compound via nuclear progesterone receptors.

Comparative Data

Receptor Binding Affinity

The following table summarizes the available data on the binding affinity of this compound and natural progesterone to various steroid receptors. A lower dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) indicates a higher binding affinity.

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)Estrogen Receptor (ER)
Natural Progesterone Kd ≈ 1 nMLow AffinityPartial Agonist (low potency)AntagonistNo significant interaction
This compound High Affinity (Potent Agonist)Some Antiandrogenic ActivityLow AffinityData not availableData not available
Pharmacokinetic Properties

The pharmacokinetic profiles of this compound and oral micronized natural progesterone differ significantly, particularly in terms of bioavailability.

ParameterNatural Progesterone (Oral Micronized)This compound
Bioavailability <10%Good
Time to Peak (Tmax) ~2.8 hoursData not available
Peak Concentration (Cmax) 17.0 ± 4.9 ng/mL (200 mg dose)Data not available
Elimination Half-life (t1/2) 5-10 hours (with food)Data not available
Metabolism Extensive first-pass metabolism in the liver.Metabolized by hydroxylation. The major metabolite is 21-hydroxythis compound.
Protein Binding ~98-99% (Albumin and Corticosteroid-binding globulin)Data not available
Pharmacodynamic Properties

The pharmacodynamic effects are a direct consequence of the receptor binding profiles and pharmacokinetics.

FeatureNatural ProgesteroneThis compound
Progestational Activity Standard referenceHigh (reported to be 50x more potent than progesterone in the Clauberg test)
Androgenic Activity Anti-androgenicDevoid of androgenic activity; some antiandrogenic activity reported.
Glucocorticoid Activity Weak partial agonistLow affinity for GR; showed antiglucocorticoid activity in one bioassay.
Mineralocorticoid Activity Anti-mineralocorticoidThe 21-hydroxy metabolite is a weak mineralocorticoid.

Experimental Protocols

Detailed experimental protocols for a direct comparative analysis of this compound and natural progesterone are not publicly available. However, the following sections describe standard methodologies used to obtain the types of data presented in this guide.

Receptor Binding Assay (Competitive Binding)

This assay determines the relative affinity of a test compound (e.g., this compound) for a specific receptor compared to a known radiolabeled ligand (e.g., ³H-progesterone).

Competitive Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Receptor Source (e.g., cell lysate, purified receptor) Incubate Incubate Receptor, Radiolabeled Ligand, and Competitor at various concentrations Receptor_Prep->Incubate Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [³H]-Progesterone) Radioligand_Prep->Incubate Competitor_Prep Prepare Serial Dilutions of Test Compound (this compound) and Unlabeled Progesterone Competitor_Prep->Incubate Separate Separate Receptor-Bound from Unbound Ligand (e.g., filtration, centrifugation) Incubate->Separate Detect Quantify Radioactivity of Bound Ligand (Scintillation Counting) Separate->Detect Analyze Calculate IC50 and Ki values Detect->Analyze

Caption: Workflow for a competitive receptor binding assay.

Methodology:

  • Receptor Preparation: A source of the target receptor (e.g., progesterone receptor) is prepared. This can be a cell lysate from a cell line expressing the receptor or a purified receptor preparation.

  • Incubation: A constant concentration of a radiolabeled ligand with high affinity for the receptor (e.g., [³H]-progesterone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound) or a reference compound (unlabeled progesterone).

  • Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a filter that retains the receptor-ligand complexes.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value, providing a measure of the binding affinity of the test compound for the receptor.

Pharmacokinetic Study in Humans

Pharmacokinetic studies are conducted to determine how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.

Methodology:

  • Study Design: A crossover study design is often employed where a group of healthy volunteers receives a single dose of this compound and, after a washout period, a single dose of oral micronized progesterone.

  • Drug Administration: The drugs are administered orally at a specified dose.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Plasma Analysis: The concentration of the drug and its major metabolites in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), clearance, volume of distribution, and elimination half-life.

Conclusion

This compound is a potent synthetic progestin with high progestational activity and good oral bioavailability. In contrast, natural progesterone has lower oral bioavailability and a broader physiological profile, including anti-mineralocorticoid and anti-androgenic effects. The selection of either compound for research or therapeutic development will depend on the desired pharmacological profile, route of administration, and specific application. Further direct comparative studies are warranted to provide a more comprehensive quantitative comparison of their receptor binding affinities and pharmacokinetic properties.

References

Validating the Specific Binding of Demegestone to Progesterone Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Demegestone's binding to progesterone receptors (PR) against other progestins, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's specificity and mechanism of action.

This compound: A Potent and Selective Progesterone Receptor Agonist

This compound, a synthetic progestin, exhibits a high binding affinity for the progesterone receptor.[1][2] Its specificity is crucial for its therapeutic effects, which are mediated through the activation of PR. This guide delves into the experimental validation of this binding specificity, offering a comparative analysis with other widely used progestins.

Comparative Binding Affinity of Progestins to the Progesterone Receptor

The binding affinity of various progestins to the progesterone receptor can be quantified using competitive binding assays. These assays determine the concentration of a compound required to displace a radiolabeled ligand from the receptor, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The relative binding affinity (RBA) is often calculated by comparing the affinity of a test compound to that of a reference compound, such as progesterone.

Below is a summary of the binding affinities of this compound (also known as Promegestone or R5020) and other progestins for the progesterone receptor, compiled from various studies.

CompoundReceptor SourceRadioligandIC50 (nM)Relative Binding Affinity (RBA) (%)Reference
This compound (R5020) Calf Uterus[3H]R5020Kd = 5.6-[3]
ProgesteroneMCF-7 cells[3H]Progesterone7.74100[4]
18-CH2P4MCF-7 cells[3H]Progesterone7.69~101[4]
Org OE 64-0MCF-7 cells[3H]Progesterone37.220.8
Org OD 02-0MCF-7 cells[3H]Progesterone60.112.9
Org OD 13-0MCF-7 cells[3H]Progesterone3352.3
RU486 (Mifepristone)Calf Uterus[3H]RU486Kd = 3.6-

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound to the progesterone receptor using a competitive radioligand binding assay.

Materials:

  • Receptor Source: Cytosolic fraction from tissues or cells expressing progesterone receptors (e.g., MCF-7 cells, rat uterine tissue).

  • Radioligand: Tritiated progesterone ([³H]P4) or a high-affinity synthetic progestin like [³H]R5020.

  • Test Compounds: this compound and other progestins of interest.

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation of Receptor Homogenate:

    • Homogenize the tissue or cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membrane fraction.

    • Resuspend the pellet (containing the receptors) in the assay buffer.

    • Determine the protein concentration of the receptor preparation.

  • Binding Assay:

    • In a multi-well plate, add a constant amount of the receptor preparation to each well.

    • Add increasing concentrations of the unlabeled test compound (competitor).

    • Add a fixed concentration of the radioligand to initiate the competitive binding.

    • For determining non-specific binding, add a high concentration of the unlabeled reference compound (e.g., progesterone) to a set of wells.

    • Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Key Processes

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Source Receptor Source (e.g., Cell Lysate) Incubation Incubate Receptor, Radioligand, and Competitor Mixture Receptor_Source->Incubation Radioligand Radiolabeled Ligand ([³H]Progesterone) Radioligand->Incubation Test_Compound Unlabeled Competitor (this compound) Test_Compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50/Ki Determination) Scintillation->Data_Analysis Progesterone_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Progesterone Progesterone/ This compound PR_inactive Inactive PR (bound to HSP) Progesterone->PR_inactive Binds Kinase_Cascade Kinase Cascades (e.g., MAPK) Progesterone->Kinase_Cascade Non-genomic action PR_active Active PR Dimer PR_inactive->PR_active Conformational Change & Dimerization PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Translocates to Nucleus & Binds DNA Gene_Transcription Target Gene Transcription PRE->Gene_Transcription Recruits Transcription_Factors Co-activators/ Co-repressors Transcription_Factors->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Leads to Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Cellular_Effects Physiological Effects Protein_Synthesis->Cellular_Effects

References

A Comparative Analysis of Demegestone and Promegestone for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the synthetic progestins Demegestone and Promegestone, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective pharmacological profiles. The information presented is collated from publicly available experimental data to facilitate informed decisions in preclinical and clinical research.

Introduction to this compound and Promegestone

This compound and Promegestone are synthetic steroids belonging to the 19-norprogesterone derivative class of progestins. Both compounds are potent agonists of the progesterone receptor (PR) and have been utilized in gynecological applications. This compound, previously marketed as Lutionex, was used for treating luteal insufficiency.[1] Promegestone, also known as R-5020 and marketed as Surgestone, has been used in menopausal hormone therapy and to manage various gynecological disorders.[2] Their shared structural backbone, derived from 19-norprogesterone, results in a high affinity for the progesterone receptor, but variations in their chemical structure lead to differences in potency, receptor selectivity, and pharmacokinetic properties.

Comparative Data Overview

The following sections and tables summarize the key pharmacological parameters of this compound and Promegestone, providing a quantitative and qualitative comparison of their performance.

Table 1: Receptor Binding Affinity Profile

The selectivity of a progestin is determined by its relative binding affinity (RBA) to various steroid receptors, including the progesterone (PR), androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors. High affinity for the PR with low affinity for other receptors is generally desirable to minimize off-target effects.

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
This compound Highly potent progestogen (50x progesterone potency in Clauberg test)[1]Devoid of androgenic activity; possesses some antiandrogenic activity[1]Low affinity[1]Metabolite (21-hydroxythis compound) has weak mineralocorticoid activity (2% of deoxycorticosterone)
Promegestone ~200% of progesterone affinityNo androgenic activity; appears to possess antiandrogenic activityWeak glucocorticoid activityWeak antimineralocorticoid activity

Note: Direct, side-by-side quantitative RBA data for both compounds across all receptors from a single source is limited in publicly available literature. The data presented is a composite from various sources.

Table 2: Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which are critical for establishing dosing regimens and predicting its therapeutic window.

ParameterThis compoundPromegestone
Bioavailability GoodData not specified; administered orally
Metabolism Hepatic, primarily via hydroxylation at C21, C1, C2, and C11 positionsHepatic, mainly via hydroxylation
Major Metabolite(s) 21-Hydroxythis compound (moderately potent progestogen)Trimegestone (active metabolite with higher PR affinity than parent)
Elimination Half-life 2.39 and 0.24 hours (intravenous)Trimegestone (active metabolite): 13.8–15.6 hours
Excretion At least in part via urinePrimarily via kidneys
Table 3: Clinical and Efficacy Parameters

This table outlines the clinical applications and potency of each compound as determined by key in vivo measures.

ParameterThis compoundPromegestone
Primary Therapeutic Use Luteal insufficiencyMenopausal hormone therapy, gynecological disorders (e.g., amenorrhea, dysmenorrhea)
Ovulation-Inhibiting Dosage 2.5 mg/day0.5 mg/day
Endometrial Transformation Dosage 100 mg per cycle10 mg per cycle
Common Side Effects Not detailed in sourcesMenstrual irregularities, nausea, headache, breast tenderness, mood changes

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the progesterone receptor signaling pathway and standard experimental workflows.

G Progesterone Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin (this compound or Promegestone) PR Progesterone Receptor (PR) (with HSPs) Progestin->PR Binds PR_Ligand PR-Ligand Complex PR->PR_Ligand Conformational Change HSPs Heat Shock Proteins (HSPs) PR_Ligand->HSPs Dissociation Dimer Dimerized PR-Ligand Complex PR_Ligand->Dimer Dimerization & Translocation PRE Progesterone Response Element (PRE) Dimer->PRE Binds to DNA Transcription Modulation of Gene Transcription PRE->Transcription Initiates/Represses

Caption: Progesterone receptor signaling pathway for progestins.

G Competitive Radioligand Binding Assay Workflow A 1. Preparation of Receptor (e.g., cell membranes, cytosol) B 2. Incubation - Receptor Preparation - Radioligand (e.g., [3H]Promegestone) - Unlabeled Competitor (this compound or Promegestone) A->B C 3. Separation Separation of bound from free radioligand (e.g., vacuum filtration) B->C D 4. Quantification Measurement of radioactivity (e.g., scintillation counting) C->D E 5. Data Analysis - Plot competition curve - Determine IC50 - Calculate Ki and RBA D->E

Caption: Workflow for a competitive radioligand binding assay.

G Oral Progestin Pharmacokinetic Study Workflow A 1. Subject Recruitment & Screening (Healthy volunteers) B 2. Drug Administration (Single oral dose of this compound or Promegestone) A->B C 3. Blood Sampling (Serial collection at predetermined time points) B->C D 4. Sample Analysis (LC-MS/MS to measure drug and metabolite concentrations in plasma) C->D E 5. Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, t1/2) D->E

Caption: Workflow for a typical oral pharmacokinetic study.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is performed to determine the relative binding affinity of a test compound for a specific receptor.

  • Receptor Preparation: A source of the target receptor (e.g., human recombinant receptor expressed in cells, or cytosol preparations from target tissues like uterus or prostate) is prepared. The tissue or cells are homogenized in a cold lysis buffer, followed by centrifugation to isolate the cellular fraction containing the receptor (e.g., cytosol for nuclear receptors).

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]Promegestone for PR) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound or Promegestone). The incubation is carried out until equilibrium is reached.

  • Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) is then calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100.

Oral Progestin Pharmacokinetic Study

This study is designed to characterize the absorption, distribution, metabolism, and excretion of an orally administered progestin.

  • Subject Recruitment: Healthy volunteers are recruited for the study. Subjects undergo a screening process to ensure they meet the inclusion criteria. For progestin studies, this often includes healthy postmenopausal women to ensure low endogenous progesterone levels.

  • Study Design: A crossover design is typically employed, where each subject receives a single oral dose of the progestin on separate occasions. Blood samples are collected at baseline (pre-dose) and at multiple time points after drug administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours).

  • Sample Collection and Processing: Venous blood samples are collected into tubes containing an anticoagulant. The plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalytical Method: The concentrations of the parent drug (this compound or Promegestone) and its major metabolites in the plasma samples are quantified using a validated, sensitive, and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Elimination Half-life): The time required for the plasma concentration to decrease by half.

Conclusion

This compound and Promegestone are both potent synthetic progestins with high affinity for the progesterone receptor. Promegestone appears to be a more potent ovulation inhibitor at a lower dose compared to this compound. A key pharmacological difference lies in their metabolism; Promegestone acts largely as a prodrug to the long-acting metabolite trimegestone, suggesting a more sustained duration of action compared to the reported short half-life of this compound. Both compounds exhibit a favorable profile with minimal androgenic activity. The choice between these compounds for research or therapeutic development would depend on the desired pharmacokinetic profile and specific indication. Further direct comparative studies are needed to provide a complete quantitative assessment of their relative receptor binding affinities.

References

Demegestone Cross-Reactivity with Steroid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Demegestone with other key steroid hormone receptors, namely the Androgen Receptor (AR), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR). Due to the limited availability of direct quantitative data for this compound, this guide utilizes data for the structurally similar and well-characterized progestin, Promegestone (R5020) , as a primary reference. The binding profile of this compound is anticipated to be highly comparable.

This document summarizes key binding affinity and functional activity data, details the experimental methodologies used to obtain this data, and provides visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Binding Affinities and Functional Activities

The following table summarizes the relative binding affinity (RBA) and functional activity of Promegestone (R5020) and other key steroids across the progesterone, androgen, glucocorticoid, and mineralocorticoid receptors. This allows for a direct comparison of the selectivity profile of Promegestone as a proxy for this compound.

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
Promegestone (R5020) High Affinity Agonist RBA: 100-200% (vs. Progesterone) Kd: ~1 nMLow Affinity Slight competitive binding observed at high concentrations. Generally considered non-androgenic.Low Affinity RBA: <1% (vs. Dexamethasone)[1]Low Affinity Minimal interaction reported.
Progesterone High Affinity Agonist RBA: 100%Weak AntagonistLow AffinityModerate Affinity Antagonist
Levonorgestrel High Affinity AgonistModerate Affinity AgonistLow AffinityLow Affinity
Dexamethasone Low AffinityLow AffinityHigh Affinity AgonistLow to Moderate Affinity
Aldosterone Low AffinityLow AffinityLow AffinityHigh Affinity Agonist

Note: Relative Binding Affinity (RBA) is expressed as a percentage relative to the natural ligand for each receptor (Progesterone for PR, Dihydrotestosterone for AR, Dexamethasone for GR, and Aldosterone for MR).

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro assays: competitive binding assays and reporter gene assays.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity of a test compound (e.g., this compound) for a specific steroid receptor.

Principle: The assay measures the ability of a non-radioactive test compound to compete with a constant concentration of a high-affinity radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

Methodology:

  • Receptor Source: A source of the target steroid receptor is prepared. This can be in the form of a purified receptor protein, a cell lysate from a cell line overexpressing the receptor (e.g., T47D cells for PR), or tissue homogenates.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled steroid (e.g., [³H]-Promegestone for PR) and varying concentrations of the unlabeled test compound.

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

This assay is used to determine the functional activity of a compound as an agonist or antagonist of a specific steroid receptor.

Principle: This cell-based assay utilizes a genetically engineered reporter system. A cell line that expresses the steroid receptor of interest is transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a hormone-responsive element (HRE). When an agonist binds to the receptor, the receptor-ligand complex binds to the HRE and activates the transcription of the reporter gene, leading to a measurable signal (e.g., light production by luciferase). An antagonist will block this effect.

Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HeLa, HEK293) is cultured and co-transfected with two plasmids: an expression vector for the specific steroid receptor and a reporter plasmid containing an HRE upstream of a reporter gene.

  • Compound Treatment: The transfected cells are then treated with varying concentrations of the test compound. For antagonist testing, cells are co-treated with the test compound and a known agonist.

  • Cell Lysis and Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured. For luciferase, a substrate is added, and the resulting luminescence is quantified using a luminometer.

  • Data Analysis: The reporter activity is plotted against the logarithm of the test compound concentration. For agonists, an EC50 value (the concentration that produces 50% of the maximal response) is determined. For antagonists, an IC50 value (the concentration that inhibits 50% of the agonist-induced response) is calculated.

Visualizations

Steroid Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Steroid Hormone (e.g., this compound) Receptor_inactive Inactive Steroid Receptor Steroid->Receptor_inactive Binds HSP Heat Shock Proteins Receptor_active Active Receptor Dimer HSP->Receptor_active Dissociates Receptor_inactive->HSP Bound Receptor_inactive->Receptor_active Conformational Change & Dimerization HRE Hormone Response Element (on DNA) Receptor_active->HRE Binds cluster_nucleus cluster_nucleus Receptor_active->cluster_nucleus Transcription Gene Transcription HRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: General signaling pathway of a steroid hormone receptor.

Competitive Binding Assay Workflow

G cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor Receptor Source (e.g., Cell Lysate) Incubate Incubate Receptor with Radioligand and Test Compound Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]-Promegestone) Radioligand->Incubate Test_Compound Unlabeled Test Compound (e.g., this compound) Test_Compound->Incubate Filter Vacuum Filtration (Separates Bound from Free Ligand) Incubate->Filter Count Scintillation Counting (Measures Radioactivity) Filter->Count Analyze Data Analysis (Determine IC50 and Ki) Count->Analyze

Caption: Workflow of a competitive radioligand binding assay.

Reporter Gene Assay Workflow

G cluster_transfection Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay & Analysis Cells Culture Mammalian Cells Transfect Co-transfect with: - Receptor Expression Vector - HRE-Reporter Plasmid Cells->Transfect Treat Treat Cells with Varying Concentrations of Test Compound Transfect->Treat Lyse Cell Lysis Treat->Lyse Measure Measure Reporter Activity (e.g., Luminescence) Lyse->Measure Analyze Data Analysis (Determine EC50 or IC50) Measure->Analyze

Caption: Workflow of a reporter gene assay for functional activity.

References

Demegestone: A Comparative Analysis of Efficacy Against First-Generation Progestins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of demegestone, a synthetic progestogen, with that of first-generation progestins. Drawing upon experimental data, this document outlines the pharmacological profiles, binding affinities, and functional activities of these compounds, offering a valuable resource for research and development in endocrinology and pharmacology.

Introduction to Progestins

Progestins are synthetic compounds that mimic the effects of the natural hormone progesterone. They are crucial components in various therapeutic areas, including contraception, hormone replacement therapy, and the management of gynecological disorders. The development of synthetic progestins has been marked by the introduction of successive "generations," each with distinct pharmacological properties.

This compound is a derivative of 19-norprogesterone and is recognized for its high progestational potency.[1]

First-generation progestins , such as norethindrone (also known as norethisterone) and its acetate and diacetate esters (ethynodiol diacetate), were among the first synthetic progestogens to be developed.[2][3] These compounds are derivatives of testosterone and are characterized by their progestational, as well as residual androgenic and estrogenic activities.[3][4]

Comparative Efficacy: A Data-Driven Overview

The efficacy of a progestin is determined by several factors, including its binding affinity to the progesterone receptor (PR), its ability to induce downstream signaling, and its clinical effects, such as ovulation inhibition and endometrial transformation.

CompoundClassRelative Binding Affinity (RBA) for Progesterone ReceptorOvulation Inhibition Dose (mg/day)Endometrial Transformation Dose (mg/cycle)Androgenic Activity
This compound 19-norprogesterone derivativeHigh (50 times the potency of progesterone in the Clauberg test)2.5100None; some antiandrogenic activity
Norethindrone First-Generation Progestin (Estrane)Moderate to High (2-fold stronger than progesterone)Varies by formulationVaries by formulationSlight
Ethynodiol Diacetate First-Generation Progestin (Estrane)Prodrug, rapidly converted to norethindroneVaries by formulationVaries by formulationWeak

Signaling Pathways of Progesterone Receptor Activation

Both this compound and first-generation progestins exert their effects primarily by acting as agonists for the progesterone receptor (PR). The activation of PR initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway:

  • Ligand Binding: The progestin enters the target cell and binds to the PR located in the cytoplasm or nucleus.

  • Dimerization and Nuclear Translocation: Upon ligand binding, the receptor undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus.

  • DNA Binding and Gene Transcription: The PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

  • Regulation of Gene Expression: This binding modulates the transcription of genes involved in cell proliferation, differentiation, and other physiological processes.

Non-Genomic Pathway:

Progestins can also elicit rapid cellular responses that are independent of gene transcription. These effects are mediated by membrane-associated PRs and involve the activation of intracellular signaling cascades, such as the MAPK pathway.

Progesterone Receptor Signaling Pathways

Experimental Protocols

The evaluation of progestin efficacy relies on a variety of in vitro and in vivo experimental assays. Below are detailed methodologies for two key experiments.

Progesterone Receptor Competitive Binding Assay

This in vitro assay is used to determine the relative binding affinity of a test compound for the progesterone receptor.

Objective: To quantify the affinity of this compound and first-generation progestins for the progesterone receptor relative to a known radiolabeled ligand.

Materials:

  • Purified progesterone receptor or cytosol preparation from a target tissue (e.g., uterine tissue).

  • Radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-R5020).

  • Unlabeled competitor progestins (this compound, norethindrone, ethynodiol diacetate, and a reference standard like progesterone).

  • Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor).

  • Scintillation fluid and vials.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled competitor progestins.

  • Incubation: In a series of tubes, incubate a fixed concentration of the progesterone receptor and the radiolabeled progestin with varying concentrations of the unlabeled competitor progestins. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled standard to determine non-specific binding.

  • Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to that of the reference standard.

Clauberg Test

The Clauberg test is a classical in vivo bioassay to assess the progestational activity of a compound by observing its effect on the uterine endometrium of immature female rabbits.

Objective: To determine the progestational potency of this compound and first-generation progestins by assessing their ability to induce secretory changes in the estrogen-primed rabbit endometrium.

Materials:

  • Immature female rabbits.

  • Estrogen (e.g., estradiol benzoate) for priming.

  • Test compounds (this compound, norethindrone, ethynodiol diacetate) dissolved in a suitable vehicle (e.g., sesame oil).

  • Histological processing reagents and equipment.

  • Microscope.

Procedure:

  • Estrogen Priming: Administer a daily dose of estrogen to immature female rabbits for a defined period (e.g., 6 days) to induce endometrial proliferation.

  • Progestin Administration: Following the estrogen priming phase, administer the test progestins at various dose levels for a subsequent period (e.g., 5 days). A control group receives the vehicle only.

  • Tissue Collection: At the end of the treatment period, euthanize the rabbits and collect uterine tissue samples.

  • Histological Examination: Fix, process, and stain the uterine tissue sections (e.g., with hematoxylin and eosin).

  • Scoring and Analysis: Examine the endometrial sections microscopically for characteristic secretory changes, such as glandular proliferation, coiling, and secretion. The degree of endometrial transformation is typically scored on a standardized scale (e.g., the McPhail scale). The potency of the test compound is determined by the dose required to produce a defined level of endometrial response.

It is important to note that due to ethical considerations and the development of more refined in vitro methods, the use of the Clauberg test has diminished in modern research.

G Experimental Workflow for Comparing Progestin Efficacy cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_data Data Analysis and Comparison Receptor_Binding Progesterone Receptor Competitive Binding Assay Binding_Affinity Determine Relative Binding Affinity (RBA) Receptor_Binding->Binding_Affinity Reporter_Assay Reporter Gene Assay Potency Determine EC50/IC50 (Functional Potency) Reporter_Assay->Potency Clauberg_Test Clauberg Test (Endometrial Transformation) Efficacy Assess In Vivo Efficacy (e.g., dose-response) Clauberg_Test->Efficacy Ovulation_Inhibition Ovulation Inhibition Assay (e.g., in rats or rabbits) Ovulation_Inhibition->Efficacy Comparison Comparative Efficacy Profile Binding_Affinity->Comparison Potency->Comparison Efficacy->Comparison

Workflow for Comparing Progestin Efficacy

Conclusion

The available data indicates that this compound is a highly potent progestin with a strong affinity for the progesterone receptor and notable efficacy in inhibiting ovulation and transforming the endometrium. A key differentiator of this compound is its lack of androgenic activity, which contrasts with the slight androgenicity observed in some first-generation progestins. First-generation progestins, such as norethindrone, have a long history of clinical use and have demonstrated efficacy, although their potency is generally lower than that of newer generations. The choice of a progestin for therapeutic development or clinical application depends on the desired pharmacological profile, balancing progestational efficacy with potential off-target effects. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these important compounds.

References

A Comparative Study of the Metabolic Pathways of Demegestone and Other Progestins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of Demegestone and other selected progestins. The information is intended to support research and development in the field of synthetic steroid hormones. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams of metabolic and signaling pathways are included to facilitate understanding.

Introduction to Progestin Metabolism

Progestins, synthetic analogs of the natural hormone progesterone, are a cornerstone of hormonal contraception and hormone replacement therapy. Their clinical efficacy and side-effect profiles are significantly influenced by their metabolic fate within the body. The liver is the primary site of progestin metabolism, where a series of enzymatic reactions, predominantly catalyzed by the cytochrome P450 (CYP) superfamily, modify the steroid structure to facilitate its excretion.[1] Understanding the nuances of these metabolic pathways is crucial for predicting drug-drug interactions, inter-individual variability in response, and the overall safety and efficacy of these compounds.

Metabolic Pathways of this compound

This compound, a 19-norprogesterone derivative, undergoes extensive metabolism primarily through hydroxylation. The major metabolic transformation is the addition of a hydroxyl group at the C21 position, forming 21-hydroxythis compound.[2] This major metabolite is noteworthy as it retains moderate progestogenic activity, approximately four times the potency of progesterone, and also exhibits weak mineralocorticoid activity.[2] Other sites of hydroxylation on the this compound molecule include the C1, C2, and C11 positions.[2] Following these initial oxidative reactions, the metabolic cascade can proceed to the aromatization of the A-ring after a 1,2-dehydration step.[2] The resulting metabolites are then conjugated and primarily excreted in the urine.

Comparative Metabolism of Progestins

Progestins can be broadly classified based on their parent structure, such as progesterone derivatives (pregnanes), testosterone derivatives (estranes and gonanes), and spironolactone derivatives. This structural diversity leads to significant variations in their metabolic profiles. The metabolism of most progestins is mediated by CYP enzymes, particularly CYP3A4.

Key Metabolic Reactions for Common Progestins:

  • Norethindrone (NET): An estrane derivative, NET undergoes extensive A-ring reduction to form dihydro- and tetrahydro-metabolites.

  • Levonorgestrel (LNG): As a gonane, LNG is also subject to A-ring reduction.

  • Medroxyprogesterone Acetate (MPA): A pregnane derivative, MPA is metabolized through hydroxylation and subsequent conjugation.

  • Drospirenone (DRSP): A spironolactone derivative, DRSP is unique in that it is largely resistant to oxidative metabolism by CYP enzymes and is primarily metabolized through reduction and conjugation.

The following table summarizes key pharmacokinetic parameters for this compound and a selection of other commonly used progestins.

Quantitative Data Comparison

ProgestinClassBioavailability (%)Half-life (t½) (hours)Metabolic Clearance Rate (L/h)Major MetabolitesPrimary Metabolizing Enzymes
This compound 19-NorprogesteroneGood2.42021-Hydroxythis compoundLikely CYP3A4
Norethindrone Estrane~645-14-Dihydro- and Tetrahydro-metabolitesCYP3A4, CYP2C19
Levonorgestrel Gonane~9524-32-Hydroxylated metabolitesCYP3A4
Medroxyprogesterone Acetate Pregnane~100 (IM)~50 days (IM)-Hydroxylated metabolitesCYP3A4
Drospirenone Spironolactone derivative~7630-34-Acidic metabolites (M1 and M11)-
Progesterone (Micronized) Natural ProgesteroneLow (<10)~0.3 (oral)HighPregnanediols and pregnanolonesCYP3A4, AKR1C

Data compiled from multiple sources. Values can vary based on formulation and individual patient characteristics.

Experimental Protocols

In Vitro Metabolism Assay Using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for determining the metabolic stability of a progestin using HLM, a common in vitro model for studying Phase I metabolism.

Objective: To determine the rate of disappearance of the test progestin when incubated with HLM and to identify the primary metabolites formed.

Materials:

  • Test progestin (e.g., this compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Control compounds (e.g., a known rapidly metabolized compound and a known slowly metabolized compound)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test progestin in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer, HLM, and the test progestin. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately terminate the reaction in the aliquot by adding a cold organic solvent (e.g., acetonitrile). This will precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the terminated samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent progestin at each time point.

    • The LC-MS/MS can also be used in a full-scan or product-ion scan mode to identify potential metabolites.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent progestin against time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

    • Intrinsic clearance (CLint) can also be calculated from these data.

CYP450 Reaction Phenotyping

This protocol is designed to identify the specific CYP isozymes responsible for the metabolism of a progestin.

Objective: To determine the relative contribution of different CYP isozymes to the metabolism of the test progestin.

Materials:

  • Test progestin

  • Recombinant human CYP isozymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Specific chemical inhibitors for each CYP isozyme (e.g., ketoconazole for CYP3A4)

  • LC-MS/MS system

Procedure:

  • Incubation with Recombinant CYPs:

    • Incubate the test progestin with each individual recombinant CYP isozyme in the presence of the NADPH regenerating system.

    • Measure the rate of disappearance of the parent progestin or the rate of formation of a specific metabolite for each isozyme.

  • Chemical Inhibition Assay with HLM:

    • Incubate the test progestin with HLM in the presence and absence of a panel of specific CYP chemical inhibitors.

    • A significant decrease in the rate of metabolism in the presence of a specific inhibitor indicates the involvement of that particular CYP isozyme.

  • Data Analysis:

    • Compare the metabolic rates across the different recombinant CYP isozymes to identify which enzymes are capable of metabolizing the progestin.

    • Calculate the percentage of inhibition of metabolism in the HLM assay for each inhibitor to determine the relative contribution of each CYP isozyme to the overall metabolism.

Signaling Pathways

Progestins exert their biological effects primarily by binding to and activating progesterone receptors (PRs). These receptors are ligand-activated transcription factors that modulate the expression of target genes in various tissues. The signaling cascade can be broadly divided into genomic and non-genomic pathways.

Genomic Pathway: This is the classical, slower pathway where the progestin-PR complex translocates to the nucleus, binds to progesterone response elements (PREs) on the DNA, and recruits co-activators or co-repressors to regulate gene transcription.

Non-Genomic Pathway: Progestins can also elicit rapid cellular responses that are independent of gene transcription. These effects are often mediated by membrane-associated PRs (mPRs) or by the interaction of the classical PR with cytoplasmic signaling molecules, such as Src kinase and MAPK. These rapid signaling events can, in turn, influence the genomic actions of the PR.

Visualizing Metabolic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways discussed.

Demegestone_Metabolism This compound This compound Hydroxylation_C21 Hydroxylation (C21) This compound->Hydroxylation_C21 CYP450 Hydroxylation_Other Hydroxylation (C1, C2, C11) This compound->Hydroxylation_Other CYP450 Metabolite_21OH 21-Hydroxythis compound (Major Metabolite) Hydroxylation_C21->Metabolite_21OH Dehydration 1,2-Dehydration Metabolite_21OH->Dehydration Other_Metabolites Other Hydroxylated Metabolites Hydroxylation_Other->Other_Metabolites Other_Metabolites->Dehydration Aromatization A-Ring Aromatization Dehydration->Aromatization Excretion Urinary Excretion Aromatization->Excretion Progestin_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin mPR Membrane PR (mPR) Progestin->mPR PR Progesterone Receptor (PR) Progestin->PR Src_MAPK Src/MAPK Pathway mPR->Src_MAPK Activation HSP Heat Shock Proteins PR->HSP Binding/Dissociation PR->Src_MAPK Activation PR_dimer PR Dimer PR->PR_dimer Dimerization Gene_Transcription Gene Transcription Src_MAPK->Gene_Transcription Modulation PRE Progesterone Response Element (PRE) PR_dimer->PRE Translocation & Binding PRE->Gene_Transcription Regulation Biological_Effects Biological Effects Gene_Transcription->Biological_Effects

References

In Vitro Showdown: A Head-to-Head Comparison of Demegestone and Dydrogesterone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – In the landscape of synthetic progestogens, Demegestone and Dydrogesterone are two prominent molecules utilized in various therapeutic applications. While both mimic the action of natural progesterone, their distinct molecular structures give rise to unique in vitro pharmacological profiles. This guide provides a detailed head-to-head comparison of their in vitro characteristics, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Receptor Binding Affinity: A Tale of Two Progestins

The cornerstone of a progestogen's activity lies in its affinity and selectivity for the progesterone receptor (PR). In vitro competitive binding assays are crucial for quantifying this interaction. While direct head-to-head comparative studies are scarce, data compiled from various in vitro investigations reveal nuances in their receptor binding profiles.

Dydrogesterone is well-characterized for its high selectivity for the progesterone receptor. One study systematically evaluated its binding to a panel of steroid receptors and found it to be a potent PR agonist with negligible affinity for androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors. In contrast, comprehensive quantitative data for this compound's binding to this full panel of steroid receptors is less readily available in published literature. However, it is reported to be a highly potent progestogen with low affinity for the glucocorticoid receptor and some antiandrogenic activity.

Table 1: Comparative Receptor Binding Affinity of Dydrogesterone

ReceptorLigandRelative Binding Affinity (RBA %) [Progesterone = 100%]
Progesterone Receptor (PR)Dydrogesterone118%
Androgen Receptor (AR)Dydrogesterone<0.1%
Glucocorticoid Receptor (GR)Dydrogesterone<0.1%
Mineralocorticoid Receptor (MR)Dydrogesterone<0.1%

Data compiled from a study by Rižner et al. (2011).

Quantitative data for this compound's relative binding affinity to PR, AR, GR, and MR from a single comprehensive in vitro study is not currently available in the public domain.

Functional Bioassays: Beyond Binding

The biological activity of these progestogens is further elucidated through in vitro functional assays that measure their effects on cellular processes. Key assays include the induction of alkaline phosphatase in endometrial cancer cell lines and the decidualization of endometrial stromal cells.

Alkaline Phosphatase (ALP) Induction in Ishikawa Cells
In Vitro Decidualization of Human Endometrial Stromal Cells (hESCs)

Decidualization is a critical process for successful embryo implantation, involving the transformation of endometrial stromal cells into specialized secretory decidual cells. This process is primarily driven by progesterone. In vitro models of hESC decidualization are used to assess the progestogenic potency of compounds. Both this compound and Dydrogesterone, as PR agonists, are expected to induce decidualization, but direct comparative studies on their efficacy in this assay are not widely published.

Differential Effects on Steroid Metabolism

An interesting point of differentiation between the two molecules lies in their impact on steroid-metabolizing enzymes. One in vitro study investigated the effect of various progestogens on estrone sulfatase activity in human breast carcinoma tissue. Estrone sulfatase is an enzyme that converts estrone sulfate to estrone, a precursor for the potent estrogen, estradiol.

Table 2: Effect on Estrone Sulfatase Activity in Human Breast Carcinoma Tissue

CompoundEffect on Estrone Sulfatase Activity
This compoundPotent Inhibitor
DydrogesteroneNon-significant Effect

Data from Prost-Avallet et al. (1991).[1]

This finding suggests that this compound, unlike Dydrogesterone, may have an indirect anti-estrogenic effect by inhibiting the local production of estrogens in certain tissues.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.

Competitive Receptor Binding Assay

Objective: To determine the relative binding affinity of a test compound for a specific steroid receptor compared to the natural ligand.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined.

Generalized Protocol:

  • Receptor Preparation: Cytosolic or nuclear extracts containing the receptor of interest are prepared from appropriate tissues (e.g., human uterus for PR) or from cell lines overexpressing the receptor.

  • Incubation: A constant concentration of the radiolabeled ligand (e.g., [³H]-progesterone for PR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or Dydrogesterone) or the natural ligand (progesterone).

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radiolabeled ligand is separated from the free radiolabeled ligand using methods such as dextran-coated charcoal adsorption, hydroxylapatite precipitation, or filter binding assays.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding of the radiolabeled ligand is plotted against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The relative binding affinity (RBA) is calculated as: (IC50 of reference compound / IC50 of test compound) x 100%.

Alkaline Phosphatase (ALP) Activity Assay in Ishikawa Cells

Objective: To assess the progestogenic or anti-estrogenic activity of a compound by measuring its effect on alkaline phosphatase activity in an endometrial cancer cell line.

Principle: Estrogens induce ALP activity in Ishikawa cells. Progestogens can modulate this effect. This assay quantifies the change in ALP activity in response to treatment with the test compound.

Generalized Protocol:

  • Cell Culture: Ishikawa cells are cultured in a suitable medium, typically containing phenol red and fetal bovine serum. For the experiment, cells are switched to a medium without phenol red and with charcoal-stripped serum to eliminate exogenous steroids.

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound (this compound or Dydrogesterone), often in the presence of a fixed concentration of estradiol to assess anti-estrogenic activity. Control wells receive vehicle only.

  • Incubation: The cells are incubated for a defined period, typically 48 to 72 hours.

  • Cell Lysis: After incubation, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A lysis buffer is added to release the intracellular enzymes.

  • ALP Assay: A substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (pNPP), is added to the cell lysate. ALP catalyzes the hydrolysis of pNPP to p-nitrophenol, which is a colored product.

  • Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: The ALP activity is normalized to the total protein concentration in each well. The results are expressed as fold-change relative to the vehicle control.

In Vitro Decidualization of Human Endometrial Stromal Cells (hESCs)

Objective: To evaluate the ability of a compound to induce the differentiation of endometrial stromal cells into decidual cells.

Principle: Progestogens, in combination with agents that increase intracellular cAMP levels, induce the morphological and biochemical transformation of hESCs into decidual cells. This process is characterized by the expression and secretion of decidualization markers such as prolactin (PRL) and insulin-like growth factor-binding protein 1 (IGFBP-1).

Generalized Protocol:

  • Isolation and Culture of hESCs: Primary hESCs are isolated from endometrial tissue biopsies and cultured in a suitable medium.

  • Decidualization Induction: Once the cells reach confluence, the medium is replaced with a decidualization medium containing a progestin (e.g., medroxyprogesterone acetate as a positive control, or the test compound this compound or Dydrogesterone) and a cAMP-inducing agent (e.g., 8-bromo-cAMP or a combination of estradiol and a phosphodiesterase inhibitor).

  • Incubation: The cells are cultured in the decidualization medium for a period ranging from 3 to 14 days, with regular medium changes.

  • Assessment of Decidualization:

    • Morphological Changes: The cells are observed under a microscope for the characteristic change from a fibroblastic to a more polygonal, epithelioid morphology.

    • Marker Gene Expression: The expression of decidualization marker genes (e.g., PRL, IGFBP1) is quantified using quantitative real-time PCR (qRT-PCR).

    • Protein Secretion: The concentration of secreted decidualization markers (e.g., prolactin) in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The levels of marker gene expression and protein secretion are compared between cells treated with the test compound and control cells.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Progesterone_Receptor_Signaling cluster_cell Target Cell Progestogen This compound or Dydrogesterone PR_cytoplasm Progesterone Receptor (PR) Progestogen->PR_cytoplasm Binds PR_dimer PR Dimer PR_cytoplasm->PR_dimer Dimerization & HSP Dissociation HSP HSP PRE Progesterone Response Element (PRE) PR_dimer->PRE Translocates to Nucleus & Binds DNA Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein New Protein (e.g., Alkaline Phosphatase) mRNA->Protein Translation Bio_Response Biological Response (e.g., Decidualization) Protein->Bio_Response

Caption: Progesterone Receptor Signaling Pathway.

Receptor_Binding_Assay cluster_workflow Competitive Receptor Binding Assay Workflow start Start prepare_receptor Prepare Receptor (e.g., from Uterine Tissue) start->prepare_receptor prepare_ligands Prepare Radiolabeled Ligand & Unlabeled Competitors start->prepare_ligands incubation Incubate Receptor, Radiolabeled Ligand, & Increasing Concentrations of Competitor prepare_receptor->incubation prepare_ligands->incubation separation Separate Bound from Free Ligand (e.g., Charcoal Adsorption) incubation->separation quantification Quantify Radioactivity in Bound Fraction separation->quantification analysis Plot % Binding vs. Competitor Concentration & Determine IC50 quantification->analysis end End analysis->end

Caption: Experimental Workflow for Competitive Receptor Binding Assay.

Decidualization_Workflow cluster_decidualization In Vitro Decidualization Workflow start Start isolate_hesc Isolate & Culture Human Endometrial Stromal Cells (hESCs) start->isolate_hesc induce_decidualization Treat with Progestogen (this compound/Dydrogesterone) + cAMP-inducing agent isolate_hesc->induce_decidualization incubation Incubate for 3-14 days induce_decidualization->incubation assess_morphology Assess Morphological Changes (Microscopy) incubation->assess_morphology assess_markers Quantify Decidualization Markers (qRT-PCR for mRNA, ELISA for protein) incubation->assess_markers analysis Compare with Controls assess_morphology->analysis assess_markers->analysis end End analysis->end

Caption: In Vitro Decidualization Workflow.

Conclusion

This in vitro comparison highlights the distinct pharmacological profiles of this compound and Dydrogesterone. Dydrogesterone exhibits high selectivity for the progesterone receptor with minimal off-target effects on other steroid receptors. While quantitative comparative data for this compound is less complete, existing information points to it being a potent progestogen. A notable difference is their effect on estrone sulfatase activity, with this compound acting as a potent inhibitor. These in vitro characteristics provide a valuable foundation for understanding their mechanisms of action and for guiding further research and development in the field of progestogen-based therapies. Further head-to-head in vitro studies are warranted to provide a more comprehensive quantitative comparison of these two important synthetic progestogens.

References

Validating the results of Demegestone studies using secondary assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Demegestone's performance with other progestins, supported by experimental data from a range of secondary assays. The following sections detail the methodologies for key experiments, present quantitative data in comparative tables, and visualize essential pathways and workflows to aid in the validation of this compound studies.

Introduction to this compound

This compound is a potent synthetic progestin, a class of drugs that mimic the effects of the natural hormone progesterone. It acts as an agonist for the progesterone receptor (PR), playing a crucial role in various physiological processes. Validating the specific activity and selectivity of a synthetic progestin like this compound is paramount in drug development. This involves a series of secondary assays to characterize its binding affinity to the target receptor and its functional effects in cellular and tissue models, as well as to assess its off-target activities on other steroid receptors.

Progesterone Receptor Signaling Pathway

Progesterone, and its synthetic analogs like this compound, primarily exert their effects through the intracellular progesterone receptor (PR). This receptor exists in two main isoforms, PR-A and PR-B, which can mediate different physiological responses. The classical genomic signaling pathway involves the binding of the progestin to the PR in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs), thereby modulating the transcription of target genes. This intricate process regulates a wide array of cellular functions.[1][2][3][4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds HSP Heat Shock Proteins (HSP) PR->HSP Dissociation Dimer Activated PR Dimer PR->Dimer Dimerization PRE Progesterone Response Element (PRE) on DNA Dimer->PRE Translocation & Binding Transcription Modulation of Gene Transcription PRE->Transcription Initiates Cellular Response Cellular Response Transcription->Cellular Response Leads to G cluster_workflow Experimental Workflow for Progestin Validation cluster_assays Specific Assays A Primary Assay: Receptor Binding Affinity B Secondary Assays: Functional Cellular Activity A->B Confirm Functional Effect C Selectivity Profiling: Off-Target Receptor Binding A->C Assess Specificity A1 PR Binding (e.g., rabbit uterus cytosol) D In Vivo Validation (e.g., Clauberg Test) B->D Validate in a Physiological Context B1 T47D Cell Proliferation B2 Alkaline Phosphatase Induction C1 AR Binding C2 GR Binding D1 Endometrial Transformation in Rabbits G cluster_primary Primary Validation cluster_secondary Secondary Validation This compound This compound PR_Binding Binds to Progesterone Receptor? This compound->PR_Binding Functional_Effect Elicits a Progestational Response in Cells? PR_Binding->Functional_Effect If Yes Selectivity Binds to Other Steroid Receptors? PR_Binding->Selectivity Also Check Progestogenic Activity Confirmed Progestogenic Activity Confirmed Functional_Effect->Progestogenic Activity Confirmed Potential Off-Target Effects Potential Off-Target Effects Selectivity->Potential Off-Target Effects

References

A Comparative Review of the Pharmacokinetics of Various Synthetic Progestins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the pharmacokinetic profiles of several widely used synthetic progestins. The information presented is supported by experimental data from peer-reviewed literature and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Abstract

Synthetic progestins, also known as progestogens, are a class of drugs that mimic the effects of the natural hormone progesterone.[1] They are integral components of hormonal contraceptives and are also used in hormone replacement therapy and for the treatment of various gynecological conditions.[1] Despite their common therapeutic applications, synthetic progestins exhibit significant variability in their pharmacokinetic properties, including bioavailability, plasma protein binding, metabolism, and half-life. These differences can have a profound impact on their clinical efficacy and side-effect profiles. This review aims to provide a comparative analysis of the pharmacokinetics of several key synthetic progestins, supported by a summary of experimental data and methodologies.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for a selection of commonly used synthetic progestins. It is important to note that these values can vary between individuals and studies.

ProgestinAdministration RouteBioavailability (%)Half-life (hours)Protein Binding (%)Key Metabolic Pathways
Levonorgestrel Oral~100[2]20-60[3]97.5-99 (primarily to SHBG)[2]Reduction of the A-ring, hydroxylation.
Norethindrone Oral~65~8-936 to SHBG, 61 to albuminExtensive reduction and conjugation.
Drospirenone Oral76-8525-3395-97 (primarily to albumin)Reduction, sulfation, and cleavage of the lactone ring.
Medroxyprogesterone Acetate Oral, IM, SCVariableOral: 40-60, IM: ~50 days86 (primarily to albumin)Hydroxylation via CYP3A4.
Desogestrel (active metabolite: Etonogestrel) Oral~84 (as etonogestrel)~38 (etonogestrel)>98 (etonogestrel, 32% to SHBG, 66% to albumin)Rapidly converted to etonogestrel; further metabolism via CYP3A4.
Etonogestrel Implant, Vaginal Ring10021-38>98 (32% to SHBG, 66% to albumin)Metabolized by CYP3A4.
Gestodene Oral~9612-1598 (64% to SHBG, 34% to albumin)Reduction of the A-ring and hydroxylation.

Note: Bioavailability, half-life, and protein binding can be influenced by various factors including co-administration of other drugs (e.g., ethinylestradiol), food intake, and individual patient characteristics such as body mass index.

Experimental Protocols

The determination of pharmacokinetic parameters for synthetic progestins relies on sensitive and specific analytical methods. The most commonly cited techniques in the literature are Radioimmunoassay (RIA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are generalized protocols for these methods, compiled from various sources.

Radioimmunoassay (RIA) for Progestin Quantification

This method is based on the competitive binding of a radiolabeled progestin and the unlabeled progestin in a sample to a limited number of specific antibody binding sites.

Principle: The amount of radiolabeled progestin bound to the antibody is inversely proportional to the concentration of unlabeled progestin in the sample.

Generalized Protocol:

  • Sample Preparation: Serum or plasma samples are collected from subjects at various time points after drug administration.

  • Assay Setup:

    • A known quantity of radiolabeled progestin (e.g., labeled with Iodine-125) is mixed with a specific antibody.

    • Standards with known concentrations of the unlabeled progestin are prepared to create a standard curve.

    • The patient samples are added to separate tubes containing the antibody-radiolabeled progestin mixture.

  • Incubation: The mixture is incubated to allow for competitive binding to occur.

  • Separation: The antibody-bound progestin is separated from the free progestin. This can be achieved by methods such as precipitation with a second antibody or using antibody-coated tubes.

  • Detection: The radioactivity of the bound fraction is measured using a gamma counter.

  • Quantification: The concentration of the progestin in the patient samples is determined by comparing their radioactivity measurements to the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Progestin Analysis

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

Principle: Volatile derivatives of the progestins are separated by GC and then ionized and detected by MS based on their mass-to-charge ratio.

Generalized Protocol:

  • Sample Preparation:

    • Extraction: Progestins are extracted from the biological matrix (e.g., serum, urine) using a suitable organic solvent. Solid-phase extraction (SPE) can also be used for sample cleanup.

    • Hydrolysis: If conjugated metabolites are of interest, an enzymatic hydrolysis step (e.g., using β-glucuronidase/sulfatase) is performed.

    • Derivatization: The extracted progestins are chemically modified to increase their volatility and thermal stability. A common derivatization agent is bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Separation: The derivatized sample is injected into the gas chromatograph. The different progestins and their metabolites are separated based on their boiling points and interactions with the stationary phase of the GC column. The column temperature is programmed to increase over time to elute the compounds.

  • MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio.

  • Quantification: The abundance of specific ions characteristic of each progestin is measured. A calibration curve is generated using standards of known concentrations to quantify the progestins in the samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Progestin Quantification

LC-MS/MS is currently one of the most sensitive and specific methods for quantifying drugs and their metabolites in biological fluids.

Principle: Progestins in the sample are first separated by liquid chromatography and then detected by tandem mass spectrometry, which provides two stages of mass analysis for high specificity.

Generalized Protocol:

  • Sample Preparation:

    • Protein Precipitation/Extraction: Proteins in the plasma or serum sample are precipitated (e.g., with methanol or acetonitrile) and removed by centrifugation. Alternatively, liquid-liquid extraction or solid-phase extraction can be used to isolate the progestins.

  • LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The progestins are separated on a chromatographic column based on their affinity for the stationary and mobile phases. A gradient elution is often used, where the composition of the mobile phase is changed over time to optimize separation.

  • MS/MS Detection:

    • Ionization: The eluent from the LC column is introduced into the mass spectrometer, where the progestin molecules are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • First Mass Analysis (Q1): The ion of the parent progestin molecule (precursor ion) is selected.

    • Fragmentation (Q2): The precursor ion is fragmented into smaller product ions in a collision cell.

    • Second Mass Analysis (Q3): The specific product ions are detected. This process, known as selected reaction monitoring (SRM), provides high specificity and reduces background noise.

  • Quantification: The amount of progestin in the sample is determined by comparing the peak area of the product ions to a calibration curve prepared with known concentrations of the progestin standard.

Signaling Pathways and Experimental Workflows

Synthetic progestins exert their biological effects primarily through interaction with the progesterone receptor (PR), which exists in two main isoforms, PR-A and PR-B. These receptors are ligand-activated transcription factors that regulate the expression of target genes. This is known as the genomic signaling pathway . In addition to this classical pathway, progestins can also elicit rapid, non-genomic effects that are independent of gene transcription and are mediated by membrane-associated progesterone receptors (mPRs) and interactions with cytoplasmic signaling molecules.

Progesterone Receptor Genomic Signaling Pathway

Genomic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Synthetic Progestin PR Progesterone Receptor (PR) Progestin->PR Binds Cytoplasm Cytoplasm Nucleus Nucleus HSP Heat Shock Proteins (HSP) PR->HSP Dissociates from PR_Active Activated PR Dimer PR->PR_Active Dimerization & Activation PRE Progesterone Response Element (PRE) PR_Active->PRE Binds to Gene Target Gene PRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein New Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Progestin Non-Genomic Signaling Pathway

NonGenomic_Signaling Progestin Synthetic Progestin mPR Membrane Progesterone Receptor (mPR) Progestin->mPR Binds G_Protein G-Protein mPR->G_Protein Activates Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) G_Protein->Signaling_Cascade Initiates Ion_Channels Ion Channels Signaling_Cascade->Ion_Channels Modulates Kinases Kinases Signaling_Cascade->Kinases Activates Rapid_Response Rapid Cellular Response Ion_Channels->Rapid_Response Kinases->Rapid_Response

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow Dosing Progestin Administration (Oral, IM, etc.) Sampling Blood Sample Collection (Time course) Dosing->Sampling Processing Sample Processing (Centrifugation to obtain plasma/serum) Sampling->Processing Extraction Analyte Extraction (LLE, SPE) Processing->Extraction Analysis Instrumental Analysis (LC-MS/MS, GC-MS, RIA) Extraction->Analysis Quantification Data Acquisition & Quantification Analysis->Quantification PK_Modeling Pharmacokinetic Modeling (Calculation of parameters like Half-life, Bioavailability, etc.) Quantification->PK_Modeling

Conclusion

The pharmacokinetic profiles of synthetic progestins are diverse, with significant differences in their absorption, distribution, metabolism, and elimination. These variations are critical considerations in the development of new hormonal therapies and in the selection of appropriate progestins for specific clinical applications. Understanding the experimental methodologies used to determine these parameters is essential for interpreting and comparing data across different studies. Furthermore, the elucidation of both genomic and non-genomic signaling pathways provides a more complete picture of the mechanisms of action of these important therapeutic agents. This comparative review serves as a foundational resource for professionals in the field, highlighting the key pharmacokinetic characteristics that differentiate these compounds.

References

Demegestone: An Objective Analysis of its Lack of Androgenic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Demegestone's androgenic profile with other progestins, supported by available experimental data. While this compound is widely reported to be devoid of androgenic activity, this guide aims to present the evidence in the context of standard androgenicity assessment methodologies.[1]

Comparative Androgenic Activity of Progestins

This compound is a synthetic progestin that has been noted for its absence of androgenic effects, a desirable characteristic for many therapeutic applications.[1] In contrast, other progestins, particularly those derived from 19-nortestosterone, can exhibit varying degrees of androgenicity. This can lead to undesirable side effects such as acne, hirsutism, and unfavorable changes in lipid profiles.

Data Summary

The following table summarizes the available data on the androgenic activity of this compound and selected comparator progestins. It is important to note that while this compound is consistently described as non-androgenic, direct comparative quantitative data from head-to-head studies involving this compound is lacking in the reviewed literature.

CompoundClassAndrogenic Activity ProfileRelative Binding Affinity (RBA) for Androgen Receptor (%) (Testosterone = 100%)In Vivo Androgenic Activity (Hershberger Assay)
This compound 19-norprogesterone derivativeDevoid of androgenic activity; some antiandrogenic activity reported.[1]Data not availableData not available
Progesterone Natural ProgestogenGenerally considered non-androgenic.LowMinimal to none
Levonorgestrel 19-nortestosterone derivative (Gonane)AndrogenicHighPotent androgenic effects
Drospirenone Spironolactone derivativeAnti-androgenicLowAnti-androgenic effects

Experimental Protocols

To provide a framework for understanding how the androgenic activity of compounds like this compound is evaluated, detailed methodologies for key experiments are outlined below.

Androgen Receptor Binding Assay

This in vitro assay quantifies the ability of a test compound to bind to the androgen receptor.

Objective: To determine the relative binding affinity (RBA) of a test compound for the androgen receptor compared to a reference androgen (e.g., testosterone or dihydrotestosterone).

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled androgen for binding to a preparation of androgen receptors. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled androgen (IC50) is determined.

Materials:

  • Androgen receptor source (e.g., rat prostate cytosol, recombinant human androgen receptor)

  • Radiolabeled androgen (e.g., [³H]-Testosterone or [³H]-DHT)

  • Test compound (this compound or comparators)

  • Reference standard (unlabeled testosterone or DHT)

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of the test compound and the reference standard.

  • In assay tubes, combine the androgen receptor preparation, a fixed concentration of the radiolabeled androgen, and varying concentrations of the test compound or reference standard.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the receptor-bound from the unbound radiolabeled androgen (e.g., by charcoal-dextran adsorption or filtration).

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Plot the percentage of inhibition of radiolabeled androgen binding against the log concentration of the test compound or reference standard.

  • Determine the IC50 value from the resulting dose-response curve.

  • Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of reference standard / IC50 of test compound) x 100.

Hershberger Assay

This in vivo assay is the gold standard for assessing the androgenic and anti-androgenic effects of a substance.

Objective: To determine if a test substance can act as an androgen (agonist) or inhibit the action of an androgen (antagonist) in a castrated male rat model.

Principle: The weights of certain tissues in the male reproductive tract, such as the ventral prostate, seminal vesicles, and levator ani-bulbocavernosus muscle, are dependent on androgens. In a castrated rat, these tissues atrophy. An androgenic substance will increase the weight of these tissues, while an anti-androgenic substance will prevent the weight increase caused by a co-administered reference androgen.

Materials:

  • Immature, castrated male rats

  • Test compound (this compound or comparators)

  • Reference androgen (e.g., testosterone propionate)

  • Vehicle for administration (e.g., corn oil)

Procedure:

  • Acclimatization: Allow the castrated rats to acclimatize for a period.

  • Dosing:

    • Androgenic Activity Assessment: Administer the test compound daily to different groups of rats at various dose levels for a specified period (typically 7-10 days). A control group receives the vehicle only. A positive control group receives the reference androgen.

    • Anti-androgenic Activity Assessment: Administer the test compound daily in combination with a constant dose of the reference androgen. A control group receives the reference androgen and the vehicle.

  • Necropsy: At the end of the dosing period, euthanize the animals and carefully dissect the androgen-dependent tissues.

  • Tissue Weighing: Record the wet weights of the ventral prostate, seminal vesicles (with and without fluid), and the levator ani-bulbocavernosus muscle.

  • Data Analysis: Compare the tissue weights of the treated groups to the control group using appropriate statistical methods. A significant increase in tissue weights indicates androgenic activity, while a significant inhibition of the reference androgen-induced tissue weight gain indicates anti-androgenic activity.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the androgen receptor signaling pathway and the experimental workflow for assessing androgenicity.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR_inactive Inactive AR-HSP Complex DHT->AR_inactive Binding AR_active Active AR AR_inactive->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiation

Caption: Androgen Receptor Signaling Pathway.

Experimental_Workflow_for_Androgenicity_Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment ar_binding Androgen Receptor Binding Assay ic50 Determine IC50 ar_binding->ic50 rba Calculate RBA ic50->rba end Androgenic Profile Established rba->end hershberger Hershberger Assay (Castrated Rats) dosing Daily Dosing (10 days) hershberger->dosing necropsy Necropsy & Tissue Weighing dosing->necropsy analysis Statistical Analysis necropsy->analysis analysis->end start Test Compound (e.g., this compound) start->ar_binding start->hershberger

Caption: Experimental Workflow for Androgenicity Assessment.

References

A Comparative Guide to the Bioavailability of Demegestone Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demegestone is a potent synthetic progestin, acting as a highly selective agonist of the progesterone receptor.[1] Its clinical efficacy is intrinsically linked to its bioavailability, which dictates the extent and rate at which the active substance reaches systemic circulation. While this compound is reported to have good oral bioavailability, its formulation can significantly impact its pharmacokinetic profile, influencing therapeutic outcomes and patient compliance.[1] This guide explores the potential bioavailability of different this compound formulations, drawing on established principles of pharmaceutical sciences and data from analogous progestin compounds.

Comparison of Potential this compound Formulations

The bioavailability of this compound can be modulated through various formulation strategies, each with distinct advantages and disadvantages. The following table summarizes the expected pharmacokinetic profiles of hypothetical oral, transdermal, and injectable this compound formulations.

Formulation TypeKey Formulation StrategyExpected CmaxExpected TmaxExpected AUC (Bioavailability)Key AdvantagesKey Disadvantages
Oral Micronization/Nanonization: Reducing particle size to increase surface area for dissolution.[2][3]Moderate to HighRelatively Short (1-3 hours)GoodPatient convenience, non-invasive.Subject to first-pass metabolism, potential for gastrointestinal side effects.
Lipid-Based Formulations (e.g., SEDDS): Encapsulating the drug in lipidic vehicles to enhance absorption via the lymphatic pathway.[4]HighShort to ModerateHigh to Very HighEnhanced bioavailability, potential for reduced food effect.More complex and potentially costly manufacturing process.
Transdermal Matrix Patch: Drug is dispersed in a polymer matrix and released by diffusion.Low to ModerateLong (several hours to days to reach steady state)Moderate and SustainedAvoids first-pass metabolism, provides steady drug release, improved patient compliance.Potential for skin irritation, limited by the drug's ability to permeate the skin, dose limitations.
Reservoir Patch: Drug is held in a reservoir and released through a rate-controlling membrane.ModerateLong (several hours to days to reach steady state)Moderate and SustainedMore precise dose control compared to matrix patches.More complex design, potential for "dose dumping" if the membrane is compromised.
Injectable Oil-Based Solution (Intramuscular): Drug is dissolved in a viscous oil vehicle for slow release.HighModerate (hours to a day)HighLong duration of action, avoids first-pass metabolism.Painful injection, potential for local tissue reactions, requires healthcare professional for administration.
Aqueous Suspension (Subcutaneous/Intramuscular): Drug particles are suspended in an aqueous vehicle.Moderate to HighRelatively ShortHighCan be formulated for self-administration (subcutaneous), potentially less painful than oil-based injections.Potential for instability of the suspension, requires careful formulation to ensure consistent particle size.
Long-Acting Depot (e.g., PLGA microspheres): Drug is encapsulated in biodegradable polymers for very slow release.Low and SustainedVery Long (days to weeks to reach steady state)High over the dosing intervalVery long duration of action (weeks to months), maximum patient compliance.Complex manufacturing, potential for burst release or incomplete release, non-reversible once administered.

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; SEDDS: Self-emulsifying drug delivery systems; PLGA: Poly(lactic-co-glycolic acid).

Experimental Protocols

The following is a representative experimental protocol for a single-dose, randomized, crossover bioavailability study of an oral progestin formulation in healthy human subjects. This design is considered the gold standard for comparing the bioavailability of different formulations.

Title: A Randomized, Single-Dose, Two-Period, Crossover Study to Evaluate the Relative Bioavailability of Two Oral Formulations of a Progestin in Healthy Female Volunteers.

1. Study Objectives:

  • To compare the rate and extent of absorption of a test oral progestin formulation with a reference oral progestin formulation.
  • To assess the safety and tolerability of a single dose of both formulations.

2. Study Design:

  • This will be a single-center, open-label, randomized, two-period, two-sequence, crossover study.
  • A washout period of at least 14 days will be implemented between the two study periods.

3. Study Population:

  • Healthy, non-smoking female volunteers, aged 18 to 45 years.
  • Subjects will have a body mass index (BMI) between 18.5 and 29.9 kg/m ².
  • Subjects will be in good health as determined by a medical history, physical examination, and clinical laboratory tests.

4. Study Procedures:

  • Screening: Potential subjects will undergo a comprehensive screening process to determine eligibility.
  • Randomization: Eligible subjects will be randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).
  • Dosing: In each study period, subjects will receive a single oral dose of either the test or reference formulation with 240 mL of water after an overnight fast of at least 10 hours.
  • Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into labeled tubes containing an appropriate anticoagulant at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.
  • Sample Processing: Blood samples will be centrifuged to separate plasma, which will be stored at -20°C or below until analysis.
  • Bioanalytical Method: Plasma concentrations of the progestin will be measured using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters will be calculated from the plasma concentration-time data for each subject and formulation:
  • Cmax (Maximum observed plasma concentration)
  • Tmax (Time to reach Cmax)
  • AUC0-t (Area under the plasma concentration-time curve from time zero to the last quantifiable concentration)
  • AUC0-∞ (Area under the plasma concentration-time curve from time zero to infinity)
  • t1/2 (Terminal elimination half-life)

6. Statistical Analysis:

  • Analysis of variance (ANOVA) will be performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values.
  • The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax, AUC0-t, and AUC0-∞ will be calculated.
  • Bioequivalence will be concluded if the 90% confidence intervals for these parameters fall within the acceptance range of 80% to 125%.

This compound's Mechanism of Action: Progesterone Receptor Signaling

This compound exerts its effects by acting as an agonist at the progesterone receptor (PR). The PR, a member of the nuclear receptor superfamily, mediates its effects through both genomic and non-genomic signaling pathways.

Progesterone_Receptor_Signaling Progesterone Receptor Signaling Pathway cluster_extracellular Extracellular This compound This compound PR_complex Progesterone Receptor (PR) + Heat Shock Proteins (HSPs) This compound->PR_complex Binds mPR Membrane PR (mPR) This compound->mPR Binds PR_active Active PR Dimer PR_complex->PR_active HSP Dissociation & Dimerization PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Binds to label_genomic Genomic Pathway (Slow, long-term effects) G_protein G-protein mPR->G_protein Activates label_nongenomic Non-Genomic Pathway (Rapid, short-term effects) Kinase_cascade Kinase Cascade (e.g., MAPK/ERK) G_protein->Kinase_cascade Initiates Second_messengers Second Messengers (e.g., cAMP, Ca2+) G_protein->Second_messengers Generates Cellular_response Cellular Response (e.g., regulation of proliferation, differentiation, and secretion) Kinase_cascade->Cellular_response Rapid Effects Second_messengers->Cellular_response Rapid Effects Gene_transcription Gene Transcription PRE->Gene_transcription Regulates mRNA mRNA Gene_transcription->mRNA mRNA->Cellular_response Translation

Caption: Progesterone Receptor Signaling Pathway.

Bioavailability_Workflow General Workflow for a Bioavailability Study cluster_planning Study Planning cluster_execution Clinical Execution cluster_analysis Analysis cluster_reporting Reporting Protocol Protocol Development (Design, Endpoints, Sample Size) Ethics Ethics Committee Approval Protocol->Ethics Recruitment Subject Recruitment & Screening Ethics->Recruitment Dosing Drug Administration (Test vs. Reference) Recruitment->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Sample Processing & Storage Sampling->Processing Bioanalysis Bioanalytical Method (e.g., LC-MS/MS) Processing->Bioanalysis PK_analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_analysis Stats Statistical Analysis (Bioequivalence Assessment) PK_analysis->Stats Report Clinical Study Report Stats->Report

Caption: General Bioavailability Study Workflow.

Conclusion

The formulation of this compound is a critical determinant of its bioavailability and, consequently, its therapeutic effect. While direct comparative data for different this compound formulations is currently lacking, an understanding of the formulation principles for lipophilic steroids provides a strong basis for rational drug development. Oral formulations leveraging micronization, nanonization, or lipid-based systems offer convenience and the potential for high bioavailability. Transdermal formulations provide the advantage of avoiding first-pass metabolism and offering sustained release, which can improve patient adherence. Injectable formulations, particularly long-acting depots, can ensure compliance over extended periods. The choice of an optimal formulation will depend on the desired therapeutic profile, target patient population, and clinical indication. Further research into specific this compound formulations is warranted to empirically define their pharmacokinetic profiles and establish their clinical utility.

References

Safety Operating Guide

Navigating the Disposal of Demegestone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Demegestone Disposal

Given that this compound is a synthetic progestin, it should be handled as a potentially hazardous substance. The disposal process must comply with local, state, and federal regulations for chemical and pharmaceutical waste. The primary goal is to prevent its release into the environment and to ensure the safety of all personnel.

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the proper disposal of this compound from a research or laboratory environment.

  • Hazard Assessment: Before handling, it is crucial to conduct a thorough hazard assessment. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from analogous compounds, such as progesterone and medrogestone, suggests that it may have reproductive and carcinogenic hazards. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

  • Waste Segregation: Proper segregation of waste is fundamental to safe and compliant disposal.

    • Solid Waste: Unused or expired this compound powder, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible chemical waste streams.

    • Sharps Waste: Needles, syringes, or any sharp objects contaminated with this compound must be disposed of in a designated sharps container.

  • Container Management: All waste containers must be:

    • In good condition and compatible with the chemical waste.

    • Securely sealed to prevent leaks or spills.

    • Clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard (e.g., "Toxic," "Hormonally Active").

  • Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to manage potential spills.

  • Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in accordance with all regulatory requirements, typically through high-temperature incineration. Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data on Environmental Fate

Currently, there is a lack of specific quantitative data in the public domain detailing the environmental fate and degradation of this compound. As a synthetic steroid, it is presumed to have the potential to act as an endocrine disruptor if released into the environment. The general concern with hormonally active compounds is their potential to impact aquatic life even at very low concentrations.

Experimental Protocols

Detailed experimental protocols for the degradation or disposal of this compound are not available in published literature. The standard and recommended procedure for its disposal from a laboratory setting is through a certified hazardous waste management service.

Visualizing the Disposal Workflow

To aid in understanding the proper disposal pathway for this compound in a laboratory setting, the following workflow diagram has been created.

start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe segregate Segregate Waste ppe->segregate solid Solid Waste (Powder, Contaminated Labware, PPE) segregate->solid Solid liquid Liquid Waste (Solutions containing this compound) segregate->liquid Liquid sharps Sharps Waste (Contaminated Needles, Syringes) segregate->sharps Sharps solid_container Collect in Labeled Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled, Sealed Hazardous Waste Container liquid->liquid_container sharps_container Collect in Designated Sharps Container sharps->sharps_container storage Store in Designated Secure Area with Secondary Containment solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Company storage->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider ecosystem.

Essential Safety and Logistical Information for Handling Demegestone

Author: BenchChem Technical Support Team. Date: November 2025

Demegestone is a synthetic progestin and should be handled with caution due to its potential biological activity.[1][2] Based on data for the related compound Progesterone, this compound should be considered a potential carcinogen and reproductive hazard, possibly causing damage to fertility or the unborn child and harm to breast-fed children. Therefore, stringent safety protocols are necessary to minimize exposure.

Quantitative Data Summary

The following table summarizes the available physical and chemical properties of this compound and the known hazards of the related compound, Progesterone.

PropertyThis compoundProgesterone (for Hazard Reference)
Chemical Formula C21H28O2[2][3]C21H30O2
Molecular Weight 312.45 g/mol [2]314.5 g/mol
Appearance White powderWhite powder
Solubility in Water InsolubleInsoluble
Hazard Statements Not availableH350: May cause cancer. H360: May damage fertility or the unborn child. H362: May cause harm to breast-fed children.
Signal Word Not availableDanger

Operational Plan for Handling this compound

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure to this compound.

Engineering Controls
  • Containment: All handling of powdered this compound should be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE) to prevent inhalation of airborne particles.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Administrative Controls
  • Designated Area: Establish a designated area for handling and storing this compound. Clearly label this area with appropriate hazard warnings.

  • Training: All personnel handling this compound must receive training on its potential hazards, safe handling procedures, and emergency protocols.

  • Hygiene Practices: Avoid hand-to-mouth contact. Do not eat, drink, or apply cosmetics in the designated handling area. Wash hands thoroughly before leaving the laboratory.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Gloves: Wear two pairs of powder-free nitrile gloves that are compliant with ASTM D6978 (or equivalent) standards for handling chemotherapy drugs. Change gloves immediately if they become contaminated.

  • Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Cuffs should be tight-fitting.

  • Eye Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashes, a full-face shield should be worn in addition to goggles.

  • Respiratory Protection: For operations that may generate significant aerosols or dust, a NIOSH-approved respirator (e.g., an N95 or higher) should be used as part of a comprehensive respiratory protection program.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All this compound waste, including empty containers, contaminated PPE, and cleaning materials, must be segregated as hazardous pharmaceutical waste.

  • Containerization: Collect all hazardous waste in clearly labeled, sealed, and leak-proof containers.

  • Disposal Method: Hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste disposal service, typically via incineration. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Safe this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Review Safety Procedures A->B C Don Appropriate PPE B->C D Work in Designated Area C->D Enter Designated Area E Handle in Fume Hood/CVE D->E F Weighing and Transfer E->F G Decontaminate Surfaces F->G Post-Handling H Segregate Waste G->H I Properly Dispose of Waste H->I J Doff PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.